Product packaging for Tinostamustine(Cat. No.:CAS No. 1236199-60-2)

Tinostamustine

カタログ番号: B560638
CAS番号: 1236199-60-2
分子量: 415.4 g/mol
InChIキー: GISXTRIGVCKQBX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Tinostamustine (also known as EDO-S101) is a novel, first-in-class, small molecule that functions as a bifunctional alkylating agent and a pan-histone deacetylase (HDAC) inhibitor, demonstrating potent anticancer activity [1] . This fusion molecule was designed by combining the active structures of the alkylator bendamustine and the HDAC inhibitor vorinostat into a single chemical entity [2] . Its unique dual mechanism is intended to increase the efficacy of DNA damage by simultaneously alkylating DNA and inducing chromatin relaxation through HDAC inhibition, which may help overcome resistance to other therapeutic agents [1] . This compound acts as a potent pan-HDAC inhibitor, targeting Class I and Class II HDACs. It inhibits HDAC1, HDAC2, HDAC3, and HDAC6 with IC50 values of 9 nM, 9 nM, 25 nM, and 6 nM, respectively [4] . In vitro, the compound triggers the intrinsic pathway of apoptosis, evidenced by cleavage of caspases 3, 9, and PARP, and reduces levels of anti-apoptotic proteins like XIAP and Mcl-1 in HL-60 and Daudi cells [1] . In vivo studies show that this compound administration leads to rapid intracellular HDAC inhibition, a strong DNA damage response (activation of pH2AX and p53), and can cause rapid shrinkage or complete eradication of tumors in subcutaneous models [1] . Preclinical research has shown promising activity in various models, including glioblastoma (GBM) and hematological malignancies. In GBM models, it demonstrated strong antiproliferative and pro-apoptotic effects, irrespective of MGMT expression, and acted as a radio-sensitizer [2] . A recent 2025 study also highlights its potential, alone or in combination with other agents, as an effective therapeutic option for adult-type diffuse gliomas [9] . In a Phase I trial for relapsed/refractory Hodgkin Lymphoma, this compound showed a manageable safety profile and signals of efficacy in heavily pre-treated patients [6] . Its ongoing clinical investigation includes the innovative GBM AGILE adaptive clinical trial for patients with newly diagnosed or recurrent glioblastoma [3] . This product is for research use only, not for human use. We do not sell to patients.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28Cl2N4O2 B560638 Tinostamustine CAS No. 1236199-60-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28Cl2N4O2/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISXTRIGVCKQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236199-60-2
Record name Tinostamustine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236199602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tinostamustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TINOSTAMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29DKI2H2NY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tinostamustine (EDO-S101): A Technical Guide to its Dual-Action Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tinostamustine (EDO-S101) is a pioneering, first-in-class therapeutic agent engineered as an alkylating deacetylase inhibitor (AK-DACi). This bifunctional molecule covalently fuses the potent DNA alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat. This unique design allows this compound to simultaneously inflict DNA damage and inhibit the cellular machinery responsible for its repair, resulting in a synergistic antitumor effect. Preclinical and clinical studies have demonstrated its potential in treating a range of hematological malignancies and solid tumors, including glioblastoma and multiple myeloma. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: A Two-Pronged Assault on Cancer Cells

This compound's therapeutic efficacy stems from its dual mechanism of action, which targets two critical cellular processes: DNA integrity and epigenetic regulation.

DNA Alkylation and Damage

The bendamustine moiety of this compound functions as a potent alkylating agent. It forms covalent bonds with electron-rich nucleophilic groups in DNA, leading to the formation of DNA adducts. This alkylation process results in inter- and intra-strand cross-links, which physically obstruct DNA replication and transcription.[1][2] The accumulation of these DNA lesions triggers the DNA damage response (DDR), ultimately leading to cell cycle arrest and apoptosis.[3][4]

Histone Deacetylase (HDAC) Inhibition

The vorinostat component of this compound is a pan-HDAC inhibitor, targeting multiple classes of these enzymes.[1][5] HDACs are crucial for maintaining chromatin structure and regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, this compound promotes a more relaxed, open chromatin structure (euchromatin).[1] This has two significant consequences:

  • Enhanced Access for Alkylation: The relaxed chromatin architecture allows for improved access of the bendamustine moiety to the DNA, potentially increasing the efficiency of DNA alkylation and damage.[6][7]

  • Impaired DNA Repair: The inhibition of HDACs also affects the expression and function of proteins involved in DNA repair pathways. By disrupting these repair mechanisms, this compound potentiates the cytotoxic effects of the DNA damage it induces.[6][8]

The following diagram illustrates the core dual mechanism of this compound.

Tinostamustine_Mechanism cluster_this compound This compound (EDO-S101) cluster_Cellular_Effects Cellular Effects This compound This compound Bendamustine Bendamustine Moiety This compound->Bendamustine releases Vorinostat Vorinostat Moiety This compound->Vorinostat releases DNA DNA Bendamustine->DNA alkylates HDACs HDACs Vorinostat->HDACs inhibits Impaired_Repair Impaired DNA Repair Vorinostat->Impaired_Repair contributes to DNA_Damage DNA Damage (Cross-links, Breaks) DNA->DNA_Damage results in Histones Histones Chromatin_Relaxation Chromatin Relaxation Histones->Chromatin_Relaxation acetylation leads to HDACs->Histones deacetylates Apoptosis Apoptosis DNA_Damage->Apoptosis triggers Chromatin_Relaxation->DNA increases access to Impaired_Repair->Apoptosis potentiates

Caption: Core dual mechanism of this compound.

Quantitative Data

The following tables summarize key quantitative data related to this compound's activity.

Table 1: IC50 Values for HDAC Inhibition
HDAC ClassHDAC IsoformIC50 (nM)
Class IHDAC19[5]
HDAC29[5]
HDAC325[5]
HDAC8107[5]
Class IIHDAC66[5]
HDAC1072[5]
Table 2: In Vitro Cytotoxicity (IC50) in Glioblastoma Cell Lines
Cell LineMGMT StatusThis compound IC50 (µM)Bendamustine IC50 (µM)
U87MGNegative4.3 - 13.45.5 - 65.3
U251Negative4.3 - 13.45.5 - 65.3
A172Negative4.3 - 13.45.5 - 65.3
T98GPositive4.3 - 13.45.5 - 65.3
GSC Lines (5/7) N/A4.3 - 13.4N/A
GSC Lines (2/7) N/A> 25N/A

Data synthesized from a study by S. et al. (2018), which reported a range of IC50 values across multiple cell lines.[9]

Key Signaling Pathways and Cellular Processes Affected

This compound's dual mechanism of action converges on several critical signaling pathways that regulate cell fate.

DNA Damage Response and Cell Cycle Arrest

Upon induction of DNA damage, this compound activates the DNA Damage Response (DDR) pathway. This leads to the activation of checkpoint kinases, which in turn phosphorylate key cell cycle regulators. Studies in glioma cells have shown that this compound treatment results in cell cycle arrest, particularly at the G2/M phase.[10] This prevents cells with damaged DNA from progressing through mitosis, providing an opportunity for apoptosis to be initiated.

DDR_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage DDR_Activation DDR Activation (e.g., γH2AX) DNA_Damage->DDR_Activation Cell_Cycle_Checkpoint Cell Cycle Checkpoint (G2/M Arrest) DDR_Activation->Cell_Cycle_Checkpoint Apoptosis Apoptosis Cell_Cycle_Checkpoint->Apoptosis

Caption: this compound-induced DNA Damage Response pathway.

Induction of Apoptosis

This compound induces apoptosis through multiple mechanisms. The accumulation of irreparable DNA damage is a primary trigger for the intrinsic apoptotic pathway. Furthermore, the HDAC inhibitory activity of this compound can modulate the expression of pro- and anti-apoptotic proteins, tipping the balance towards cell death. In glioma cells, this compound has been shown to induce massive oxidative stress-mediated apoptosis.[10]

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of this compound, particularly in the context of multiple myeloma. This compound has been shown to upregulate the expression of CD38 on myeloma cells.[11][12] CD38 is the target for the monoclonal antibody daratumumab, suggesting a potential synergistic effect when these agents are combined. This upregulation is associated with increased histone H3 acetylation at the CD38 gene locus.[11][12] Additionally, this compound increases the expression of MICA and MICB, ligands for the activating NK cell receptor NKG2D, further enhancing the potential for an anti-tumor immune response.[11][12]

Immuno_Modulation This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition Histone_Acetylation Histone Acetylation HDAC_Inhibition->Histone_Acetylation CD38_Upregulation CD38 Upregulation Histone_Acetylation->CD38_Upregulation NKG2DL_Upregulation NKG2D Ligand Upregulation (MICA/MICB) Histone_Acetylation->NKG2DL_Upregulation Daratumumab_Efficacy Enhanced Daratumumab Efficacy CD38_Upregulation->Daratumumab_Efficacy NK_Cell_Activity Enhanced NK Cell Activity NKG2DL_Upregulation->NK_Cell_Activity

Caption: Immunomodulatory effects of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While complete, step-by-step protocols are often proprietary, the following sections outline the methodologies for key experiments cited in the literature on this compound, based on the descriptions provided.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the concentration-dependent cytotoxic effects of this compound on cancer cell lines.

  • Methodology (MTT Assay):

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound, bendamustine, or vorinostat for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

    • Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraFit).[13]

Cell Cycle Analysis
  • Objective: To assess the effect of this compound on cell cycle distribution.

  • Methodology (Propidium Iodide Staining and Flow Cytometry):

    • Treat cancer cells with this compound at a specified concentration and for a defined period (e.g., 48 hours).[10]

    • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells in ice-cold ethanol (e.g., 70%) to permeabilize the cell membrane.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[10] PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is included to prevent staining of double-stranded RNA.

    • Analyze the stained cells using a flow cytometer. The DNA content is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Chromatin Immunoprecipitation (ChIP)
  • Objective: To investigate the effect of this compound on histone acetylation at specific gene promoters (e.g., CD38).

  • Methodology:

    • Treat myeloma cell lines with this compound or a vehicle control for a specified duration (e.g., 48 hours).[11]

    • Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.

    • Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

    • Immunoprecipitate the chromatin using an antibody specific for acetylated histone H3 (AcH3) or a control IgG antibody.[11]

    • Reverse the cross-links and purify the immunoprecipitated DNA.

    • Quantify the amount of a specific DNA sequence (e.g., the CD38 promoter) in the immunoprecipitated DNA using quantitative real-time PCR (qPCR).[11] The results are typically expressed as a percentage of the input DNA.

ChIP_Workflow Start Start: Cancer Cells Treatment Treat with this compound or Vehicle Control Start->Treatment Crosslinking Cross-link Proteins to DNA (Formaldehyde) Treatment->Crosslinking Lysis_Sonication Cell Lysis and Chromatin Sonication Crosslinking->Lysis_Sonication Immunoprecipitation Immunoprecipitation (Anti-AcH3 Antibody) Lysis_Sonication->Immunoprecipitation Reverse_Crosslinks Reverse Cross-links and Purify DNA Immunoprecipitation->Reverse_Crosslinks qPCR Quantitative PCR (qPCR) Reverse_Crosslinks->qPCR Analysis Data Analysis: Quantify Promoter Enrichment qPCR->Analysis

Caption: General workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion

This compound represents a novel and promising strategy in cancer therapy. Its dual mechanism of action, combining DNA alkylation and HDAC inhibition, offers a synergistic approach to overcoming tumor resistance and enhancing therapeutic efficacy. The ability of this compound to modulate the tumor microenvironment and potentially synergize with immunotherapies further underscores its clinical potential. Continued research into the intricate molecular pathways affected by this first-in-class agent will be crucial for optimizing its clinical application and identifying patient populations most likely to benefit from this innovative treatment.

References

EDO-S101: A Preclinical Overview of a First-in-Class Alkylating HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

EDO-S101 (also known as tinostamustine) is a novel, first-in-class therapeutic agent that uniquely combines the functionalities of an alkylating agent and a histone deacetylase (HDAC) inhibitor within a single molecule.[1] This bifunctional design is intended to create a synergistic antitumor effect by simultaneously inducing DNA damage and inhibiting the cellular mechanisms responsible for its repair.[1][2] Preclinical studies have demonstrated promising activity in a range of hematological malignancies and solid tumors, including multiple myeloma (MM), leukemia, B-cell lymphomas, and glioblastoma.[1][3][4] This technical guide provides a comprehensive overview of the preclinical data for EDO-S101, focusing on its mechanism of action, in vitro and in vivo efficacy, and synergistic potential with other anti-cancer agents.

Core Mechanism of Action

EDO-S101 is a fusion molecule derived from bendamustine, an alkylating agent, and vorinostat, a pan-HDAC inhibitor.[1][5] Its dual mechanism of action is central to its potent anti-cancer effects.

1. DNA Alkylation: The bendamustine component of EDO-S101 acts as an alkylating agent, leading to the formation of covalent bonds with DNA. This results in DNA crosslinking and the induction of double-strand breaks (DSBs), which are highly cytotoxic to cancer cells.[2][6]

2. HDAC Inhibition: The vorinostat moiety inhibits the activity of multiple HDAC enzymes, particularly class I and II HDACs.[7] This inhibition leads to the hyperacetylation of histone and non-histone proteins.[8] Histone hyperacetylation results in a more relaxed chromatin structure, which is thought to enhance the accessibility of DNA to the alkylating effects of the molecule.[6] Furthermore, the acetylation of non-histone proteins, such as α-tubulin, can disrupt crucial cellular processes like protein transport and DNA repair.[1][8]

This combined action of DNA damage and repair inhibition is believed to be the primary driver of EDO-S101's potent and synergistic anti-tumor activity.[8]

cluster_EDOS101 EDO-S101 cluster_CellularEffects Cellular Effects cluster_DownstreamConsequences Downstream Consequences EDO-S101 EDO-S101 DNA_Alkylation DNA Alkylation EDO-S101->DNA_Alkylation HDAC_Inhibition HDAC Inhibition EDO-S101->HDAC_Inhibition DNA_DSB DNA Double-Strand Breaks DNA_Alkylation->DNA_DSB Chromatin_Relaxation Chromatin Relaxation HDAC_Inhibition->Chromatin_Relaxation Protein_Hyperacetylation Protein Hyperacetylation (e.g., α-tubulin, histones) HDAC_Inhibition->Protein_Hyperacetylation Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DNA_DSB->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_DSB->Apoptosis Chromatin_Relaxation->DNA_Alkylation Potentiates DNA_Repair_Inhibition Inhibition of DNA Repair Pathways (e.g., Homologous Recombination) Protein_Hyperacetylation->DNA_Repair_Inhibition Synergistic_Cytotoxicity Synergistic Cytotoxicity DNA_Repair_Inhibition->Synergistic_Cytotoxicity Cell_Cycle_Arrest->Synergistic_Cytotoxicity Apoptosis->Synergistic_Cytotoxicity

Figure 1: Simplified signaling pathway of EDO-S101's dual mechanism of action.

In Vitro Efficacy

EDO-S101 has demonstrated potent cytotoxic activity across a variety of cancer cell lines.

Cell Line TypeCell Line NameIC50 (µM)Reference
Multiple MyelomaRPMI-8226Not explicitly stated, but showed superior cytotoxicity to bendamustine and vorinostat alone or in combination.[6]
Multiple Myeloma8 cell lines5-13[7]
Multiple MyelomaMM1S1.6-4.8[8]
T-cell LymphomaVarious0.33-0.68[5]
GlioblastomaU-87 MG~5-10[2]
GlioblastomaU-138 MG~5-10[2]

HDAC Inhibitory Activity:

EDO-S101 is a potent inhibitor of several HDAC enzymes.

HDAC IsoformIC50 (nM)Reference
HDAC19[7]
HDAC29[7]
HDAC325[7]
HDAC66[7]
HDAC8107[7]
HDAC1072[7]

In Vivo Efficacy

Preclinical in vivo studies have corroborated the promising in vitro findings, demonstrating significant anti-tumor activity in various murine models.

Cancer ModelAnimal ModelKey FindingsReference
Multiple MyelomaCB17-SCID murine plasmacytoma modelSignificant survival improvement.[8][9]
Multiple Myelomade novo Vk*MYC miceSignificant survival improvement.[8][9]
Multiple MyelomaMultidrug resistant Vk12653 murine modelShowed single-agent activity.[8][9]
GlioblastomaU251, U87MG, T98G xenograftsSignificantly increased time to progression compared to temozolomide, irrespective of MGMT status.[3]
GlioblastomaOrthotopic U251 modelHigher overall survival compared to temozolomide and radiation therapy alone.[3]

Synergy with Other Agents

A key aspect of EDO-S101's preclinical profile is its strong synergistic activity when combined with other anti-cancer drugs, particularly proteasome inhibitors.

Synergy with Proteasome Inhibitors (e.g., Bortezomib):

The combination of EDO-S101 with proteasome inhibitors like bortezomib has been shown to be highly synergistic in multiple myeloma.[6] This synergy is thought to arise from multiple mechanisms:

  • Increased Proteotoxic Stress: HDAC inhibition can interfere with the transport of polyubiquitinated proteins, leading to their accumulation and exacerbating the proteotoxic stress induced by proteasome inhibitors.[1][6]

  • Enhanced Cell Cycle Arrest: The combination leads to a more pronounced S-phase arrest compared to either agent alone.[6]

  • Downregulation of c-MYC: EDO-S101, particularly in combination with bortezomib, leads to a significant reduction in the expression of the oncoprotein c-MYC.[6]

cluster_Drugs Therapeutic Agents cluster_Mechanisms Synergistic Mechanisms cluster_Outcome Cellular Outcome EDO_S101 EDO-S101 DNA_Damage DNA Damage & Repair Inhibition EDO_S101->DNA_Damage Cell_Cycle_Arrest Enhanced S-Phase Cell Cycle Arrest EDO_S101->Cell_Cycle_Arrest cMYC_Reduction c-MYC Downregulation EDO_S101->cMYC_Reduction Proteasome_Inhibitor Proteasome Inhibitor (e.g., Bortezomib) Proteasome_Inhibition Proteasome Inhibition Proteasome_Inhibitor->Proteasome_Inhibition Proteasome_Inhibitor->Cell_Cycle_Arrest Proteasome_Inhibitor->cMYC_Reduction Proteotoxic_Stress Increased Proteotoxic Stress DNA_Damage->Proteotoxic_Stress UPR_Activation Unfolded Protein Response (UPR) Activation Proteasome_Inhibition->UPR_Activation UPR_Activation->Proteotoxic_Stress Synergistic_Apoptosis Synergistic Apoptosis in Multiple Myeloma Cells Proteotoxic_Stress->Synergistic_Apoptosis Cell_Cycle_Arrest->Synergistic_Apoptosis cMYC_Reduction->Synergistic_Apoptosis

Figure 2: Logical relationship of the synergistic effects of EDO-S101 and proteasome inhibitors.

Synergy with Immunotherapy (e.g., Daratumumab):

Recent studies have explored the combination of EDO-S101 with the anti-CD38 monoclonal antibody daratumumab. EDO-S101 has been shown to increase the expression of CD38 on myeloma cells, potentially enhancing the efficacy of daratumumab.[10][11] Additionally, it increases the expression of NKG2D ligands (MICA and MICB), which may enhance natural killer (NK) cell-mediated cytotoxicity.[10][11] In vivo data confirmed that pretreatment with this compound followed by daratumumab administration significantly delayed tumor growth and improved survival in mice compared to individual treatments.[10][11]

Experimental Protocols

A summary of the key experimental methodologies employed in the preclinical evaluation of EDO-S101 is provided below.

Cell Viability Assays:

  • Method: The cytotoxicity of EDO-S101 was typically assessed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.

  • Protocol: Cancer cell lines were seeded in 96-well plates and treated with varying concentrations of EDO-S101 for a specified duration (e.g., 48 hours).[2] Following treatment, MTT reagent was added, and the resulting formazan crystals were dissolved in a solvent (e.g., DMSO).[7] The absorbance was then measured using a microplate reader to determine the percentage of viable cells relative to untreated controls.

Western Blotting:

  • Purpose: To assess the effect of EDO-S101 on protein expression and acetylation levels.

  • Protocol: Cells were treated with EDO-S101, and whole-cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for target proteins (e.g., acetylated α-tubulin, acetylated histones, γH2AX, c-MYC).[6][8] Following incubation with secondary antibodies, the protein bands were visualized using chemiluminescence.

In Vivo Tumor Models:

  • Xenograft Models: Human cancer cell lines (e.g., MM1S, U251) were subcutaneously or orthotopically implanted into immunodeficient mice (e.g., CB17-SCID).[3][9]

  • Treatment: Once tumors reached a palpable size, mice were randomized to receive vehicle control or EDO-S101 at a specified dose and schedule (e.g., 60 mg/kg).[9]

  • Endpoints: Tumor volume was measured regularly, and overall survival was monitored.[3][9]

cluster_InVitro In Vitro Workflow cluster_InVivo In Vivo Workflow Cell_Culture Cancer Cell Lines Treatment_IV Treatment with EDO-S101 Cell_Culture->Treatment_IV Viability_Assay Cell Viability Assay (MTT) Treatment_IV->Viability_Assay Western_Blot Western Blot Analysis Treatment_IV->Western_Blot IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Protein_Analysis Analysis of Protein Expression and Acetylation Western_Blot->Protein_Analysis Animal_Model Immunodeficient Mice Tumor_Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Animal_Model->Tumor_Implantation Tumor_Growth Tumor Establishment Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_IVO Treatment with EDO-S101 or Vehicle Control Randomization->Treatment_IVO Monitoring Monitoring of Tumor Growth and Survival Treatment_IVO->Monitoring Data_Analysis Analysis of Tumor Volume and Overall Survival Monitoring->Data_Analysis

References

Tinostamustine: A Technical Guide to a Dual-Function Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinostamustine (formerly known as EDO-S101) is a first-in-class anticancer agent engineered to possess a dual mechanism of action: histone deacetylase (HDAC) inhibition and DNA alkylation.[1][2] This innovative approach combines the functionalities of two established anticancer drug classes into a single molecule. This compound is a fusion molecule composed of the alkylating agent bendamustine and the pan-HDAC inhibitor vorinostat.[1][3] The rationale behind this design is to leverage the chromatin-relaxing effects of HDAC inhibition to enhance the access of the alkylating moiety to DNA, thereby inducing robust DNA damage and counteracting repair mechanisms.[3][4] This technical guide provides an in-depth overview of this compound's core functions, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action

This compound exerts its anticancer effects through a synergistic interplay of two distinct but complementary mechanisms:

  • HDAC Inhibition: The vorinostat component of this compound is a potent pan-HDAC inhibitor, targeting multiple HDAC enzymes that are often overexpressed in cancer cells.[1][5] HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that can restrict the access of transcription factors and DNA-damaging agents. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open and transcriptionally active chromatin state.[1] This "relaxed" chromatin is more susceptible to the DNA-damaging effects of the alkylating component of the molecule.

  • DNA Alkylation: The bendamustine moiety of this compound is a bifunctional alkylating agent that covalently binds to DNA, forming interstrand and intrastrand cross-links.[1] This process disrupts DNA replication and transcription, ultimately leading to the induction of DNA double-strand breaks (DSBs). The enhanced accessibility of DNA due to HDAC inhibition potentiates the alkylating activity of the bendamustine component, leading to a greater extent of DNA damage than could be achieved by the alkylating agent alone.[2]

This dual functionality is designed to create a powerful antitumor effect by not only inducing significant DNA damage but also impairing the cell's ability to repair this damage, pushing cancer cells towards apoptosis.

Preclinical and Clinical Data Overview

This compound has demonstrated significant antitumor activity in a wide range of preclinical models, including hematological malignancies and solid tumors.[6][7][8] Clinical trials have further evaluated its safety and efficacy in patients with advanced cancers.

In Vitro Activity

This compound has shown potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for HDAC inhibition and cell viability are summarized below.

Cell Line / EnzymeAssay TypeIC50 ValueReference
HDAC1HDAC Inhibition Assay9 nM[5]
HDAC2HDAC Inhibition Assay9 nM[5]
HDAC3HDAC Inhibition Assay25 nM[5]
HDAC6HDAC Inhibition Assay6 nM[5]
HDAC8HDAC Inhibition Assay107 nM[5]
HDAC10HDAC Inhibition Assay72 nM[5]
Myeloma Cell LinesCell Viability Assay5-13 µM[5]
HL60Cell Viability Assay1.6-4.8 µM (range)
DaudiCell Viability Assay1.6-4.8 µM (range)
U-87 MG (Glioma)Cell Viability Assay~7 µM (approx.)[2]
U-138 MG (Glioma)Cell Viability Assay~6 µM (approx.)[2]
Clinical Trial Data

Clinical trials have investigated this compound in patients with advanced solid tumors and relapsed/refractory hematological malignancies.

Trial IdentifierPhasePatient PopulationKey FindingsReference
NCT03345485Phase I/IIAdvanced Solid TumorsModest signals of efficacy with 2 partial responses (PRs) observed. The clinical benefit rate was 44.4%. The recommended Phase II dose (RP2D) was established at 80 mg/m² administered intravenously on Day 1 and 15 of a 4-week cycle.[9][10][9][10]
NCT02576496Phase I/IIRelapsed/Refractory Hematological MalignanciesThe maximum tolerated dose (MTD) was determined to be 100 mg/m². In heavily pre-treated Hodgkin Lymphoma patients, the overall response rate was 37% (2 complete responses, 5 partial responses).

Key Signaling Pathways and Experimental Workflows

The dual mechanism of this compound impacts several critical cellular signaling pathways, leading to cancer cell death. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating the drug's effects.

Tinostamustine_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Effects cluster_2 Downstream Consequences This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition DNA_Alkylation DNA Alkylation This compound->DNA_Alkylation Chromatin_Relaxation Chromatin Relaxation HDAC_Inhibition->Chromatin_Relaxation UPR Unfolded Protein Response HDAC_Inhibition->UPR Induces DNA_Damage DNA Double-Strand Breaks DNA_Alkylation->DNA_Damage Chromatin_Relaxation->DNA_Alkylation Enhances Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest UPR->Apoptosis

Caption: Dual mechanism of this compound action.

Unfolded_Protein_Response_Pathway This compound This compound (HDAC Inhibition) ER_Stress ER Stress (Accumulation of unfolded proteins) This compound->ER_Stress IRE1 IRE1 ER_Stress->IRE1 PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 XBP1_splicing XBP1 Splicing IRE1->XBP1_splicing eIF2a_phos p-eIF2α PERK->eIF2a_phos ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage Apoptosis Apoptosis XBP1_splicing->Apoptosis eIF2a_phos->Apoptosis ATF6_cleavage->Apoptosis

Caption: this compound-induced Unfolded Protein Response.

cMYC_Signaling_Pathway This compound This compound cMYC_expression c-MYC Expression This compound->cMYC_expression Downregulates Cell_Proliferation Cell Proliferation cMYC_expression->Cell_Proliferation Drives Apoptosis Apoptosis cMYC_expression->Apoptosis Inhibits

Caption: this compound's effect on c-MYC signaling.

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treat with this compound (Dose-response and time-course) start->treatment harvest Harvest Cells treatment->harvest viability Cell Viability Assay (e.g., MTT) harvest->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) harvest->apoptosis dna_damage DNA Damage Assay (e.g., γH2AX, Comet) harvest->dna_damage protein_exp Protein Expression (e.g., Western Blot) harvest->protein_exp

Caption: Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

HDAC Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the HDAC inhibitory activity of this compound.

Materials:

  • HDAC Activity Assay Kit (e.g., from Abcam or similar) containing:

    • HDAC Substrate (Boc-Lys(Ac)-pNA)

    • 10X HDAC Assay Buffer

    • Lysine Developer

    • HDAC Inhibitor (e.g., Trichostatin A) as a positive control

    • HeLa Nuclear Extract (or other source of HDACs)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm

  • This compound and other test compounds

Procedure:

  • Sample Preparation: Prepare serial dilutions of this compound and control compounds in ddH₂O.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 85 µL of diluted test compound or control.

    • For a positive control, use 10 µL of HeLa nuclear extract diluted with 75 µL of ddH₂O.

    • For a negative control, use a known HDAC inhibitor like Trichostatin A.

  • Add 10 µL of 10X HDAC Assay Buffer to each well.

  • Initiate the reaction by adding 5 µL of HDAC Substrate to each well and mix thoroughly.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Development: Stop the reaction by adding 10 µL of Lysine Developer to each well and mix. Incubate at 37°C for 30 minutes.

  • Measurement: Read the absorbance at 400 nm or 405 nm using a microplate reader.

  • Analysis: Calculate the percentage of HDAC inhibition relative to the untreated control.

DNA Damage Detection (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks.

Materials:

  • Comet Assay Kit (e.g., from Cell Biolabs or similar)

  • Microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR® Green)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Cell Preparation: Treat cells with this compound for the desired time. Harvest a single-cell suspension.

  • Slide Preparation: Mix approximately 1 x 10⁵ cells with low-melting-point agarose and pipette onto a microscope slide. Allow to solidify.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoid.

  • DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes at 4°C. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides with neutralization buffer, and then stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using image analysis software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (or similar, with a different fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with this compound for the desired duration. Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This compound represents a novel and promising strategy in cancer therapy by integrating two powerful mechanisms of action into a single molecule. Its ability to induce extensive DNA damage through alkylation, while simultaneously enhancing DNA accessibility and potentially impairing repair pathways via HDAC inhibition, provides a strong rationale for its continued development. The preclinical and emerging clinical data suggest its potential in treating a variety of malignancies, both as a monotherapy and in combination with other anticancer agents. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers and drug development professionals to further investigate and understand the multifaceted activity of this first-in-class alkylating deacetylase inhibitor. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this innovative treatment.

References

Tinostamustine: A Dual-Threat Strategy in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to a First-in-Class Alkylating Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tinostamustine (formerly EDO-S101) represents a novel, first-in-class therapeutic agent that uniquely combines two established anticancer mechanisms into a single molecule. It is a fusion of the alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1][2] This dual functionality allows this compound to simultaneously induce DNA damage and inhibit the cellular machinery responsible for its repair, offering a synergistic antitumor effect in various hematological malignancies.[3] This technical guide provides an in-depth overview of this compound's molecular targets, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the core signaling pathways influenced by this innovative compound.

Core Mechanism of Action

This compound's efficacy stems from its bifunctional nature, engaging two distinct but complementary modes of action against cancer cells:

  • DNA Alkylation: The bendamustine moiety of this compound covalently binds to DNA, forming crosslinks between DNA strands.[1] This action disrupts DNA replication and transcription, ultimately leading to the activation of the DNA damage response (DDR) and the induction of apoptosis.[1][3]

  • Histone Deacetylase (HDAC) Inhibition: The vorinostat component acts as a pan-HDAC inhibitor, preventing the removal of acetyl groups from histone and non-histone proteins.[1] This leads to chromatin relaxation, which is believed to enhance the access of the alkylating agent to the DNA.[3] Furthermore, HDAC inhibition modulates the expression of genes involved in cell cycle control, apoptosis, and DNA repair, further contributing to the drug's anticancer activity.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical evaluations of this compound in hematological malignancies.

Table 1: In Vitro HDAC Inhibitory Activity of this compound

HDAC ClassTargetIC50 (nM)
Class IHDAC19[4]
HDAC29[4]
HDAC325[4]
HDAC8107[4]
Class IIHDAC66[4]
HDAC1072[4]

Table 2: In Vitro Cytotoxicity of this compound in Multiple Myeloma (MM) Cell Lines

Cell LineIC50 (µM)
8 Myeloma Cell Lines (Range)5 - 13[4]

Table 3: Clinical Efficacy of this compound in Relapsed/Refractory (R/R) Hodgkin Lymphoma (Phase I Trial, Stage 2)

ParameterValue95% Confidence Interval
Overall Response Rate (ORR)37%[5]16% - 62%[5]
Complete Response (CR)2 patients[5]
Partial Response (PR)5 patients[5]
Median Progression-Free Survival (PFS)3.8 months[5]2.2 - 9.4 months[5]

Table 4: Clinical Efficacy of this compound in Relapsed/Refractory (R/R) Cutaneous T-Cell Lymphoma (CTCL) (Phase I Trial Expansion Cohort)

ParameterValue95% Confidence Interval
Overall Response Rate (ORR)50%[6]
Median Progression-Free Survival (PFS)7.3 months[6]3.2 - NE months[6]

Key Signaling Pathways and Molecular Targets

This compound's dual mechanism of action impacts several critical signaling pathways within cancer cells.

DNA Damage Response (DDR) Pathway

The alkylating activity of this compound directly induces DNA lesions, activating the DDR pathway. The HDAC inhibitor component is thought to potentiate this effect by preventing the efficient repair of this damage.

DNA_Damage_Response This compound This compound DNA_Damage DNA Alkylation & Crosslinking This compound->DNA_Damage HDACi HDAC Inhibition This compound->HDACi ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 p53 p53 Activation CHK1_CHK2->p53 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Chromatin Chromatin Relaxation HDACi->Chromatin DNA_Repair DNA Repair (Impaired) HDACi->DNA_Repair Chromatin->DNA_Damage Enhanced Access

Caption: this compound-induced DNA Damage Response Pathway.

Unfolded Protein Response (UPR) Pathway

Inhibition of HDAC6 by this compound has been shown to activate the inositol-requiring enzyme 1 (IRE-1), a key regulator of the Unfolded Protein Response (UPR).[1] This can sensitize cancer cells to proteasome inhibitors.

Unfolded_Protein_Response This compound This compound HDAC6 HDAC6 Inhibition This compound->HDAC6 IRE1 IRE-1 Activation HDAC6->IRE1 UPR Unfolded Protein Response (UPR) IRE1->UPR Sensitization Sensitization to Proteasome Inhibitors UPR->Sensitization Immune_Modulation This compound This compound Myeloma_Cell Multiple Myeloma Cell This compound->Myeloma_Cell CD38 Increased CD38 Expression Myeloma_Cell->CD38 NKG2DL Increased MICA/MICB (NKG2D Ligands) Myeloma_Cell->NKG2DL Daratumumab Daratumumab (Anti-CD38 mAb) CD38->Daratumumab Binding NK_Cell NK Cell NKG2DL->NK_Cell Binding ADCC Enhanced ADCC Daratumumab->ADCC NK_Cytotoxicity Enhanced NK Cell Cytotoxicity NK_Cell->NK_Cytotoxicity

References

Tinostamustine (CAS Number: 1236199-60-2): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tinostamustine (formerly EDO-S101), identified by CAS number 1236199-60-2, is a pioneering first-in-class alkylating deacetylase inhibitor (AK-DACi).[1][2] This novel chemical entity represents a significant advancement in oncology by fusing the functionalities of the alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat into a single molecule.[3][4] This dual-action mechanism is designed to concurrently induce DNA damage and inhibit DNA repair pathways, offering a synergistic antitumor effect. Preclinical and clinical studies have demonstrated its potential across a spectrum of hematological malignancies and solid tumors, including those that are relapsed or refractory to standard therapies.[1][5] This document provides an in-depth technical guide on this compound, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies.

Mechanism of Action

This compound exerts its antineoplastic effects through a dual mechanism:

  • DNA Alkylation: The bendamustine moiety alkylates DNA, leading to the formation of crosslinks and double-strand breaks. This damage disrupts DNA replication and transcription, ultimately triggering apoptosis.[3][4][6]

  • Histone Deacetylase (HDAC) Inhibition: The vorinostat component acts as a pan-HDAC inhibitor, leading to the accumulation of acetylated histones.[3] This results in a more relaxed chromatin structure, which is thought to enhance the accessibility of DNA to the alkylating agent, thereby potentiating its cytotoxic effects.[4] Furthermore, HDAC inhibition can modulate the expression of genes involved in cell cycle control and apoptosis.[3]

This combined activity leads to superior efficacy compared to either agent administered alone.[3] Additionally, inhibition of HDAC6 by this compound can induce the unfolded protein response (UPR) by activating inositol-requiring enzyme 1 (IRE-1), which may sensitize cancer cells to other therapies like proteasome inhibitors.[3]

This compound Mechanism of Action cluster_0 Dual Functions cluster_1 Cellular Effects cluster_2 Downstream Consequences This compound This compound (CAS: 1236199-60-2) Bendamustine Bendamustine Moiety This compound->Bendamustine releases Vorinostat Vorinostat Moiety This compound->Vorinostat releases DNA_Damage DNA Alkylation (Crosslinks, Double-Strand Breaks) Bendamustine->DNA_Damage HDAC_Inhibition HDAC Inhibition (Chromatin Remodeling) Vorinostat->HDAC_Inhibition UPR_Induction UPR Induction (via HDAC6) Vorinostat->UPR_Induction Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest Cell Cycle Arrest HDAC_Inhibition->CellCycleArrest GeneExpression Altered Gene Expression HDAC_Inhibition->GeneExpression Sensitization Sensitization to Proteasome Inhibitors UPR_Induction->Sensitization

Caption: Dual mechanism of this compound.

Quantitative Preclinical Data

This compound has demonstrated potent activity across a range of cancer cell lines.

Parameter Target Value Reference
IC50 HDAC19 nM[7]
HDAC29 nM[7]
HDAC325 nM[7]
HDAC66 nM[7][8]
HDAC8107 nM[7]
HDAC1072 nM[7]
IC50 Multiple Myeloma Cell Lines5-13 µM[7]
In Vivo Efficacy MM1S Mouse Xenograft Model60 mg/kg per week reduced tumor growth and prolonged survival.[6]
Blood-Brain Barrier Penetration Murine Models16.5% (IV bolus), 13.8% (CIVI)[9]

Key Preclinical and Clinical Findings

Preclinical Studies
  • Glioblastoma (GBM): In preclinical GBM models, this compound showed stronger antiproliferative and pro-apoptotic effects than vorinostat and bendamustine individually.[2] It demonstrated significant therapeutic activity in orthotopic intra-brain models, suppressing tumor growth and prolonging survival, with superior efficacy to bendamustine, radiotherapy, and temozolomide.[2][10] this compound also acts as a radiosensitizer.[10]

  • Multiple Myeloma (MM): this compound induces potent DNA damage and impairs DNA repair in myeloma cells.[6] It shows synergistic cytotoxicity with proteasome inhibitors like bortezomib and carfilzomib.[7] Furthermore, it enhances the efficacy of the anti-CD38 monoclonal antibody daratumumab by upregulating CD38 expression on myeloma cells.[11][12]

  • Hodgkin Lymphoma (HL): In models of Hodgkin Lymphoma, this compound has shown significant antitumor activity and slowed disease progression.[5]

Clinical Trials

This compound has been evaluated in several clinical trials for both hematological malignancies and solid tumors.

Trial Identifier Phase Conditions Status Reference
NCT02576496Phase 1Relapsed/Refractory Hematological MalignanciesCompleted[1][5]
NCT03345485Phase 1/2Small Cell Lung Cancer, Soft Tissue Sarcoma, Triple-negative Breast Cancer, Ovarian Cancer, Endometrial CancerRecruiting[8][13]
NCT05432375Early Phase 1Glioblastoma MultiformeRecruiting[4][8]
NCT03903458Phase 1Malignant MelanomaUnknown[8]
GBM AGILEPhase 2/3GlioblastomaRecruiting[14]

A Phase 1 dose-escalation study in patients with relapsed or refractory hematological malignancies established a maximum tolerated dose (MTD) of 100 mg/m² administered over 60 minutes.[5] In a cohort of heavily pre-treated Hodgkin Lymphoma patients, an overall response rate of 37% was observed.[5]

Experimental Protocols

In Vitro Cytotoxicity and Apoptosis Assays in Glioblastoma
  • Cell Lines: A panel of 13 GBM cell lines and seven patient-derived GBM stem cell lines were utilized.[10] This included U87MG (MGMT negative), U251MG (MGMT negative), and T98G (MGMT positive) cell lines.[10]

  • Methodology:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • This compound, vorinostat, bendamustine, or temozolomide were added at various concentrations.

    • Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

    • For apoptosis analysis, cells were treated with the compounds and then stained with Annexin V and Propidium Iodide (PI).

    • Flow cytometry was used to quantify the percentage of apoptotic cells.

    • Caspase-3 activation was measured using a colorimetric or fluorometric assay to confirm the apoptotic pathway.[10]

In Vitro GBM Assay Workflow cluster_assays Assays cluster_analysis Data Analysis Start Start Seed_Cells Seed GBM Cell Lines (e.g., U87MG, U251MG, T98G) Start->Seed_Cells Treat_Cells Treat with this compound and Control Compounds Seed_Cells->Treat_Cells Incubate Incubate (e.g., 72 hours) Treat_Cells->Incubate Viability_Assay Cell Viability Assay (MTT or CellTiter-Glo®) Incubate->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Incubate->Apoptosis_Assay Caspase_Assay Caspase-3 Activation Assay Incubate->Caspase_Assay IC50_Calc Calculate IC50 Values Viability_Assay->IC50_Calc Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Quantify_Apoptosis Quantify Apoptosis Caspase_Assay->Quantify_Apoptosis End End IC50_Calc->End Flow_Cytometry->End Quantify_Apoptosis->End

Caption: Workflow for in vitro GBM assays.

In Vivo Glioblastoma Xenograft Models
  • Animal Models: Nude mice were used for these studies.[10]

  • Subcutaneous Model:

    • U87MG, U251MG, or T98G cells were injected subcutaneously into the flanks of the mice.[10]

    • Once tumors reached a palpable size, mice were randomized into treatment groups.

    • Treatment groups could include vehicle control, this compound, bendamustine, temozolomide, and/or radiotherapy.

    • Tumor volume was measured regularly using calipers.

  • Orthotopic Intra-brain Model:

    • Luciferase-positive U251MG cells or patient-derived GBM stem cells (e.g., CSCs-5) were stereotactically injected into the brains of the mice.[10]

    • Tumor growth was monitored using bioluminescence imaging.

    • Treatment was initiated, and survival was monitored as the primary endpoint.

    • Time-to-progression (TTP), disease-free survival (DFS), and overall survival (OS) were calculated.[2][10]

Conclusion

This compound is a promising, novel therapeutic agent with a unique dual mechanism of action that has shown significant antitumor activity in a variety of preclinical models and early-phase clinical trials. Its ability to simultaneously damage DNA and inhibit repair mechanisms provides a strong rationale for its continued development in difficult-to-treat cancers such as glioblastoma and relapsed/refractory hematological malignancies. Ongoing and future clinical studies will further delineate its efficacy and safety profile, potentially establishing this compound as a valuable addition to the oncology treatment landscape.

References

Bendamustine-Vorinostat Fusion Molecule (Tinostamustine): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the bendamustine-vorinostat fusion molecule, tinostamustine (formerly EDO-S101). This compound is a first-in-class therapeutic agent that combines the functionalities of a DNA alkylating agent (bendamustine) and a histone deacetylase (HDAC) inhibitor (vorinostat) into a single chemical entity. This dual-action molecule is designed to enhance anti-tumor efficacy by simultaneously inducing DNA damage and modulating the chromatin structure to impair DNA repair mechanisms. This guide details the mechanism of action, preclinical efficacy data, and relevant experimental protocols for the study of this compound, intended for researchers and professionals in the field of oncology drug development.

Introduction

Bendamustine is a well-established alkylating agent with a unique purine analog structure, demonstrating efficacy in various hematological malignancies.[1] Its mechanism involves creating DNA cross-links, leading to DNA damage, cell cycle arrest, and apoptosis.[2] Vorinostat (SAHA) is a pan-HDAC inhibitor that induces hyperacetylation of histones, leading to a more open chromatin structure. This can modulate gene expression and has been shown to have anti-tumor effects.[3][4]

The rationale behind the fusion of these two molecules into this compound is to leverage a synergistic anti-cancer effect. The HDAC inhibitory action of the vorinostat moiety is hypothesized to create a more accessible chromatin environment for the bendamustine component to alkylate DNA. Concurrently, the inhibition of HDACs may also downregulate key DNA repair proteins, thus potentiating the cytotoxic effects of the DNA damage induced by the alkylating function.[3][5] this compound has been investigated in preclinical models of various cancers, including multiple myeloma, glioblastoma, and T-cell prolymphocytic leukemia.[5][6][7]

Mechanism of Action

This compound exerts its anti-neoplastic effects through a dual mechanism of action:

  • DNA Alkylation: The bendamustine component of this compound is a bifunctional alkylating agent. It forms covalent bonds with electron-rich nucleophilic groups in DNA, leading to the formation of inter-strand and intra-strand cross-links. This extensive DNA damage obstructs DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2][8]

  • Histone Deacetylase (HDAC) Inhibition: The vorinostat moiety acts as a pan-HDAC inhibitor, targeting multiple HDAC enzymes.[8] Inhibition of HDACs results in the accumulation of acetylated histones, leading to a more relaxed chromatin structure. This "open" chromatin is thought to enhance the access of the bendamustine component to the DNA. Furthermore, HDAC inhibition can modulate the expression of various proteins involved in cell cycle regulation and DNA repair, further contributing to the molecule's anti-tumor activity.[3][5]

The combined effect is a potent induction of the DNA damage response, characterized by the phosphorylation of H2AX (γH2AX), and the activation of apoptotic pathways, as evidenced by the cleavage of caspase-3.[5][6] Studies have also indicated that this compound can induce cell cycle arrest, particularly at the G2/M phase.[2][9]

Quantitative Preclinical Data

The following tables summarize the quantitative data from preclinical studies of this compound across various cancer models.

Table 1: In Vitro Cytotoxicity of this compound (EDO-S101)

Cell LineCancer TypeIC50 (µM)Reference
U87MGGlioblastoma~5-10[5]
U251Glioblastoma~5-10[5]
A172Glioblastoma~5-10[5]
T98GGlioblastoma~10-15[5]
MM.1SMultiple Myeloma1.6-4.8[6]
RPMI-8226Multiple Myeloma1.6-4.8[6]
U266Multiple Myeloma1.6-4.8[6]
NCI-H929Multiple Myeloma1.6-4.8[6]
MOLP-8Multiple Myeloma1-2.5[1]
JJN3Multiple Myeloma1-2.5[1]
Primary T-PLL cellsT-cell Prolymphocytic Leukemia~1[7]
Healthy CD3+ T-cellsNormal Cells4.4[7]

Table 2: In Vivo Efficacy of this compound (EDO-S101) in Xenograft Models

Cancer ModelAnimal ModelTreatmentOutcomeReference
Glioblastoma (U251, U87MG, T98G xenografts)Nude miceThis compoundSignificant increase in time-to-progression (TTP)[5]
Glioblastoma (Orthotopic U251)Nude miceThis compoundProlonged overall survival[5]
Multiple Myeloma (MM.1S plasmacytoma)CB17-SCID miceThis compoundSignificant tumor growth inhibition and increased survival[6]
T-cell LymphomaAJAK1 miceThis compound (18 mg/kg)Increased percentage survival[7]
Multiple Myeloma (Plasmacytoma)CB17-SCID and NSG miceThis compound + DaratumumabSignificantly better tumor growth control and prolonged median survival compared to monotherapy[1]

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound.

Synthesis of this compound

While detailed, step-by-step synthesis protocols are often proprietary, patent literature (WO2010085377A1) describes the general synthetic route. The synthesis involves the chemical conjugation of the bendamustine backbone with the hydroxamic acid moiety of vorinostat. The IUPAC name for this compound is 7-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide.[7]

In Vitro Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effect of this compound on cancer cell lines.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 50 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at a relevant concentration (e.g., near the IC50) for a defined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression.

  • Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This technique is used to detect changes in the expression and modification of specific proteins involved in the DNA damage response and apoptosis.

  • Protein Extraction: Treat cells with this compound, harvest, and lyse to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., γH2AX, cleaved caspase-3, p21, tubulin as a loading control) overnight at 4°C. Antibody dilutions should be optimized, but a general starting point is 1:1000.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[5][8]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., intravenously at a specified dose and schedule) and a vehicle control.[7][8]

  • Tumor Measurement: Measure the tumor volume with calipers at regular intervals.

  • Endpoint: Continue treatment until a predefined endpoint is reached (e.g., a specific tumor volume, signs of toxicity, or a set duration).

  • Data Analysis: Analyze the data for tumor growth inhibition, time-to-progression, and overall survival.

Visualizations

Signaling Pathway of this compound's Dual Action

Tinostamustine_Mechanism cluster_vorinostat Vorinostat Moiety cluster_bendamustine Bendamustine Moiety cluster_cellular_response Cellular Response This compound This compound (Bendamustine-Vorinostat Fusion) HDACs HDACs This compound->HDACs Inhibits DNA DNA This compound->DNA Alkylates Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation Prevents Deacetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Chromatin_Relaxation->DNA Increases Accessibility Cell_Cycle_Arrest G2/M Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase-3 Activation) Gene_Expression->Apoptosis DNA_Repair_Inhibition Inhibition of DNA Repair Gene_Expression->DNA_Repair_Inhibition DNA_Damage DNA Double-Strand Breaks (γH2AX) DNA->DNA_Damage DNA_Damage->Cell_Cycle_Arrest DNA_Damage->Apoptosis DNA_Damage->DNA_Repair_Inhibition Potentiated by Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_mechanism cluster_invivo In Vivo Evaluation Synthesis Synthesis & Characterization Cell_Viability Cell Viability Assays (e.g., MTT) Synthesis->Cell_Viability IC50 IC50 Determination Cell_Viability->IC50 Mechanism_Assays Mechanism of Action Assays IC50->Mechanism_Assays Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Assays->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Mechanism_Assays->Cell_Cycle_Assay Western_Blot Western Blot (γH2AX, Caspases, p21) Mechanism_Assays->Western_Blot Xenograft_Model Xenograft Model Development Mechanism_Assays->Xenograft_Model Efficacy_Study Efficacy Studies (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study PK_Study Pharmacokinetic Studies Efficacy_Study->PK_Study Synergy_Logic Bendamustine_Action Bendamustine Moiety: DNA Alkylation DNA_Damage DNA Damage Bendamustine_Action->DNA_Damage Vorinostat_Action Vorinostat Moiety: HDAC Inhibition Chromatin_Relaxation Chromatin Relaxation Vorinostat_Action->Chromatin_Relaxation DNA_Repair_Inhibition DNA Repair Inhibition Vorinostat_Action->DNA_Repair_Inhibition Synergistic_Apoptosis Synergistic Cell Death (Apoptosis) DNA_Damage->Synergistic_Apoptosis Chromatin_Relaxation->Bendamustine_Action Enhances DNA_Repair_Inhibition->DNA_Damage Potentiates DNA_Repair_Inhibition->Synergistic_Apoptosis

References

Tinostamustine: A Dual-Action Agent Targeting DNA Damage and Repair Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tinostamustine (EDO-S101) is a first-in-class alkylating deacetylase inhibitor (AK-DACi), a novel bifunctional molecule that chemically fuses the alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1][2] This unique structure allows this compound to exert a dual anti-cancer effect: inducing significant DNA damage while simultaneously hampering the cell's ability to repair this damage. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its effects on DNA damage and repair pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound's efficacy stems from its two distinct but synergistic modes of action:

  • DNA Alkylation: The bendamustine moiety of this compound is a potent alkylating agent. It forms covalent bonds with DNA, leading to the formation of DNA crosslinks and double-strand breaks (DSBs), which are highly cytotoxic lesions.[3][4] This direct DNA damage triggers cell cycle arrest and apoptosis.[5][6]

  • Histone Deacetylase (HDAC) Inhibition: The vorinostat component inhibits HDAC enzymes, leading to hyperacetylation of histones. This results in a more relaxed chromatin structure, which is thought to enhance the accessibility of DNA to the alkylating effects of the bendamustine moiety.[3][4] Furthermore, HDAC inhibition can modulate the expression of various genes involved in cell cycle control and DNA repair.[2]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from preclinical and clinical studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines [7]

Cell LineMGMT StatusThis compound IC50 (μM)Bendamustine IC50 (μM)Temozolomide IC50 (μM)
U87MGNegative6.1 ± 1.322.6 ± 10.973.4 ± 20.1
U251Negative~5.0>50>100
A172Positive~10.0~40~150
T98GPositive13.3 ± 4.836.4 ± 21.8190.7 ± 29.4

Table 2: Clinical Efficacy of this compound in Relapsed/Refractory Hematological Malignancies (Phase I Trial NCT02576496) [1][7][8]

MalignancyNumber of PatientsOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Median Progression-Free Survival (PFS)
Hodgkin Lymphoma (HL)2037% (Stage 2)253.8 months
Cutaneous T-Cell Lymphoma (CTCL)1350%247.3 months
Peripheral T-Cell Lymphoma (PTCL)812.5%012.6 months
Multiple Myeloma (MM)60%002.4 months

Impact on DNA Damage and Repair Pathways

This compound's dual functionality leads to a potent induction of DNA damage and a simultaneous suppression of crucial DNA repair mechanisms, particularly homologous recombination.

Induction of DNA Double-Strand Breaks

The alkylating activity of this compound directly causes DNA double-strand breaks (DSBs), a severe form of DNA damage. A key marker for DSBs is the phosphorylation of the histone variant H2AX, forming γH2AX. Studies have shown that treatment with this compound leads to a significant increase in γH2AX levels, indicating a substantial induction of DSBs.[2] Furthermore, the persistence of γH2AX foci suggests an impairment of the DNA repair process.[7]

This compound This compound Bendamustine Bendamustine Moiety This compound->Bendamustine releases Vorinostat Vorinostat Moiety This compound->Vorinostat releases DNA DNA Bendamustine->DNA Alkylates HDACs Histone Deacetylases (HDACs) Vorinostat->HDACs Inhibits DSB DNA Double-Strand Breaks (DSBs) DNA->DSB leads to gH2AX γH2AX Formation DSB->gH2AX Induces Chromatin Relaxed Chromatin HDACs->Chromatin maintains condensed state (inhibition leads to relaxation) Chromatin->DNA Increased accessibility

Figure 1. This compound's dual mechanism of inducing DNA damage.
Inhibition of Homologous Recombination (HR)

A critical aspect of this compound's mechanism is its ability to inhibit the homologous recombination (HR) pathway, a major error-free pathway for repairing DSBs. Evidence suggests that this compound treatment leads to a reduction in the recruitment of the key HR protein, RAD51, to the sites of DNA damage.[3][4] This disruption of RAD51 focus formation incapacitates the HR machinery, preventing the cell from accurately repairing the induced DSBs and leading to the accumulation of lethal DNA damage.

cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) RAD51 RAD51 DSB->RAD51 Recruits HR_Repair Homologous Recombination Repair RAD51->HR_Repair Mediates HR_Repair->DSB Repairs Apoptosis Apoptosis HR_Repair->Apoptosis Prevents This compound This compound This compound->RAD51 Inhibits recruitment

Figure 2. This compound's inhibition of the Homologous Recombination pathway.
Effects on Non-Homologous End Joining (NHEJ)

The impact of this compound on the Non-Homologous End Joining (NHEJ) pathway, the other major DSB repair mechanism, is less clearly defined in the current literature. NHEJ is an error-prone pathway that ligates broken DNA ends directly. Key proteins in this pathway include the Ku70/80 heterodimer, DNA-dependent protein kinase catalytic subunit (DNA-PKcs), and XRCC4. While the HDAC inhibitory activity of this compound could theoretically modulate the expression or activity of NHEJ proteins, direct evidence of this compound's effect on this pathway is limited. Further research is needed to fully elucidate the interplay between this compound and the NHEJ machinery.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate this compound's effects on DNA damage and repair.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

  • Seed cells at a density of 1 x 104 cells/well in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 1-10 µM) for 48 hours. Include a vehicle control (DMSO).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[5]

Western Blotting for DNA Repair Proteins

Objective: To assess the effect of this compound on the expression levels of key DNA repair proteins.

Protocol:

  • Treat cells with this compound at a specified concentration and for a defined period.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., γH2AX, RAD51, DNA-PKcs, Ku70/80, XRCC4) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.

Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To quantify DNA strand breaks in individual cells after treatment with this compound.

Protocol:

  • Treat cells with this compound.

  • Embed the cells in low-melting-point agarose on a microscope slide.

  • Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

  • Subject the slides to electrophoresis under alkaline conditions. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software. Parameters such as tail length, percentage of DNA in the tail, and tail moment are measured.[3][9]

cluster_workflow Comet Assay Workflow A 1. Cell Treatment (this compound) B 2. Embed Cells in Agarose A->B C 3. Cell Lysis B->C D 4. Alkaline Electrophoresis C->D E 5. DNA Staining D->E F 6. Fluorescence Microscopy & Analysis E->F

Figure 3. Experimental workflow for the Comet Assay.
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).[6][10]

Conclusion

This compound represents a promising therapeutic agent with a unique dual mechanism of action that potently induces DNA damage while simultaneously crippling the cell's primary repair pathway of homologous recombination. Its efficacy has been demonstrated in preclinical models of various cancers, particularly glioblastoma, and it has shown clinical activity in hematological malignancies. The targeted disruption of DNA repair pathways highlights a key vulnerability in cancer cells that can be exploited for therapeutic gain. Further research into the effects of this compound on the NHEJ pathway and the identification of biomarkers to predict patient response will be crucial for its successful clinical development and application. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the therapeutic potential of this innovative molecule.

References

The Core of EDO-S101: An In-Depth Technical Guide to Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EDO-S101 (tinostamustine) is a first-in-class therapeutic agent representing a novel approach in oncology. It is a fusion molecule that covalently links bendamustine, an alkylating agent, with vorinostat, a pan-histone deacetylase (HDAC) inhibitor.[1][2] This unique structure is designed to exert a dual mechanism of action: inducing DNA damage via alkylation while simultaneously impairing DNA repair pathways through HDAC inhibition.[1][3] Early-stage research has demonstrated its potential in treating various hematological malignancies and solid tumors, particularly in combination with other anti-cancer agents.[3][4] This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and key signaling pathways involved in the mechanism of action of EDO-S101.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on EDO-S101, providing a comparative overview of its efficacy.

Table 1: In Vitro Cytotoxicity of EDO-S101 in Multiple Myeloma (MM) Cell Lines

Cell LineIC50 (µM)Reference
MM.1S1.6 - 4.8[3]
RPMI-82261.6 - 4.8[3]
U2661.6 - 4.8[3]
JJN31.6 - 4.8[3]
NCI-H9291.6 - 4.8[3]
MOLP-81.6 - 4.8[3]
U266-LR7 (melphalan-resistant)Similar to parental[5]
RPMI-LR5 (melphalan-resistant)Similar to parental[5]

Table 2: In Vitro Cytotoxicity of EDO-S101 in T-cell Malignancy Cell Lines

Cell LineIC50 at 48 hrs (µmol/L)
T-cell lines (unspecified)0.33 to 0.68

Source: Data extrapolated from a study indicating IC50 values were at least 90% and 50% lower than bendamustine and vorinostat, respectively.

Table 3: Synergistic Effects of EDO-S101 with Proteasome Inhibitors in MM Cell Lines

CombinationCell LineCombination Index (CI)InterpretationReference
EDO-S101 + BortezomibMM.1S0.6Synergy[5]
EDO-S101 + DexamethasoneMM.1S0.7Synergy[5]
EDO-S101 + LenalidomideMM.1S0.7Synergy[5]
EDO-S101 + PomalidomideMM.1S0.4Synergy[5]

Table 4: In Vivo Efficacy of EDO-S101 in Murine Models

ModelTreatmentOutcomeReference
CB17-SCID murine plasmacytoma modelEDO-S101Significant survival improvement[3]
de novo Vk*MYC miceEDO-S101Significant survival improvement[3]
Multidrug resistant Vk12653 murine modelEDO-S101Single-agent activity[3]
CB17-SCID with MM.1S xenograftEDO-S101 + BortezomibImproved tumor growth inhibition and prolonged survival compared to single agents[6]

Key Signaling Pathways and Mechanisms of Action

EDO-S101's therapeutic effects are mediated through a complex interplay of several signaling pathways. The following diagrams, generated using the DOT language, illustrate these core mechanisms.

Dual Mechanism of Action: DNA Damage and HDAC Inhibition

EDO-S101's fundamental mechanism involves a two-pronged attack on cancer cells. The bendamustine component acts as an alkylating agent, inducing DNA double-strand breaks (DSBs).[1] Concurrently, the vorinostat moiety inhibits HDACs, leading to hyperacetylation of histones and other proteins. This chromatin relaxation is believed to enhance the accessibility of DNA to the alkylating agent and impair DNA repair processes.[3]

G EDO-S101 Dual Mechanism of Action EDO_S101 EDO-S101 Alkylating_Moiety Bendamustine Moiety EDO_S101->Alkylating_Moiety HDACi_Moiety Vorinostat Moiety EDO_S101->HDACi_Moiety DNA_Damage DNA Double-Strand Breaks (DSBs) Alkylating_Moiety->DNA_Damage HDAC_Inhibition HDAC Inhibition HDACi_Moiety->HDAC_Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis Chromatin_Relaxation Chromatin Relaxation HDAC_Inhibition->Chromatin_Relaxation DNA_Repair_Inhibition Inhibition of DNA Repair (e.g., Homologous Recombination) HDAC_Inhibition->DNA_Repair_Inhibition DNA_Repair_Inhibition->Apoptosis

EDO-S101's dual action: DNA damage and HDAC inhibition.
Synergy with Proteasome Inhibitors: The Unfolded Protein Response (UPR)

A significant finding in early-stage research is the potent synergy between EDO-S101 and proteasome inhibitors like bortezomib.[1] This synergy is, in part, mediated by the robust activation of the Unfolded Protein Response (UPR).[1] The accumulation of polyubiquitinated proteins due to proteasome inhibition, coupled with EDO-S101's effects, leads to overwhelming endoplasmic reticulum (ER) stress, activating pro-apoptotic UPR pathways.[1] Key mediators include the phosphorylation of IRE1 and the subsequent splicing of XBP1, as well as the induction of the pro-apoptotic transcription factor CHOP.[1]

G Synergy with Proteasome Inhibitors via UPR EDO_S101 EDO-S101 ER_Stress ER Stress EDO_S101->ER_Stress Bortezomib Bortezomib Proteasome_Inhibition Proteasome Inhibition Bortezomib->Proteasome_Inhibition Polyubiquitinated_Proteins Accumulation of Polyubiquitinated Proteins Proteasome_Inhibition->Polyubiquitinated_Proteins Polyubiquitinated_Proteins->ER_Stress UPR_Activation UPR Activation ER_Stress->UPR_Activation IRE1_p p-IRE1 UPR_Activation->IRE1_p CHOP CHOP Induction UPR_Activation->CHOP XBP1_s sXBP1 IRE1_p->XBP1_s Apoptosis Apoptosis XBP1_s->Apoptosis CHOP->Apoptosis

EDO-S101 and Bortezomib synergistically induce apoptosis via the UPR.
Impairment of DNA Damage Repair

EDO-S101 not only induces DNA damage but also actively inhibits its repair. Specifically, it has been shown to suppress the homologous recombination (HR) pathway for double-strand break repair.[3] This is achieved, at least in part, by reducing the recruitment of key repair proteins like RAD51 to the sites of DNA damage, which are marked by γH2AX foci.[3]

G Inhibition of Homologous Recombination EDO_S101 EDO-S101 DSB DNA Double-Strand Break EDO_S101->DSB RAD51_Recruitment RAD51 Recruitment EDO_S101->RAD51_Recruitment gH2AX γH2AX Foci Formation DSB->gH2AX gH2AX->RAD51_Recruitment HR_Repair Homologous Recombination Repair RAD51_Recruitment->HR_Repair Cell_Cycle_Arrest Cell Cycle Arrest HR_Repair->Cell_Cycle_Arrest Apoptosis Apoptosis HR_Repair->Apoptosis

EDO-S101 inhibits DNA repair by blocking RAD51 recruitment.
Modulation of Key Apoptotic and Cell Cycle Regulators

EDO-S101 influences the expression and activity of several critical proteins involved in apoptosis and cell cycle control. Notably, it leads to the downregulation of the anti-apoptotic protein BCL2 and the oncogene c-MYC.[5] Concurrently, it induces the expression of the pro-apoptotic BH3-only protein NOXA.[5] In the context of the cell cycle, EDO-S101, particularly in combination with bortezomib, causes a marked S-phase arrest.[5]

G Modulation of Apoptotic and Cell Cycle Regulators EDO_S101 EDO-S101 c_MYC c-MYC Expression EDO_S101->c_MYC BCL2 BCL2 Expression EDO_S101->BCL2 NOXA NOXA Expression EDO_S101->NOXA Cell_Cycle Cell Cycle Progression EDO_S101->Cell_Cycle Apoptosis Apoptosis c_MYC->Apoptosis BCL2->Apoptosis NOXA->Apoptosis S_Phase_Arrest S-Phase Arrest Cell_Cycle->S_Phase_Arrest

EDO-S101's impact on key regulators of cell fate.
Upregulation of CD38 Expression

An important immunomodulatory effect of EDO-S101 is the upregulation of CD38 expression on myeloma cells.[4][7] This is mediated by the HDAC inhibitory activity of the molecule, which leads to increased histone H3 acetylation at the CD38 gene locus, thereby enhancing its transcription.[7] This finding is significant as it suggests a potential synergy with anti-CD38 monoclonal antibodies like daratumumab.[4][7]

G Upregulation of CD38 Expression EDO_S101 EDO-S101 HDAC_Inhibition HDAC Inhibition EDO_S101->HDAC_Inhibition Histone_Acetylation Increased Histone H3 Acetylation at CD38 Locus HDAC_Inhibition->Histone_Acetylation CD38_Transcription Increased CD38 Transcription Histone_Acetylation->CD38_Transcription CD38_Expression Increased CD38 Surface Expression CD38_Transcription->CD38_Expression Daratumumab_Synergy Potential Synergy with Daratumumab CD38_Expression->Daratumumab_Synergy

Mechanism of EDO-S101-induced CD38 upregulation.

Experimental Protocols

The following sections provide generalized methodologies for key experiments cited in the early-stage research of EDO-S101. These are based on standard laboratory practices and the available information from the cited literature.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of EDO-S101 on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of EDO-S101, bendamustine, and vorinostat, alone or in combination. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using software like CalcuSyn.[5]

Western Blot Analysis

Objective: To detect changes in the expression and post-translational modification of specific proteins following treatment with EDO-S101.

Methodology:

  • Cell Lysis: Treat cells with EDO-S101 for the desired time points, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., acetylated-α-tubulin, γH2AX, cleaved PARP, BCL2, c-MYC, p-IRE1, CHOP, CD38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To assess the effect of EDO-S101 on cell cycle distribution.

Methodology:

  • Cell Treatment: Treat cells with EDO-S101 for various time points.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Gate the cell populations based on their DNA content (PI fluorescence intensity) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the induction of apoptosis by EDO-S101.

Methodology:

  • Cell Treatment: Treat cells with EDO-S101 for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

In Vivo Xenograft Murine Model

Objective: To evaluate the anti-tumor efficacy of EDO-S101 in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MM.1S) into the flank of immunocompromised mice (e.g., CB17-SCID).[3]

  • Tumor Growth: Monitor the mice for tumor growth.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, EDO-S101 alone, bortezomib alone, and the combination of EDO-S101 and bortezomib).

  • Dosing: Administer the drugs according to a predetermined schedule and route (e.g., intravenous injection).[6]

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study (or when tumors reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

  • Survival Analysis: In some studies, monitor the mice for survival and perform Kaplan-Meier analysis.[3]

Conclusion

The early-stage research on EDO-S101 has laid a strong foundation for its clinical development. Its unique dual mechanism of action, potent preclinical activity, and particularly its synergy with proteasome inhibitors, highlight its promise as a novel anti-cancer agent. The detailed understanding of its impact on key signaling pathways, such as the UPR and DNA damage response, provides a rationale for its continued investigation in various malignancies. Further studies are warranted to fully elucidate its therapeutic potential and to identify patient populations that are most likely to benefit from this innovative therapeutic strategy.

References

Tinostamustine: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinostamustine (formerly known as EDO-S101) is a first-in-class alkylating deacetylase inhibitor, a novel anti-cancer agent designed to concurrently induce DNA damage and inhibit its repair. This dual-action mechanism is achieved by chemically fusing the active moieties of bendamustine, a potent alkylating agent, and vorinostat, a pan-histone deacetylase (HDAC) inhibitor, into a single new chemical entity.[1][2] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, key experimental findings, and future directions.

Discovery and Rationale

The concept behind this compound's design was to create a synergistic anti-tumor effect by combining two distinct but complementary mechanisms of action. Alkylating agents like bendamustine induce cytotoxicity by forming covalent bonds with DNA, leading to cross-linking, DNA strand breaks, and ultimately, apoptosis.[2] However, cancer cells can develop resistance to alkylating agents through various DNA repair mechanisms.

HDAC inhibitors, such as vorinostat, can counteract this resistance. By inhibiting HDAC enzymes, these agents promote a more open and transcriptionally active chromatin structure. This "chromatin relaxation" is hypothesized to improve the access of alkylating agents to the DNA, thereby enhancing their DNA-damaging effects.[1] Furthermore, HDAC inhibition can also downregulate the expression of key DNA repair proteins, further sensitizing cancer cells to the effects of DNA-damaging agents.

The synthesis of this compound, first described in 2017, involves the fusion of the bendamustine and vorinostat molecules.[1][3] This novel compound was designed to deliver both functionalities to the cancer cell simultaneously, maximizing their synergistic potential.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism:

  • DNA Alkylation: The bendamustine moiety of this compound alkylates DNA, causing inter- and intra-strand cross-links. This leads to the formation of DNA adducts, single- and double-strand breaks, and ultimately triggers the DNA damage response (DDR) pathway, culminating in cell cycle arrest and apoptosis.[1][4]

  • Histone Deacetylase (HDAC) Inhibition: The vorinostat component of this compound inhibits a broad spectrum of HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This results in chromatin remodeling, which is thought to increase the accessibility of DNA to the alkylating effects of the bendamustine moiety. Additionally, HDAC inhibition can modulate the expression of genes involved in cell cycle control, apoptosis, and DNA repair.[1][2]

The synergistic interplay between these two mechanisms is believed to be the key to this compound's potent anti-tumor activity, even in cancers that are resistant to conventional alkylating agents.

Tinostamustine_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound DNA DNA This compound->DNA Alkylation HDACs HDACs This compound->HDACs Inhibition Apoptosis_Pathway Apoptosis Pathway DNA->Apoptosis_Pathway DNA Damage Response Histones Histones HDACs->Histones Deacetylation HDACs->Apoptosis_Pathway Gene Expression Changes Cell Death Cell Death Apoptosis_Pathway->Cell Death

Figure 1: Simplified signaling pathway of this compound's dual mechanism of action.

Preclinical Development

This compound has undergone extensive preclinical evaluation in a variety of cancer models, including hematological malignancies and solid tumors. These studies have consistently demonstrated its potent anti-proliferative and pro-apoptotic effects.

In Vitro Studies
  • Multiple Myeloma (MM): In a panel of MM cell lines, this compound displayed potent in vitro activity with IC50 values ranging from 1.6 to 4.8 µM.[1] This activity was observed to be greater than that of bendamustine alone and was independent of p53 status or prior resistance to melphalan.[1] Mechanistic studies confirmed that this compound induced a more potent DNA damage response, as evidenced by increased γH2AX levels, compared to bendamustine.[1]

  • Glioblastoma (GBM): In various GBM cell lines, this compound demonstrated stronger antiproliferative and pro-apoptotic effects than vorinostat or bendamustine alone, and its efficacy was comparable to the combination of the two individual drugs.[2][4] Notably, its activity was independent of the O6-methylguanine-DNA-methyltransferase (MGMT) expression status, a key resistance mechanism to the standard-of-care alkylating agent temozolomide.[2]

Cell LineCancer TypeIC50 (µM)Reference
MM.1SMultiple Myeloma~2.5[1]
U266Multiple Myeloma~3.0[1]
RPMI-8226Multiple Myeloma~4.0[1]
U87MGGlioblastoma~5.0-10.0[5]
U-138 MGGlioblastoma~5.0-10.0[5]

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines.

In Vivo Studies
  • Multiple Myeloma: In a CB17-SCID murine plasmacytoma model, this compound treatment led to a significant improvement in survival.[1] Furthermore, in the multidrug-resistant Vk12653 murine model, this compound was the only agent to show single-agent activity.[1]

  • Glioblastoma: In orthotopic intra-brain models of GBM, this compound demonstrated significant therapeutic activity, suppressing tumor growth and prolonging disease-free and overall survival.[2] Its efficacy was superior to that of bendamustine, radiotherapy, and temozolomide.[2]

Clinical Development

The promising preclinical data paved the way for the clinical evaluation of this compound in patients with advanced cancers.

Phase I/II Trial in Hematological Malignancies (NCT02576496)

A multi-center, open-label Phase I/II trial was initiated to evaluate the safety, pharmacokinetics, and efficacy of this compound in patients with relapsed or refractory hematological malignancies.

  • Study Design: The Phase I dose-escalation part of the study aimed to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D). The Phase II part involved expansion cohorts in specific hematological malignancies.

  • Key Results:

    • Hodgkin Lymphoma (HL): In a cohort of heavily pre-treated patients with relapsed/refractory HL, this compound demonstrated a manageable safety profile and signals of efficacy. The overall response rate (ORR) in the Stage 2 expansion cohort was 37%, with a median progression-free survival (PFS) of 3.8 months.[6]

    • Cutaneous T-Cell Lymphoma (CTCL): In patients with advanced CTCL, this compound also showed promising activity, with an ORR of 50% and a median PFS of 7.3 months in an expansion cohort.[7]

    • Multiple Myeloma (MM): The study also included a cohort of patients with relapsed/refractory MM.

IndicationNumber of PatientsOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Hodgkin Lymphoma20 (Stage 2)37%3.8 months[6]
Cutaneous T-Cell Lymphoma1350%7.3 months[7]

Table 2: Efficacy of this compound in Phase I/II Trial (NCT02576496).

Phase I Trial in Glioblastoma (NCT05432375)

Based on the strong preclinical rationale, a Phase I study was initiated to investigate the safety, pharmacokinetics, and efficacy of this compound as an adjuvant treatment for patients with newly diagnosed MGMT-unmethylated glioblastoma.[8][9] This trial is currently active but not recruiting.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with increasing concentrations of this compound or control compounds for 48-72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are solubilized with dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[5]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT solution B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F

Figure 2: Workflow for the in vitro cell viability MTT assay.

In Vivo Xenograft Model
  • Cell Implantation: Human cancer cells (e.g., MM.1S or U87MG) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., SCID or nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment groups and receive this compound, vehicle control, or comparator drugs via intravenous or intraperitoneal injection according to a predefined schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Survival Monitoring: The survival of the mice is monitored daily.

  • Data Analysis: Tumor growth inhibition and survival curves are plotted and statistically analyzed.[1][2]

Future Directions

The development of this compound is ongoing, with a focus on several key areas:

  • Expansion into other solid tumors: Preclinical data suggests that this compound may have activity in a broader range of solid tumors, and clinical investigations in these areas are warranted.

  • Combination therapies: Exploring the synergistic potential of this compound with other anti-cancer agents, such as immune checkpoint inhibitors or targeted therapies, could lead to more effective treatment regimens.

  • Biomarker development: Identifying predictive biomarkers of response to this compound will be crucial for patient selection and personalized medicine approaches.

Conclusion

This compound represents a novel and promising approach to cancer therapy. Its unique dual mechanism of action, combining DNA alkylation and HDAC inhibition, has demonstrated potent anti-tumor activity in a range of preclinical models and early clinical trials. Further clinical investigation is needed to fully define its role in the treatment of various hematological malignancies and solid tumors. This in-depth technical guide provides a foundation for researchers, scientists, and drug development professionals to understand the discovery and development timeline of this innovative anti-cancer agent.

References

Methodological & Application

Application Notes and Protocols for Tinostamustine Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of tinostamustine in mouse xenograft models, based on preclinical studies. This compound (formerly EDO-S101) is a first-in-class alkylating deacetylase inhibitor, combining the functionalities of the alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1][2] This dual mechanism of action, involving DNA damage and chromatin remodeling, offers a promising therapeutic strategy for various cancers.[2]

Core Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism:

  • Alkylation: The bendamustine moiety alkylates DNA, leading to cross-linking and the formation of single and double-strand breaks. This damage inhibits DNA, RNA, and protein synthesis, ultimately triggering apoptosis.[2][3]

  • HDAC Inhibition: The vorinostat component inhibits class I and II HDACs, leading to histone acetylation and chromatin relaxation.[4] This open chromatin structure is thought to enhance the access of the alkylating agent to DNA. HDAC inhibition also modulates gene expression, including the induction of cell cycle inhibitors and pro-apoptotic proteins.[2][3]

Furthermore, this compound has been shown to induce the unfolded protein response (UPR) by activating inositol-requiring enzyme 1 (IRE-1), which can sensitize cancer cells to other therapies like proteasome inhibitors.[3][4] In the context of immunotherapy, this compound can upregulate CD38 and NKG2D ligands in multiple myeloma cells, enhancing the efficacy of monoclonal antibodies like daratumumab.[5][6]

Signaling Pathway Overview

Tinostamustine_Mechanism_of_Action cluster_HDAC HDAC Inhibition cluster_Alkylation DNA Alkylation cluster_UPR Unfolded Protein Response This compound This compound HDACi Vorinostat Moiety This compound->HDACi Alkylating Bendamustine Moiety This compound->Alkylating HDACs HDACs (Class I & II) HDACi->HDACs Inhibits HDAC6_Inhibition HDAC6 Inhibition HDACi->HDAC6_Inhibition Acetylation Histone Acetylation ↑ HDACs->Acetylation Deacetylates Chromatin Chromatin Remodeling Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Apoptosis_HDAC Apoptosis Gene_Expression->Apoptosis_HDAC DNA DNA Alkylating->DNA Alkylates DNA_Damage DNA Cross-linking & Double-Strand Breaks DNA->DNA_Damage Synthesis_Inhibition Inhibition of DNA, RNA & Protein Synthesis DNA_Damage->Synthesis_Inhibition Apoptosis_Alkylating Apoptosis Synthesis_Inhibition->Apoptosis_Alkylating IRE1_Activation IRE-1 Activation HDAC6_Inhibition->IRE1_Activation UPR_Induction UPR Induction IRE1_Activation->UPR_Induction Sensitization Sensitization to Proteasome Inhibitors UPR_Induction->Sensitization

Caption: Dual mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in various mouse xenograft models as reported in preclinical studies.

Table 1: this compound Monotherapy in Glioblastoma (GBM) Subcutaneous Xenograft Models[1]
Cell LineMouse StrainTreatmentOutcome
U251cd1 nu/nuThis compound40% reduction in tumor weight
U87MGcd1 nu/nuThis compound56% reduction in tumor weight
T98Gcd1 nu/nuThis compound60% reduction in tumor weight
Table 2: this compound in Combination with Radiotherapy (RT) in GBM Subcutaneous Xenograft Models[1]
Cell LineMouse StrainTreatmentOutcome (vs. Vehicle)Combination Index (CI)
U87MGcd1 nu/nuThis compound + RT82% reduction in tumor weight0.73
U251cd1 nu/nuThis compound + RT80% reduction in tumor weight0.97
T98Gcd1 nu/nuThis compound + RT76% reduction in tumor weight0.87
Table 3: this compound in Combination with Daratumumab in a Multiple Myeloma (MM) Subcutaneous Plasmacytoma Xenograft Model[5]
Cell LineMouse StrainTreatmentOutcome
MM.1SCB17-SCIDThis compound + DaratumumabSignificantly better tumor growth control vs. Daratumumab alone (p < 0.05)
MM.1SCB17-SCIDThis compound + DaratumumabSignificantly prolonged survival vs. individual treatments

Experimental Protocols

The following are detailed protocols for establishing xenograft models and administering this compound, synthesized from published research.

Protocol 1: Establishment of Subcutaneous Xenograft Tumors

This protocol is a general guideline for establishing subcutaneous tumors from cancer cell lines.[7][8]

Materials:

  • Cancer cell lines (e.g., U87MG, U251, T98G for glioblastoma; MM.1S for multiple myeloma)[1][5]

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer and Trypan Blue

  • Immunodeficient mice (e.g., nu/nu, SCID, or NSG), 4-8 weeks old[1][5][9]

  • 1 mL syringes with 27-30 gauge needles[7]

  • Sterile surgical instruments and drapes

  • Anesthetic (e.g., isoflurane)[8]

Procedure:

  • Cell Preparation:

    • Culture cells in appropriate medium until they reach 70-80% confluency.[7]

    • Harvest cells using trypsin-EDTA and wash twice with sterile PBS.[7]

    • Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Viability should be >95%.

    • Resuspend the required number of cells in sterile PBS or serum-free medium. For glioblastoma models, 1 x 10^6 cells are typically used.[1] For other models, the cell number may vary.[7] Keep cells on ice to maintain viability.[8]

  • Animal Preparation and Tumor Cell Implantation:

    • Anesthetize the mouse using a standardized institutional protocol.

    • Prepare the injection site on the flank by shaving and sterilizing with an antiseptic solution.

    • Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank.[7][8]

    • Monitor the mice for tumor growth.

  • Tumor Growth Monitoring:

    • Begin monitoring for palpable tumors a few days after injection.

    • Measure tumor dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[7]

    • Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 50-300 mm³).[7][9]

Protocol 2: Administration of this compound

This protocol outlines the administration of this compound as a single agent or in combination therapy.

Materials:

  • This compound (EDO-S101)

  • Vehicle for reconstitution (e.g., DMSO, sterile saline)[4]

  • Appropriate administration supplies (syringes, needles for intravenous or intraperitoneal injection)

  • Tumor-bearing mice from Protocol 1

Procedure:

  • Drug Preparation:

    • Reconstitute this compound in a suitable vehicle according to the supplier's instructions. This compound is soluble in DMSO.[4] Further dilutions for in vivo administration should be made in sterile saline or other appropriate buffers.

    • The final concentration should be calculated based on the desired dosage and the average weight of the mice in the treatment group.

  • Administration:

    • The route of administration can be intravenous (IV), intraperitoneal (IP), oral gavage (PO), or subcutaneous (SC).[9] The specific route will depend on the experimental design and the pharmacokinetic properties of the drug.

    • For combination therapies, the timing of administration for each agent is critical. For example, in studies with daratumumab, this compound was administered prior to the antibody.[5][6]

    • A typical treatment cycle for solid tumors in clinical trials has been on Day 1 and 15 of a 4-week cycle, which may be adapted for preclinical models.[10]

  • Monitoring and Endpoints:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Record clinical observations and any signs of toxicity.

    • Primary endpoints often include tumor growth inhibition, time to progression, and overall survival.[1]

    • At the end of the study, tumors and other tissues may be harvested for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or apoptosis markers).[1]

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture 1. Cell Line Culture (e.g., U87MG, MM.1S) Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Cohorts Tumor_Growth->Randomization Treatment 6. This compound Administration (Monotherapy or Combination) Randomization->Treatment Monitoring 7. Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 8. Study Endpoint & Data Analysis (TGI, Survival, Biomarkers) Monitoring->Endpoint

Caption: Workflow for a typical this compound xenograft study.

References

Measuring Tinostamustine Efficacy in Glioblastoma Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinostamustine (also known as EDO-S101) is a first-in-class molecule that uniquely combines the functions of an alkylating agent and a histone deacetylase (HDAC) inhibitor.[1][2][3] This dual mechanism of action makes it a promising candidate for treating aggressive cancers like glioblastoma (GBM), which remains one of the most challenging tumors to treat. This compound is designed to induce DNA damage via its bendamustine component while simultaneously inhibiting DNA repair mechanisms through the HDAC inhibitory activity of its vorinostat component.[1][2][3][4] These application notes provide a comprehensive overview of protocols to measure the efficacy of this compound in glioblastoma cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects through a two-pronged attack on glioblastoma cells. As an alkylating agent, it introduces alkyl groups into the DNA, leading to the formation of DNA adducts, single-strand breaks, and double-strand breaks (DSBs).[1] This extensive DNA damage, if left unrepaired, can trigger cell cycle arrest and apoptosis. Concurrently, as a pan-HDAC inhibitor, this compound alters the acetylation status of histone and non-histone proteins.[1][4] This leads to a more open chromatin structure, which can paradoxically enhance the access of the alkylating agent to the DNA. More critically, HDAC inhibition affects the expression of genes involved in DNA repair, cell cycle control, and apoptosis, often downregulating the cell's ability to repair the very damage being inflicted.[1][5] A key indicator of this compound-induced DNA damage is the phosphorylation of histone H2AX (γH2AX), which forms foci at the sites of DSBs.[1][2][3] The sustained presence of these foci suggests an overwhelming of the DNA repair capacity, leading to the activation of apoptotic pathways, including the cleavage of caspase-3.[1][2]

Tinostamustine_Mechanism_of_Action cluster_0 Dual Functions cluster_1 Cellular Effects cluster_2 Downstream Consequences This compound This compound Alkylating_Agent Alkylating Agent (Bendamustine moiety) This compound->Alkylating_Agent HDAC_Inhibitor HDAC Inhibitor (Vorinostat moiety) This compound->HDAC_Inhibitor DNA_Damage DNA Damage (Adducts, SSBs, DSBs) Alkylating_Agent->DNA_Damage Chromatin_Remodeling Chromatin Remodeling HDAC_Inhibitor->Chromatin_Remodeling Gene_Expression Altered Gene Expression (e.g., DNA repair genes) HDAC_Inhibitor->Gene_Expression gH2AX_Foci γH2AX Foci Formation DNA_Damage->gH2AX_Foci DNA_Repair_Inhibition DNA Repair Inhibition Gene_Expression->DNA_Repair_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_Repair_Inhibition->Cell_Cycle_Arrest gH2AX_Foci->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

This compound's dual mechanism of action in glioblastoma cells.

Data Presentation: Efficacy of this compound in Glioblastoma Cell Lines

The following tables summarize the quantitative data on the efficacy of this compound in various glioblastoma cell lines.

Table 1: Cytotoxicity of this compound in Glioblastoma Cell Lines (IC50 Values)

Cell LineMGMT StatusIC50 (µM) after 48hReference
U-87 MGUnmethylated (Low expression)~5-7[4]
U-138 MGUnmethylated (Expresses MGMT)~5-7[4]
U251MGMethylated (Negative)Not explicitly stated, but sensitive[1]
T98GUnmethylated (Positive)Not explicitly stated, but sensitive[1]

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.

Table 2: Induction of Apoptosis by this compound in Glioblastoma Cell Lines (48h treatment)

Cell LineThis compound Concentration (µM)% Apoptotic Cells (Early + Late)Reference
U-87 MG5~40%[4]
U-138 MG5Not explicitly quantified, but induces apoptosis[4]

Table 3: Effect of this compound on Cell Cycle Distribution in U-138 MG Glioblastoma Cells (48h treatment)

Treatment% G0/G1 Phase% S Phase% G2/M PhaseReference
Control (DMSO)~60%~20%~20%[4]
5 µM this compoundIncreasedDecreasedIncreased[4]

Note: Specific percentages for treated cells were not provided in the reference, but the trend of cell cycle arrest was noted.

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.

Experimental_Workflow cluster_assays Efficacy Assays Start Glioblastoma Cell Culture (e.g., U-87 MG, U-138 MG) Treatment Treat with this compound (Dose-response and time-course) Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Treatment->Cell_Cycle DNA_Damage DNA Damage (γH2AX / Comet Assay) Treatment->DNA_Damage Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis DNA_Damage->Data_Analysis

Workflow for assessing this compound efficacy in glioblastoma cells.
Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the metabolic activity of glioblastoma cells, which is an indicator of cell viability.

Materials:

  • Glioblastoma cell lines (e.g., U-87 MG, U-138 MG)

  • Complete culture medium (e.g., EMEM with 10% FBS and 1% penicillin/streptomycin)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)[6]

  • Microplate reader

Procedure:

  • Seed glioblastoma cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.[7]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired time period (e.g., 48 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.[6]

  • Incubate the plate at room temperature in the dark for at least 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control after subtracting the absorbance of the no-cell control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated glioblastoma cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells (including floating cells in the medium) after treatment with this compound.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[8]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.

  • Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.

Materials:

  • Treated and untreated glioblastoma cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 106 cells per sample.

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of PBS.

  • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at 4°C for at least 1 hour (or store at -20°C for longer periods).[10]

  • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the supernatant.

  • Wash the cell pellet with PBS.

  • Resuspend the pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, acquiring data in a linear mode.

  • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases. A sub-G1 peak can also indicate apoptotic cells with fragmented DNA.[11]

DNA Damage Assays

This protocol is for visualizing and quantifying DNA double-strand breaks through the detection of γH2AX foci.

Materials:

  • Glioblastoma cells cultured on coverslips or chamber slides

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst stain for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • After treatment with this compound, wash the cells on coverslips with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash twice with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS containing 0.1% Tween-20.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS containing 0.1% Tween-20.

  • Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

  • Mount the coverslips on microscope slides with mounting medium.

  • Visualize the γH2AX foci using a fluorescence microscope. The number of foci per cell can be quantified using image analysis software.[12]

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain like SYBR Green)

  • Treated and untreated glioblastoma cells

  • Low melting point agarose

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope

Procedure:

  • Harvest a single-cell suspension of glioblastoma cells.

  • Mix approximately 1 x 105 cells/mL with molten low melting point agarose at 37°C.[13]

  • Pipette the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip.

  • Allow the agarose to solidify at 4°C.

  • Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.

  • For detecting single-strand breaks, perform alkaline unwinding by immersing the slides in alkaline electrophoresis buffer (pH > 13) for about 20-40 minutes. For double-strand breaks, a neutral electrophoresis buffer is used.[14]

  • Perform electrophoresis at a low voltage. The fragmented DNA will migrate out of the nucleus, forming a "comet tail".

  • Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualize the comets under a fluorescence microscope and quantify the DNA damage using appropriate software (e.g., by measuring the tail length or the percentage of DNA in the tail).[14][15]

References

Application Notes and Protocols: Determination of Tinostamustine IC50 in Multiple Myeloma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinostamustine (also known as EDO-S101) is a first-in-class investigational molecule that functions as a dual inhibitor, combining the alkylating effects of bendamustine with the histone deacetylase (HDAC) inhibitory activity of vorinostat. This unique mechanism of action makes it a promising therapeutic agent for various hematological malignancies, including multiple myeloma. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in multiple myeloma cell lines, a critical step in preclinical drug evaluation.

Data Presentation

The following table summarizes the IC50 values of this compound in a panel of human multiple myeloma cell lines after 48 hours of treatment. These values were determined using a standard cell viability assay.

Cell LineIC50 (µM)Reference
MM1.S~2.5[1]
MM1.R~3.0[1]
U266~4.0[1]
RPMI-8226~4.5[1]
NCI-H929~4.8[1]
OPM2~1.6[1]
JJN3~3.5[1]

Mechanism of Action Signaling Pathway

This compound exerts its anti-myeloma effects through a dual mechanism of action. As an alkylating agent, it induces DNA damage, leading to cell cycle arrest and apoptosis. Concurrently, as an HDAC inhibitor, it promotes a more open chromatin structure, potentially enhancing the accessibility of DNA to the alkylating moiety and altering the expression of genes involved in cell survival and proliferation.

Caption: Dual mechanism of action of this compound.

Experimental Protocols

This section outlines a detailed protocol for determining the IC50 value of this compound in suspension multiple myeloma cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Multiple myeloma cell lines (e.g., U266, RPMI-8226, MM.1S)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Culture:

    • Maintain multiple myeloma cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Ensure cells are in the logarithmic growth phase before starting the experiment.

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the assay. It is recommended to prepare 2X concentrated drug solutions for addition to the cell plates.

  • Cell Seeding:

    • Determine the cell density by counting using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

  • Drug Treatment:

    • Add 100 µL of the 2X concentrated this compound dilutions to the respective wells to achieve the final desired concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

    • After incubation, centrifuge the plate at 1000 rpm for 5 minutes.

    • Carefully aspirate the supernatant without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate on a shaker for 15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism).

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of this compound in multiple myeloma cells.

IC50_Workflow start Start cell_culture Maintain Multiple Myeloma Cell Culture start->cell_culture drug_prep Prepare this compound Serial Dilutions cell_culture->drug_prep cell_seeding Seed Cells in 96-well Plate drug_prep->cell_seeding drug_treatment Add this compound to Cells cell_seeding->drug_treatment incubation Incubate for 48 hours drug_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 4 hours mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % Viability and Determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for IC50 determination.

References

Application Notes and Protocols for Tinostamustine in Combination with Radiotherapy

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of tinostamustine, a first-in-class alkylating deacetylase inhibitor, in combination with radiotherapy. The information is intended for researchers, scientists, and professionals in drug development exploring novel cancer therapeutics.

Introduction

This compound (formerly EDO-S101) is a unique molecule that fuses the DNA alkylating activity of bendamustine with the pan-histone deacetylase (HDAC) inhibitory effects of vorinostat.[1][2] This dual mechanism of action allows this compound to simultaneously induce DNA damage and inhibit DNA repair pathways, making it a promising agent for combination with radiotherapy. Preclinical studies have demonstrated that this compound exhibits potent antitumor effects and can sensitize cancer cells to radiation, leading to enhanced cell killing and delayed tumor growth in glioblastoma models.[1][3] The combination has been shown to increase DNA damage, modulate autophagy, and promote apoptosis in tumor cells.[1][3] A phase I clinical trial has also been initiated to evaluate the safety and efficacy of this compound with or without radiation therapy in patients with newly diagnosed MGMT-unmethylated glioblastoma.[4]

Data Presentation

Table 1: In Vitro Efficacy of this compound and Radiotherapy in Glioblastoma Cell Lines
Cell LineThis compound IC50 (µM)Bendamustine IC50 (µM)This compound (1 µM) + Radiation (2-6 Gy) Dose Enhancement Ratio (DER)
U87MG1.8 ± 0.3>1001.55
U2512.5 ± 0.4>1001.50
A1723.2 ± 0.5>1001.38
T98G4.1 ± 0.6>1001.68

Data extracted from Festuccia et al., 2018.[3]

Table 2: In Vivo Efficacy of this compound and Radiotherapy in a U251 Subcutaneous Xenograft Model
Treatment GroupMean Tumor Weight Reduction (%)
This compound (40 mg/kg)40%
Radiotherapy (5 Gy)55%
This compound (40 mg/kg) + Radiotherapy (5 Gy)85%

Data extracted from Festuccia et al., 2018.[3]

Experimental Protocols

In Vitro Radiosensitization Study - Clonogenic Survival Assay

This protocol details the methodology to assess the radiosensitizing potential of this compound in cancer cell lines.

a. Cell Culture and Plating:

  • Culture glioblastoma cell lines (e.g., U87MG, U251, A172, T98G) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Harvest exponentially growing cells and plate a predetermined number of cells (e.g., 200-10,000 cells/well, depending on the radiation dose) in 6-well plates.

  • Allow cells to attach for 24 hours.

b. This compound and Radiation Treatment:

  • Treat the cells with a non-lethal concentration of this compound (e.g., 1 µM).[3]

  • Incubate for 24-48 hours.[3]

  • Irradiate the cells with single doses of radiation (e.g., 2, 4, and 6 Gy) using a suitable irradiator.[3]

  • Include control groups: no treatment, this compound alone, and radiation alone.

c. Colony Formation and Analysis:

  • Incubate the plates for 10-14 days to allow for colony formation.

  • Fix the colonies with a mixture of methanol and acetic acid (3:1).

  • Stain the colonies with 0.5% crystal violet solution.

  • Count colonies containing at least 50 cells.

  • Calculate the surviving fraction for each treatment group relative to the untreated control.

  • Determine the Dose Enhancement Ratio (DER) by dividing the radiation dose required to achieve a specific survival fraction (e.g., 50%) in the radiation-alone group by the dose required to achieve the same survival fraction in the combination treatment group.

In Vivo Xenograft Model for this compound and Radiotherapy Combination

This protocol describes the establishment and treatment of a subcutaneous xenograft model to evaluate the in vivo efficacy of the combination therapy.

a. Animal Model and Tumor Implantation:

  • Use immunodeficient mice (e.g., female CD1 nu/nu mice).[3]

  • Subcutaneously inject 1 x 10^6 glioblastoma cells (e.g., U251) in a mixture of media and Matrigel into the flank of each mouse.[3]

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

b. Treatment Protocol:

  • Randomize mice into treatment groups: vehicle control, this compound alone, radiotherapy alone, and combination therapy.

  • Administer this compound intravenously (e.g., at 40 mg/kg) on a specified schedule (e.g., once a week for 3 weeks).[3]

  • Deliver focal radiotherapy to the tumors (e.g., a total dose of 5 Gy) using a small animal irradiator.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor animal body weight and overall health.

c. Endpoint Analysis:

  • At the end of the study, sacrifice the animals and excise the tumors.

  • Measure the final tumor weight.

  • Process tumors for further analysis, such as histopathology, immunohistochemistry (e.g., for markers of apoptosis and DNA damage), or Western blotting.

Visualizations

G cluster_treatment Treatment cluster_cellular_effects Cellular Effects cluster_outcome Outcome This compound This compound HDAC_inhibition HDAC Inhibition This compound->HDAC_inhibition DNA_alkylation DNA Alkylation This compound->DNA_alkylation Radiotherapy Radiotherapy DNA_damage Increased DNA Damage (γH2AX) Radiotherapy->DNA_damage Autophagy_inhibition Reduced Autophagy (LC3B, Beclin-1) HDAC_inhibition->Autophagy_inhibition DNA_alkylation->DNA_damage Apoptosis_induction Increased Apoptosis (Caspase-3) DNA_damage->Apoptosis_induction Autophagy_inhibition->Apoptosis_induction Cell_death Tumor Cell Death Apoptosis_induction->Cell_death

Caption: Signaling pathway of this compound and radiotherapy synergy.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Line Culture clonogenic Clonogenic Assay cell_culture->clonogenic western Western Blot (Autophagy) cell_culture->western comet Comet Assay (DNA Damage) cell_culture->comet xenograft Xenograft Implantation clonogenic->xenograft treatment Treatment (Tino + RT) xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Endpoint Analysis monitoring->analysis

Caption: Preclinical experimental workflow for combination therapy.

G This compound This compound Alkylating_Agent Alkylating Agent This compound->Alkylating_Agent HDAC_Inhibitor HDAC Inhibitor This compound->HDAC_Inhibitor DNA_Damage DNA Damage Alkylating_Agent->DNA_Damage DNA_Repair_Inhibition DNA Repair Inhibition HDAC_Inhibitor->DNA_Repair_Inhibition Radiotherapy Radiotherapy Radiotherapy->DNA_Damage Synergistic_Cell_Death Synergistic Tumor Cell Death DNA_Damage->Synergistic_Cell_Death DNA_Repair_Inhibition->Synergistic_Cell_Death

Caption: Logical relationship of this compound and radiotherapy.

References

Application Notes and Protocols for Tinostamustine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinostamustine (also known as EDO-S101) is a first-in-class molecule that uniquely combines the functions of an alkylating agent and a histone deacetylase (HDAC) inhibitor.[1][2] It is a fusion of bendamustine and the pan-HDAC inhibitor vorinostat.[1][2] This dual mechanism of action allows this compound to induce chromatin relaxation via HDAC inhibition, potentially enhancing the DNA-damaging effects of its alkylating component.[3] this compound has demonstrated potent antitumor activity in various cancer models, including gliomas, multiple myeloma, and leukemia.[3][4] Its therapeutic potential is under investigation in clinical trials.[1]

These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in common cell-based assays.

Data Presentation

Solubility of this compound

For in vitro cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[5] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[6]

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO1433.7Use fresh, moisture-free DMSO.[6]
In Vitro Efficacy of this compound

This compound has shown cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and the assay conditions.

Cell Line TypeIC50 Range (µM)Notes
Multiple Myeloma5 - 13In a panel of 8 myeloma cell lines.[6]
Glioblastoma1.7 - 52.0Tested in a panel of 13 GBM cell lines and 7 patient-derived GSC lines.[5]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Prepare a stock solution of 10 mM this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.15 mg of this compound (Molecular Weight: 415.36 g/mol ) in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for up to one year or at -80°C for up to two years.[7]

Cell Viability Assay (MTT or CCK-8)

This protocol provides a general guideline for assessing the effect of this compound on cell viability using a metabolic assay like MTT or CCK-8.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • Solubilization solution (for MTT assay, e.g., acidic isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[3]

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test is 1-10 µM.[3] Ensure the final DMSO concentration in the wells is less than 0.5%.[5] Include a vehicle control group treated with the same final concentration of DMSO.

  • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[3]

  • Following incubation, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or add 20 µL of MTT solution (5 mg/mL in PBS) and incubate for 4 hours.

  • If using CCK-8, measure the absorbance at 450 nm using a microplate reader.

  • If using MTT, remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals. Measure the absorbance at 570 nm.[3]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell lines of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Treat the cells with the desired concentrations of this compound (e.g., IC50 concentration determined from viability assays) and a vehicle control for the desired duration (e.g., 48 hours).[3]

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

Tinostamustine_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Cellular Outcome This compound This compound HDAC_Inhibition HDAC Inhibition (HDAC1, 2, 3, 6, 8, 10) This compound->HDAC_Inhibition DNA_Alkylation DNA Alkylation This compound->DNA_Alkylation Chromatin_Remodeling Chromatin Remodeling (Histone Acetylation) HDAC_Inhibition->Chromatin_Remodeling UPR Unfolded Protein Response (UPR) Induction HDAC_Inhibition->UPR via HDAC6 DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest DNA_Damage->Apoptosis DNA_Damage->Cell_Cycle_Arrest UPR->Apoptosis Synergizes with proteasome inhibitors

Caption: Dual mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis Prep_Stock Prepare 10 mM this compound Stock in Anhydrous DMSO Seed_Cells Seed Cells in Appropriate Plate Format Prep_Stock->Seed_Cells Add_Drug Treat Cells with This compound Dilutions Seed_Cells->Add_Drug Viability Cell Viability Assay (e.g., MTT, CCK-8) Add_Drug->Viability Cell_Cycle Cell Cycle Analysis Add_Drug->Cell_Cycle Data_Analysis Analyze Data and Determine IC50/Apoptotic Index Viability->Data_Analysis Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Add_drug Add_drug Add_drug->Apoptosis

Caption: General workflow for in vitro cell-based assays.

References

Application Notes and Protocols for the Evaluation of Tinostamustine in Orthotopic Intra-Brain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinostamustine (formerly EDO-S101) is a first-in-class alkylating deacetylase inhibitor, uniquely designed as a fusion molecule combining the DNA alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1][2][3] This dual-action compound is engineered to enhance the cytotoxic effects of DNA alkylation through HDAC inhibition-mediated chromatin relaxation, thereby increasing the accessibility of DNA to the alkylating moiety.[4] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and its significant anti-tumor activity in various cancer models, including the highly aggressive and therapeutically challenging glioblastoma (GBM).[5] In orthotopic intra-brain models of GBM, this compound has shown superior efficacy in suppressing tumor growth and prolonging survival compared to standard-of-care treatments like temozolomide and radiotherapy.[1][2] These application notes provide detailed protocols for the evaluation of this compound's efficacy in orthotopic glioma xenograft models.

Mechanism of Action

This compound exerts its anti-cancer effects through a synergistic two-pronged attack on tumor cells:

  • DNA Alkylation: The bendamustine component of this compound covalently binds to DNA, creating cross-links that interfere with DNA replication and transcription. This disruption of DNA integrity triggers cell cycle arrest and ultimately leads to apoptosis.[4]

  • HDAC Inhibition: The vorinostat moiety inhibits the activity of histone deacetylases, enzymes that are often overexpressed in cancer cells.[4] This inhibition leads to the accumulation of acetylated histones, resulting in a more open and transcriptionally active chromatin structure. This chromatin relaxation is believed to enhance the access of the bendamustine component to the DNA, thereby potentiating its alkylating activity.[1] Furthermore, HDAC inhibition can induce the expression of tumor suppressor genes and promote apoptosis.[4]

The combined effect of these two mechanisms results in a potent anti-tumor response, characterized by reduced DNA repair, increased activation of caspase-3, and modulation of autophagy.[1][2]

Caption: Dual mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data from preclinical evaluations of this compound in glioblastoma models.

Table 1: In Vivo Efficacy of this compound in Subcutaneous Glioblastoma Xenograft Models [1]

Cell LineTreatment GroupMean Tumor Weight Reduction vs. Control (%)
U251MGThis compound40
U87MGThis compound56
T98GThis compound60
U87MGTemozolomide53
U251MGTemozolomide54
T98GTemozolomide12

Table 2: Survival and Tumor Growth in Orthotopic Glioblastoma Models [1][2]

ModelTreatment GroupMedian Overall Survival (Days)Disease-Free Survival (DFS)Tumor Growth Suppression
U251MG-lucControlNot ReportedBaseline-
This compoundSignificantly Prolonged vs. ControlSignificantly Prolonged vs. ControlSignificant Suppression
TemozolomideLess Prolonged than this compoundLess Prolonged than this compoundLess Suppression than this compound
CSCs-5ControlNot ReportedBaseline-
This compoundSignificantly Prolonged vs. ControlSignificantly Prolonged vs. ControlSignificant Suppression

Note: "CSCs-5" refers to a patient-derived GBM stem cell line.[1]

Experimental Protocols

Protocol 1: Establishment of Orthotopic Glioblastoma Xenograft Model

This protocol describes the intracranial implantation of luciferase-expressing human glioblastoma cells into immunocompromised mice.

Materials:

  • Human glioblastoma cell line (e.g., U87MG-luc2 or U251MG-luc)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 6 to 8-week-old female athymic nude mice

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

  • Stereotactic frame for small animals

  • Hamilton syringe with a 26-gauge needle

  • Surgical tools (scalpel, forceps, drill)

  • Bone wax

  • Sutures or wound clips

  • Betadine and 70% ethanol

  • Analgesics (e.g., Buprenorphine)

Orthotopic_Xenograft_Workflow start Start: Prepare Glioblastoma Cells harvest Harvest and Count Cells start->harvest resuspend Resuspend Cells in PBS (e.g., 1x10^5 cells/5µL) harvest->resuspend inject Intracranial Cell Injection anesthetize Anesthetize Mouse mount Mount Mouse in Stereotactic Frame anesthetize->mount incise Create Scalp Incision mount->incise drill Drill Burr Hole in Skull incise->drill drill->inject seal Seal Burr Hole with Bone Wax inject->seal suture Suture Incision seal->suture recover Post-operative Recovery & Analgesia suture->recover

Caption: Workflow for creating orthotopic glioblastoma xenografts.

Procedure:

  • Cell Preparation: a. Culture U87MG-luc2 or U251MG-luc cells to 70-80% confluency. b. On the day of surgery, detach the cells using Trypsin-EDTA, wash with PBS, and perform a viable cell count. c. Resuspend the cells in sterile, ice-cold PBS at a concentration of 1 x 10^5 cells in 5 µL. Keep on ice.

  • Animal Preparation and Surgery: a. Anesthetize the mouse using an appropriate method. b. Secure the mouse in a stereotactic frame. c. Prepare the surgical site by shaving the scalp and sterilizing with Betadine and 70% ethanol. d. Make a midline incision in the scalp to expose the skull. e. Using stereotactic coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma), drill a small burr hole through the skull, being careful not to damage the underlying dura mater. f. Slowly lower the Hamilton syringe needle to a depth of 3 mm from the dura. g. Infuse 5 µL of the cell suspension over 2-3 minutes. h. Leave the needle in place for an additional 2-3 minutes to prevent reflux, then slowly withdraw it. i. Seal the burr hole with bone wax. j. Suture the scalp incision.

  • Post-operative Care: a. Administer analgesics as per institutional guidelines. b. Place the mouse on a warming pad until fully recovered from anesthesia. c. Monitor the animal daily for any signs of distress or neurological deficits.

Protocol 2: In Vivo Efficacy Study of this compound

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in mice with established orthotopic glioblastoma xenografts.

Materials:

  • Mice with established orthotopic tumors (from Protocol 1)

  • This compound

  • Vehicle control solution (e.g., 15% HPBCD, 1.5% acetic acid, 1.25% NaHCO3)

  • Bioluminescence imaging system (e.g., IVIS)

  • D-luciferin

  • Intravenous (IV) injection supplies

InVivo_Study_Workflow start Start: Establish Orthotopic Tumors monitor_initial Monitor Tumor Growth (Bioluminescence) start->monitor_initial randomize Randomize Mice into Treatment Groups monitor_initial->randomize treat Administer Treatment: - Vehicle Control - this compound (60 mg/kg IV) - Other Comparators randomize->treat monitor_treatment Monitor Tumor Progression (Weekly Bioluminescence) & Animal Health (Body Weight) treat->monitor_treatment endpoint Endpoint Determination: - Tumor Burden - Neurological Symptoms - Body Weight Loss monitor_treatment->endpoint Predefined Criteria Met collect Collect Tissues for Analysis endpoint->collect

Caption: Experimental workflow for an in vivo efficacy study.

Procedure:

  • Tumor Establishment and Baseline Imaging: a. Beginning 5-7 days post-implantation, monitor tumor growth weekly using bioluminescence imaging. b. For imaging, administer D-luciferin (150 mg/kg) via intraperitoneal injection 10-15 minutes prior to imaging. c. Acquire images and quantify the bioluminescent signal (total flux; photons/second) from the head region.

  • Randomization and Treatment: a. Once tumors reach a predetermined size (based on bioluminescence signal), randomize mice into treatment groups (e.g., vehicle control, this compound). b. Prepare this compound for injection in the appropriate vehicle. A previously used dosing regimen for a subcutaneous model is 60 mg/kg administered intravenously.[1] c. A suggested treatment schedule is intravenous administration on days 1, 8, and 15 of a 28-day cycle.[1] d. Administer the vehicle or this compound to the respective groups.

  • Monitoring and Endpoints: a. Continue to monitor tumor growth weekly via bioluminescence imaging. b. Monitor the health of the animals, including body weight, at least twice weekly. c. The primary endpoints are typically overall survival and disease-free survival. d. Euthanize animals when they reach pre-defined humane endpoints (e.g., significant tumor burden as determined by imaging, neurological symptoms, or >20% body weight loss).

  • Data Analysis: a. Plot survival curves (Kaplan-Meier) and compare between groups using a log-rank test. b. Plot tumor growth curves based on bioluminescence signal over time. c. At the end of the study, tissues can be harvested for further analysis (e.g., histology, immunohistochemistry for markers of proliferation and apoptosis).

References

EDO-S101 Dosing Regimen for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EDO-S101 (tinostamustine) is a first-in-class alkylating deacetylase inhibitor (AK-DACi) that represents a novel therapeutic approach in oncology.[1][2] It is a fusion molecule combining the DNA alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1][3] This dual mechanism of action is designed to enhance the efficacy of DNA damage by simultaneously inducing DNA double-strand breaks and inhibiting their repair through chromatin relaxation mediated by HDAC inhibition.[3][4] Preclinical studies have demonstrated the potent anti-tumor activity of EDO-S101 in various hematological and solid tumor models, both as a single agent and in combination with other therapies.[1][5][6] This document provides detailed application notes and protocols for the in vivo use of EDO-S101 based on published preclinical data.

Mechanism of Action

EDO-S101 exerts its anti-cancer effects through a dual mechanism:

  • DNA Alkylation: The bendamustine component of EDO-S101 alkylates DNA, leading to the formation of DNA crosslinks and double-strand breaks.[4][7] This damage activates the DNA damage response (DDR) pathway, including the phosphorylation of ATM, Chk1, and Chk2.[5]

  • Histone Deacetylase (HDAC) Inhibition: The vorinostat component inhibits class I and II HDACs, leading to the hyperacetylation of histones and other proteins like α-tubulin.[5] This results in a more open chromatin structure, which may increase the accessibility of DNA to the alkylating agent and impair DNA repair processes.[3][4]

The combination of these actions leads to cell cycle arrest, primarily in the G2/M phase, and the induction of apoptosis.[5] Downstream effects include the modulation of key signaling proteins involved in cell survival and apoptosis, such as the downregulation of BCL2 and c-MYC, and the upregulation of the pro-apoptotic protein NOXA.[7]

Signaling Pathway

EDO_S101_Signaling_Pathway cluster_EDO_S101 EDO-S101 cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm EDO_S101 EDO-S101 (this compound) DNA DNA EDO_S101->DNA Alkylation HDACs HDACs (Class I/II) EDO_S101->HDACs Inhibition cMYC c-MYC Transcription↓ EDO_S101->cMYC alpha_tubulin α-tubulin EDO_S101->alpha_tubulin HDAC6 Inhibition BCL2 BCL2↓ EDO_S101->BCL2 NOXA NOXA↑ EDO_S101->NOXA DDR DNA Damage Response (p-ATM, p-Chk1/2) DNA->DDR Double-Strand Breaks Histones Histones Histones->DNA Chromatin Compaction HDACs->Histones Deacetylation G2M_Arrest G2/M Cell Cycle Arrest DDR->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis acet_alpha_tubulin Acetylated α-tubulin alpha_tubulin->acet_alpha_tubulin BCL2->Apoptosis Inhibits NOXA->Apoptosis

Caption: EDO-S101 mechanism of action.

Data Presentation: Preclinical In Vivo Dosing Regimens

The following tables summarize the dosing regimens for EDO-S101 used in various preclinical in vivo models.

Table 1: EDO-S101 Dosing in Multiple Myeloma Mouse Models

Animal ModelCell Line/Tumor ModelDosing RegimenVehicleRoute of AdministrationKey Outcomes
CB17-SCID MiceMM1S Subcutaneous Plasmacytoma60 mg/kg, once weeklyNot specifiedNot specifiedStrong inhibition of tumor growth and significant survival advantage (median survival of 76 vs. 40 days for vehicle).[6][8]
de novo Vk*MYC MiceSpontaneous Multiple Myeloma30 mg/kg, once weekly for 2 weeksNot specifiedIntracardiacSignificant survival improvement.[5]
Multidrug Resistant Vk12653 Murine ModelTransplanted Refractory Multiple MyelomaNot specifiedNot specifiedNot specifiedSingle-agent activity observed.[5]
CB17-SCID MiceMM.1S Subcutaneous Plasmacytoma30 mg/kg, weeklyPBS with 15% HPBCD, 1.5% acetic acid, and 1.25% NaHCO3Intravenous (i.v.)In combination with daratumumab, significantly delayed tumor growth and improved survival.[9]

Table 2: EDO-S101 Dosing in Glioblastoma Mouse Models

Animal ModelCell Line/Tumor ModelDosing RegimenVehicleRoute of AdministrationKey Outcomes
Nude MiceU87MG, U251MG, T98G Subcutaneous XenograftsNot specifiedNot specifiedNot specifiedIncreased time-to-progression (TTP).[7]
Nude MiceU251MG-luc Orthotopic XenograftNot specifiedNot specifiedNot specifiedSignificant therapeutic activity with suppression of tumor growth and prolongation of disease-free and overall survival.[7]
Murine ModelsNot specifiedNot specifiedNot specifiedIV bolus and continuous IV infusion (CIVI)EDO-S101 crossed the blood-brain barrier.[10]

Experimental Protocols

The following are detailed protocols for key in vivo experiments with EDO-S101, synthesized from published studies and general best practices.

Protocol 1: Subcutaneous Multiple Myeloma Xenograft Model

Objective: To evaluate the efficacy of EDO-S101 in a subcutaneous multiple myeloma xenograft model.

Materials:

  • Human multiple myeloma cell line (e.g., MM1S)

  • CB17-SCID mice (female, 6-8 weeks old)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • EDO-S101

  • Vehicle solution (e.g., PBS containing 15% 2-hydroxypropyl-β-cyclodextrin (HPBCD), 1.5% acetic acid, and 1.25% NaHCO3)[9]

  • Syringes and needles (27-30 gauge)

  • Calipers

Experimental Workflow:

Subcutaneous_Xenograft_Workflow start Start cell_culture 1. Cell Culture (e.g., MM1S cells) start->cell_culture cell_prep 2. Cell Preparation (Harvest and resuspend in PBS) cell_culture->cell_prep injection 3. Subcutaneous Injection (e.g., 5 x 10^6 cells in right flank) cell_prep->injection tumor_growth 4. Tumor Growth Monitoring (Calipers measurements) injection->tumor_growth randomization 5. Randomization (When tumors reach ~100 mm³) tumor_growth->randomization treatment 6. Treatment Initiation (EDO-S101 or Vehicle) randomization->treatment monitoring 7. Efficacy Monitoring (Tumor volume, body weight, survival) treatment->monitoring endpoint 8. Endpoint Analysis (Tumor weight, IHC, etc.) monitoring->endpoint finish End endpoint->finish

Caption: Workflow for a subcutaneous xenograft study.

Procedure:

  • Cell Culture: Culture MM1S cells in appropriate complete medium until they reach the logarithmic growth phase.

  • Cell Preparation: Harvest the cells and wash them with sterile PBS. Resuspend the cells in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each CB17-SCID mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (width)^2 x length / 2.

  • Randomization: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Preparation and Administration: Prepare EDO-S101 in the appropriate vehicle. Administer EDO-S101 (e.g., 30-60 mg/kg) and vehicle to the respective groups via the chosen route (e.g., intravenous or intraperitoneal injection) at the specified frequency (e.g., once weekly).[6][8][9]

  • Monitoring: Continue to monitor tumor growth and the general health of the mice (including body weight) regularly.

  • Endpoint: The experiment can be terminated when tumors in the control group reach a predetermined size, or based on survival endpoints. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

Protocol 2: Orthotopic Glioblastoma Xenograft Model

Objective: To evaluate the efficacy of EDO-S101 in an orthotopic glioblastoma xenograft model.

Materials:

  • Human glioblastoma cell line (e.g., U251MG-luciferase)

  • Athymic nude mice (female, 6-8 weeks old)

  • Complete cell culture medium

  • PBS, sterile

  • EDO-S101

  • Vehicle solution

  • Stereotactic apparatus

  • Anesthetics

  • Bioluminescence imaging system

Procedure:

  • Cell Culture and Preparation: Culture U251MG-luciferase cells and prepare a single-cell suspension in sterile PBS at a concentration of 1 x 10^8 cells/mL.

  • Stereotactic Intracranial Injection: Anesthetize the mice and secure them in a stereotactic frame. Create a burr hole in the skull over the desired injection site (e.g., right striatum). Slowly inject 2-5 µL of the cell suspension (2-5 x 10^5 cells) into the brain parenchyma.

  • Tumor Engraftment Confirmation: Monitor tumor engraftment and growth using bioluminescence imaging weekly.

  • Randomization and Treatment: Once measurable tumors are established, randomize the mice into treatment and control groups. Administer EDO-S101 and vehicle as described in Protocol 1. The route of administration (e.g., intravenous) is critical for assessing blood-brain barrier penetration.[10]

  • Monitoring and Endpoint: Monitor tumor progression via bioluminescence imaging and observe the mice for neurological symptoms. The primary endpoint is typically overall survival.

Conclusion

EDO-S101 is a promising anti-cancer agent with a unique dual mechanism of action. The provided protocols and dosing information from preclinical studies offer a solid foundation for researchers planning in vivo experiments. It is crucial to adapt these protocols to the specific research question and to adhere to all institutional animal care and use guidelines. Further optimization of dosing schedules and combinations with other therapies will be essential to fully realize the therapeutic potential of EDO-S101.

Disclaimer: This document is intended for informational purposes for research professionals and is based on publicly available data. It is not a substitute for a thorough literature review and careful experimental design. All in vivo experiments should be conducted in accordance with approved animal care and use protocols.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with Tinostamustine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinostamustine (also known as EDO-S101) is a novel anti-cancer agent that uniquely combines two distinct mechanisms of action in a single molecule. It is a fusion of bendamustine, a DNA alkylating agent, and vorinostat, a pan-histone deacetylase (HDAC) inhibitor.[1][2][3] This dual functionality allows this compound to not only induce DNA damage but also to modulate the chromatin landscape, making it a compelling subject for epigenetic studies.

The HDAC inhibitory activity of this compound leads to the accumulation of acetylated histones, resulting in a more open and transcriptionally active chromatin structure.[2][4] This can enhance the accessibility of DNA to the alkylating moiety of the drug and other DNA-damaging agents, and also modulate the expression of genes involved in critical cellular processes such as apoptosis, cell cycle control, and DNA repair.[1][5]

Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo interactions of proteins with DNA. When applied to the study of this compound, ChIP assays can elucidate the specific genomic loci where histone acetylation is altered, providing valuable insights into the drug's mechanism of action and its impact on gene regulation. These application notes provide a comprehensive overview and detailed protocols for performing ChIP assays in the context of this compound treatment.

Mechanism of Action of this compound on Chromatin

This compound exerts its effects on chromatin through its vorinostat component, which inhibits the activity of histone deacetylases (HDACs). This leads to an increase in histone acetylation, a key epigenetic mark associated with transcriptional activation. The alkylating bendamustine component then induces DNA damage.

Tinostamustine_Mechanism This compound This compound HDACs Histone Deacetylases (HDACs) This compound->HDACs Inhibition DNA_alkylation DNA Alkylation This compound->DNA_alkylation Alkylation Histones Histones HDACs->Histones Deacetylation AcetylatedHistones Acetylated Histones OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin Chromatin Condensed Chromatin Chromatin->OpenChromatin Remodeling GeneExpression Altered Gene Expression OpenChromatin->GeneExpression CellularEffects Apoptosis, Cell Cycle Arrest, DNA Damage Response DNA_alkylation->CellularEffects GeneExpression->CellularEffects

Caption: Mechanism of this compound on Chromatin.

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of this compound.

Table 1: Effect of this compound on Histone H3 Acetylation at the CD38 Gene Promoter.

Cell LineTreatmentTarget GeneHistone MarkFold Enrichment vs. IgG (ChIP-qPCR)Reference
MM.1SThis compound (2.5 µM, 48h)CD38Acetyl-Histone H3~2.5 fold[3][6]
RPMI-8226This compound (2.5 µM, 48h)CD38Acetyl-Histone H3~3.0 fold[3][6]

Table 2: Effect of this compound on the Expression of Apoptosis-Related Genes.

Cell LineTreatmentGeneChange in ExpressionPathwayReference
Glioblastoma CellsThis compoundCaspase-3Increased activationApoptosis[1][2]
T-cell prolymphocytic leukemiaThis compoundp53Reinstated activationp53 Pathway[7]

Experimental Protocols

This section provides a detailed protocol for a Chromatin Immunoprecipitation (ChIP) assay to analyze histone modifications following this compound treatment of cancer cell lines.

Materials and Reagents
  • Cell Culture: Cancer cell line of interest (e.g., MM.1S, RPMI-8226, or glioblastoma cell lines).[1][3]

  • This compound: Prepare stock solution in DMSO.

  • Formaldehyde (37%): For cross-linking.

  • Glycine (1.25 M): To quench cross-linking.

  • PBS (phosphate-buffered saline): Ice-cold.

  • Cell Lysis Buffer: (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors).

  • Nuclear Lysis Buffer: (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, protease inhibitors).

  • ChIP Dilution Buffer: (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl).

  • Antibodies:

    • ChIP-grade antibody against the histone modification of interest (e.g., anti-acetyl-Histone H3, anti-H3K9ac, anti-H3K27ac).

    • Normal Rabbit or Mouse IgG (as a negative control).

  • Protein A/G Magnetic Beads.

  • Wash Buffers:

    • Low Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 150 mM NaCl).

    • High Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 500 mM NaCl).

    • LiCl Wash Buffer (e.g., 0.25 M LiCl, 1% IGEPAL-CA630, 1% sodium deoxycholate, 1 mM EDTA, 10 mM Tris-HCl, pH 8.1).

  • TE Buffer: (10 mM Tris-HCl, pH 8.0, 1 mM EDTA).

  • Elution Buffer: (1% SDS, 0.1 M NaHCO₃).

  • Proteinase K.

  • RNase A.

  • Phenol:Chloroform:Isoamyl Alcohol.

  • Ethanol.

  • Glycogen.

  • Primers for qPCR: Designed for the promoter regions of target genes of interest.

Experimental Workflow

ChIP_Workflow A 1. Cell Treatment B 2. Cross-linking A->B Treat cells with This compound or DMSO C 3. Cell Lysis & Chromatin Shearing B->C Fix with formaldehyde, then quench with glycine D 4. Immunoprecipitation C->D Lyse cells and shear chromatin by sonication E 5. Washing D->E Incubate with specific antibody and magnetic beads F 6. Elution & Reverse Cross-linking E->F Sequential washes to remove non-specific binding G 7. DNA Purification F->G Elute chromatin and reverse cross-links with heat H 8. qPCR Analysis G->H Purify DNA

Caption: Chromatin Immunoprecipitation (ChIP) Experimental Workflow.

Detailed Protocol

1. Cell Treatment and Cross-linking

  • Culture cells to approximately 80-90% confluency.

  • Treat cells with the desired concentration of this compound (e.g., 2.5 µM) or DMSO as a vehicle control for the appropriate duration (e.g., 48 hours).[3]

  • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

  • Wash the cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing

  • Harvest the cells and centrifuge to obtain a cell pellet.

  • Resuspend the pellet in Cell Lysis Buffer and incubate on ice.

  • Centrifuge to pellet the nuclei and discard the supernatant.

  • Resuspend the nuclear pellet in Nuclear Lysis Buffer.

  • Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical for each cell type and instrument.

3. Immunoprecipitation

  • Centrifuge the sonicated chromatin to pellet debris and transfer the supernatant to a new tube.

  • Dilute the chromatin with ChIP Dilution Buffer.

  • Save a small aliquot of the diluted chromatin as "input" control.

  • Pre-clear the chromatin by incubating with Protein A/G magnetic beads.

  • Add the specific primary antibody (e.g., anti-acetyl-Histone H3) or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

  • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for at least 2 hours at 4°C with rotation.

4. Washing, Elution, and Reversal of Cross-links

  • Wash the bead-antibody-chromatin complexes sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally twice with TE Buffer.

  • Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C.

  • Reverse the cross-links by incubating the eluted chromatin and the input sample at 65°C overnight.

  • Treat the samples with RNase A and then with Proteinase K.

5. DNA Purification and Analysis

  • Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation or by using a commercial DNA purification kit.

  • Resuspend the purified DNA in TE Buffer or water.

  • Perform quantitative PCR (qPCR) using primers specific for the promoter regions of your genes of interest.

  • Analyze the qPCR data by calculating the fold enrichment of the target DNA in the immunoprecipitated sample relative to the IgG control, normalized to the input DNA.

Signaling Pathways

This compound's dual-action mechanism impacts several critical signaling pathways, primarily the DNA damage response and apoptosis pathways, which are often linked to the p53 tumor suppressor pathway.

Tinostamustine_Signaling cluster_epigenetic Epigenetic Modulation cluster_dna_damage DNA Damage Induction Tinostamustine_HDAC This compound (HDACi component) HDACs HDACs Tinostamustine_HDAC->HDACs Inhibits Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Blocks deacetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression p53 p53 Activation Gene_Expression->p53 Tinostamustine_Alkylating This compound (Alkylating component) DNA_Damage DNA Damage (Cross-links) Tinostamustine_Alkylating->DNA_Damage DDR DNA Damage Response (ATM/ATR, γH2AX) DNA_Damage->DDR DDR->p53 Apoptosis Apoptosis (Caspase Activation) p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest

Caption: this compound-Induced Signaling Pathways.

Conclusion

The application of Chromatin Immunoprecipitation assays in conjunction with this compound treatment provides a powerful approach to dissect the epigenetic mechanisms underlying its anti-cancer activity. By identifying the specific genomic regions that are subject to altered histone acetylation, researchers can gain a deeper understanding of how this dual-action compound modulates gene expression to induce cell death and inhibit tumor growth. The protocols and information provided herein serve as a comprehensive guide for scientists and researchers to effectively utilize ChIP in their investigations of this compound and other chromatin-modifying agents.

References

Application Notes and Protocols for the Use of Tinostamustine in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tinostamustine (also known as EDO-S101) is a first-in-class molecule that uniquely combines the functionalities of an alkylating agent (bendamustine) and a histone deacetylase (HDAC) inhibitor (vorinostat) into a single chemical entity.[1][2][3] This dual mechanism of action offers a promising therapeutic strategy against a range of malignancies by simultaneously inducing DNA damage and modulating the epigenetic landscape to enhance anti-tumor activity.[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a valuable preclinical platform for evaluating the efficacy of novel cancer therapeutics due to their ability to recapitulate the heterogeneity and molecular characteristics of the original human tumor.[4][5] These application notes provide detailed protocols for the utilization of this compound in PDX models, summarize available quantitative data, and visualize the key signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism:

  • Alkylation: The bendamustine moiety alkylates DNA, leading to the formation of interstrand and intrastrand cross-links. This damage disrupts DNA replication and transcription, ultimately triggering apoptosis.[1][6][7]

  • HDAC Inhibition: The vorinostat component inhibits histone deacetylases, leading to the accumulation of acetylated histones. This results in a more open chromatin structure, which can enhance the access of the alkylating agent to DNA and also modulate the expression of genes involved in cell cycle control, apoptosis, and DNA repair.[1][8]

The synergistic action of these two mechanisms is believed to overcome resistance to conventional chemotherapy and enhance therapeutic efficacy.[2]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Tinostamustine_Mechanism_of_Action This compound This compound Bendamustine_moiety Bendamustine Moiety This compound->Bendamustine_moiety Vorinostat_moiety Vorinostat Moiety This compound->Vorinostat_moiety DNA_alkylation DNA Alkylation & Cross-linking Bendamustine_moiety->DNA_alkylation HDAC_inhibition HDAC Inhibition Vorinostat_moiety->HDAC_inhibition DNA DNA DNA_damage DNA Damage DNA->DNA_damage HDACs Histone Deacetylases (HDACs) Chromatin_relaxation Chromatin Relaxation HDACs->Chromatin_relaxation maintains condensation DNA_alkylation->DNA acts on HDAC_inhibition->HDACs inhibits HDAC_inhibition->Chromatin_relaxation Apoptosis Apoptosis DNA_damage->Apoptosis Gene_expression Altered Gene Expression (e.g., cell cycle inhibitors) Chromatin_relaxation->Gene_expression Cell_cycle_arrest Cell Cycle Arrest Gene_expression->Cell_cycle_arrest Cell_cycle_arrest->Apoptosis

Caption: Dual mechanism of action of this compound.

DNA_Damage_Response_Pathway This compound This compound (Alkylating Moiety) DNA_adducts DNA Adducts & Interstrand Cross-links This compound->DNA_adducts Replication_fork Stalled Replication Fork DNA_adducts->Replication_fork DDR_sensors DNA Damage Response (DDR) Sensor Activation (e.g., ATR, FANCM) Replication_fork->DDR_sensors FA_pathway Fanconi Anemia (FA) Pathway DDR_sensors->FA_pathway NER_pathway Nucleotide Excision Repair (NER) DDR_sensors->NER_pathway Cell_cycle_checkpoint Cell Cycle Checkpoint Activation (G2/M arrest) DDR_sensors->Cell_cycle_checkpoint HR_pathway Homologous Recombination (HR) FA_pathway->HR_pathway NER_pathway->HR_pathway Repair_failure Repair Failure HR_pathway->Repair_failure Apoptosis Apoptosis Cell_cycle_checkpoint->Apoptosis if damage is irreparable Repair_failure->Apoptosis

Caption: DNA damage response to alkylating agents.

Experimental Protocols

Establishment and Maintenance of Patient-Derived Xenograft (PDX) Models

This protocol provides a general framework for the establishment and propagation of PDX models. Specific optimization may be required depending on the tumor type.

Materials:

  • Fresh patient tumor tissue obtained under sterile conditions

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) or nude mice)

  • Surgical instruments (scalpels, forceps)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Matrigel (optional)

  • Anesthesia (e.g., isoflurane)

  • Animal housing facility with appropriate biosafety level

Procedure:

  • Tumor Tissue Processing:

    • Immediately place the fresh tumor tissue in cold PBS or HBSS.

    • In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).

    • (Optional) Mix the tumor fragments with Matrigel at a 1:1 ratio to support initial engraftment.

  • Implantation:

    • Anesthetize the recipient mouse.

    • Make a small incision in the skin of the flank.

    • Create a subcutaneous pocket using blunt dissection.

    • Implant one to two tumor fragments into the pocket.

    • Close the incision with surgical clips or sutures.

    • For orthotopic models (e.g., glioblastoma), a stereotactic surgical procedure is required to implant tumor cells or fragments into the relevant organ.[2]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth by visual inspection and palpation.

    • Once tumors become palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice.

  • Passaging:

    • When the tumor reaches the predetermined endpoint size (e.g., 1000-1500 mm³), euthanize the mouse.

    • Aseptically resect the tumor.

    • Process the tumor tissue as described in step 1 for implantation into new recipient mice.

    • A portion of the tumor can be cryopreserved for future use or processed for molecular and histological analysis.

This compound Dosing and Administration in PDX Models

Materials:

  • This compound powder

  • Vehicle for reconstitution: A solution containing 15% 2-hydroxypropyl-β-cyclodextrin (HPBCD), 1.5% acetic acid, and 1.25% NaHCO₃ in sterile water.[9]

  • Sterile syringes and needles for injection

  • PDX-bearing mice with established tumors (e.g., 100-200 mm³)

Procedure:

  • Preparation of this compound Solution:

    • Due to the hydrolysis of this compound in aqueous solutions, it is critical to prepare the dosing solution fresh immediately before each administration.[9]

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.

    • Reconstitute the this compound powder in the vehicle to the final desired concentration. Ensure complete dissolution.

  • Administration:

    • The route of administration is typically intravenous (IV).

    • Administer the freshly prepared this compound solution to the mice via tail vein injection.

    • The dosing schedule can vary depending on the study design. A common schedule is administration on specific days of a treatment cycle (e.g., once or twice weekly).

  • Monitoring and Endpoints:

    • Continue to monitor tumor growth, body weight, and clinical signs of toxicity throughout the study.

    • Primary efficacy endpoints typically include tumor growth inhibition (TGI) and survival.

    • At the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis (e.g., histone acetylation, DNA damage markers like γH2AX) and histological examination.

Experimental Workflow for Efficacy Studies

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in PDX models.

PDX_Efficacy_Study_Workflow start Start pdx_establishment Establishment of PDX model (subcutaneous or orthotopic) start->pdx_establishment tumor_growth Tumor Growth to Required Size (e.g., 150-200 mm³) pdx_establishment->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, Comparator) randomization->treatment monitoring Monitor Tumor Volume, Body Weight, and Clinical Signs treatment->monitoring endpoint Endpoint Reached (e.g., tumor size, time) monitoring->endpoint endpoint->monitoring No data_analysis Data Analysis (TGI, Survival) endpoint->data_analysis Yes tumor_collection Tumor and Tissue Collection endpoint->tumor_collection end End data_analysis->end biomarker_analysis Biomarker Analysis (IHC, Western Blot, etc.) tumor_collection->biomarker_analysis biomarker_analysis->end

Caption: Workflow for a this compound PDX efficacy study.

Quantitative Data from Preclinical PDX Studies

The following tables summarize the available quantitative data on the efficacy of this compound in various PDX models.

Table 1: Efficacy of this compound in a Glioblastoma Subcutaneous Xenograft Model [2]

PDX ModelTreatment GroupEndpointResult
U251 (GBM)This compoundTumor Weight Reduction40%
U87MG (GBM)This compoundTumor Weight Reduction56%
T98G (GBM)This compoundTumor Weight Reduction60%

Table 2: Efficacy of this compound in a Multiple Myeloma Plasmacytoma Model [1]

PDX ModelTreatment GroupEndpointResult
MM.1S in NSG miceThis compound + DaratumumabTumor GrowthSignificant delay compared to single agents
Plasmacytoma in CB17-SCID miceThis compound + DaratumumabTumor GrowthSignificantly better control than daratumumab alone
Plasmacytoma in CB17-SCID miceThis compound + DaratumumabMedian SurvivalProlonged compared to vehicle and single agents

Conclusion

This compound represents a promising therapeutic agent with a dual mechanism of action that is well-suited for evaluation in preclinical PDX models. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute robust in vivo studies to further investigate the therapeutic potential of this compound in various cancer types. The use of well-characterized PDX models will be crucial in identifying responsive patient populations and advancing this compound through clinical development.

References

Troubleshooting & Optimization

Tinostamustine Dosage Optimization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tinostamustine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to reduce cytotoxicity in pre-clinical research settings.

Frequently Asked Questions (FAQs)

Q1: What is the dual mechanism of action of this compound?

A1: this compound is a first-in-class molecule that combines the functionalities of an alkylating agent (bendamustine) and a pan-histone deacetylase (HDAC) inhibitor (vorinostat) in a single chemical entity.[1] The bendamustine component alkylates DNA, leading to cross-linking and DNA strand breaks, which inhibits DNA, RNA, and protein synthesis and ultimately induces apoptosis.[1] The vorinostat moiety inhibits HDAC enzymes, leading to chromatin relaxation. This altered chromatin state is believed to enhance the access of the alkylating agent to the DNA, potentially increasing its efficacy.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2][3] For example, a 14 mg/mL solution in fresh DMSO is equivalent to a 33.7 mM stock.[4] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of this compound.[4] Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[2]

Q3: What are the typical IC50 values for this compound in cancer cell lines?

A3: The IC50 values for this compound are cell-line dependent and can vary based on experimental conditions. It is essential to determine the IC50 for your specific cell line and assay conditions. The following table summarizes some reported IC50 values.

Data Presentation: this compound IC50 Values

Cell LineCancer TypeIC50 (µM)Reference
U-87 MGGlioblastoma~5-10[2]
U-138 MGGlioblastoma~5-10[2]
JJN3Multiple Myeloma>2.5 (less sensitive)[5]
MOLP-8Multiple Myeloma<2.5 (more sensitive)[5]
RPMI-8226Multiple MyelomaNot specified[5]
MM.1SMultiple MyelomaNot specified[5]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

Possible Cause 1: Inconsistent Cell Seeding Density

  • Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell density. Seed cells at a consistent density across all wells and plates.

Possible Cause 2: Edge Effects in Multi-well Plates

  • Solution: Minimize evaporation from the outer wells by filling the peripheral wells with sterile PBS or media without cells. Ensure proper humidification in the incubator.

Possible Cause 3: Inaccurate Drug Dilutions

  • Solution: Prepare fresh serial dilutions for each experiment from a recently thawed stock aliquot. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Possible Cause 4: Instability of this compound in Culture Media

  • Solution: While specific data on the stability of this compound in cell culture media is limited, alkylating agents can be labile in aqueous solutions.[6] Prepare drug-containing media immediately before use. For longer-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.

Issue 2: Unexpectedly High or Low Cytotoxicity

Possible Cause 1: Incorrect Cell Line or Contamination

  • Solution: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling. Routinely test for mycoplasma contamination, as it can significantly alter cellular responses to drugs.

Possible Cause 2: Cell Passage Number and Phenotypic Drift

  • Solution: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic changes, affecting drug sensitivity.

Possible Cause 3: Synergistic or Antagonistic Effects of Media Components

  • Solution: Be aware of the components in your cell culture media and serum. Some components may interact with this compound or affect its mechanism of action. Use a consistent batch of serum and media for a set of experiments.

Issue 3: Atypical Dose-Response Curve

Possible Cause 1: Drug Solubility Issues at High Concentrations

  • Solution: Visually inspect the drug-containing media for any precipitation, especially at the highest concentrations. If solubility is an issue, consider using a different solvent or a lower concentration range. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your cells (typically <0.5%).[3]

Possible Cause 2: Complex Biological Response

  • Solution: this compound's dual mechanism can lead to complex dose-response relationships. At lower concentrations, the HDAC inhibitory effects might predominate, while at higher concentrations, the alkylating effects become more pronounced, potentially leading to non-standard curve shapes. Consider analyzing earlier time points or using assays that measure different aspects of cell health (e.g., apoptosis vs. proliferation).

Possible Cause 3: Assay Interference

  • Solution: Ensure that this compound does not interfere with the assay itself. For example, in colorimetric assays like MTT, high drug concentrations could potentially interact with the reagent. Run appropriate controls, including media with the drug but without cells, to check for any background signal.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from studies on this compound in glioma cell lines.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells per well and culture for 24 hours to allow for cell attachment.[2]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.[2]

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours).[2]

  • MTT Addition: After incubation, wash the cells with PBS and then add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[2]

  • Formazan Solubilization: Incubate for 4 hours at 37°C. Afterwards, carefully remove the MTT-containing medium and add 100 µL of acidic isopropanol to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm and 690 nm using a microplate reader.[2]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Analysis using Annexin V Staining

This protocol is based on the methodology used to assess apoptosis in cells treated with this compound.[2]

  • Cell Seeding and Treatment: Seed 50,000 cells per well in a 12-well plate and allow them to attach for 24 hours. Treat the cells with the desired concentrations of this compound and a vehicle control for 48 hours.[2][7]

  • Cell Harvesting: Collect the cells by trypsinization.[2][7]

  • Staining: Stain the cells with Annexin V and a dead cell indicator (e.g., 7-AAD) according to the manufacturer's protocol (e.g., Muse® Annexin V & Dead Cell Kit).[2][7]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[2][7]

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, 7-AAD negative), late apoptosis/necrosis (Annexin V positive, 7-AAD positive), and live cells (Annexin V negative, 7-AAD negative).

Protocol 3: Cell Cycle Analysis

This protocol is adapted from studies investigating the effect of this compound on the cell cycle.[2]

  • Cell Seeding and Treatment: Seed 50,000 cells per well in a 12-well plate and allow them to attach for 24 hours. Treat the cells with this compound and a vehicle control for 48 hours.[2][7]

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization and fix them in ice-cold 70% ethanol. Store at -20°C overnight.[2][7]

  • Staining: Stain the fixed cells with propidium iodide (PI) in the presence of RNase A.[2][7]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][7]

Mandatory Visualizations

Tinostamustine_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HDACs HDACs This compound->HDACs Inhibits (Vorinostat moiety) DNA DNA This compound->DNA Alkylates (Bendamustine moiety) Acetylated_Histones Acetylated Histones HDACs->Acetylated_Histones Deacetylates Chromatin Chromatin Acetylated_Histones->Chromatin Relaxes DNA_damage DNA Damage (Cross-links, Breaks) DNA->DNA_damage Chromatin->this compound Increases access for Apoptosis Apoptosis DNA_damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_damage->Cell_Cycle_Arrest

Caption: Dual mechanism of action of this compound.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed cells in 96-well plate (10,000 cells/well) start->seed_cells incubate_24h Incubate 24h for attachment seed_cells->incubate_24h treat_cells Treat with this compound serial dilutions (include vehicle control) incubate_24h->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT reagent (0.5 mg/mL) incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals (acidic isopropanol) incubate_4h->solubilize read_absorbance Read absorbance (570nm & 690nm) solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for assessing cell viability with this compound.

Caption: Troubleshooting inconsistent cytotoxicity results.

References

Technical Support Center: Overcoming Tinostamustine Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating tinostamustine. It provides troubleshooting guidance and answers to frequently asked questions to help overcome experimental challenges related to this compound resistance.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Issue Potential Cause Recommended Solution
High variability in cell viability assays (e.g., MTT, CellTiter-Glo) 1. Inconsistent cell seeding density: Uneven cell numbers across wells can lead to variable results. 2. Edge effects in multi-well plates: Evaporation in outer wells can concentrate media components and drugs. 3. Cell clumping: Aggregated cells may have differential access to the drug.[1] 4. Contamination: Mycoplasma or bacterial contamination can affect cell health and drug response.[2]1. Ensure uniform cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Minimize edge effects: Avoid using the outer wells of the plate for experimental data points; fill them with sterile PBS or media instead. 3. Create single-cell suspensions: Use appropriate dissociation reagents (e.g., trypsin) and gently pipette to break up clumps before seeding.[1] 4. Regularly test for mycoplasma: Implement routine screening of cell cultures. If contamination is detected, discard the culture and use a clean stock.[2]
Difficulty in establishing a this compound-resistant cell line 1. Inappropriate drug concentration: Starting with a concentration that is too high can lead to massive cell death, while a concentration that is too low may not induce resistance. 2. Insufficient duration of drug exposure: Resistance development is a gradual process that can take several months. 3. Instability of the resistant phenotype: Resistance may be lost in the absence of continuous drug pressure.1. Start with a low concentration: Begin with a dose around the IC20 (the concentration that inhibits 20% of cell growth) and gradually increase the concentration in a stepwise manner as cells adapt.[3] 2. Be patient: Continuously culture cells in the presence of this compound for an extended period (e.g., 6-12 months).[4] 3. Maintain selective pressure: Culture the resistant cell line in a medium containing a maintenance dose of this compound. Freeze down vials of the resistant cells at different passages.[4]
Unexpectedly low this compound efficacy in a specific cell line 1. High expression of ABC transporters: ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.[5][6] 2. Enhanced DNA damage repair (DDR) capacity: Efficient repair of this compound-induced DNA damage can lead to cell survival.[7][8] 3. Altered HDAC activity: The cell line may have intrinsic differences in histone deacetylase (HDAC) expression or activity.1. Assess ABC transporter expression: Use qPCR or Western blotting to measure the expression of common drug efflux pumps like P-glycoprotein (P-gp/ABCB1), MRP1/ABCC1, and BCRP/ABCG2.[5] Consider co-treatment with an ABC transporter inhibitor. 2. Evaluate DDR pathway activation: Measure the levels of key DDR proteins (e.g., γH2AX, RAD51) by Western blot or immunofluorescence after this compound treatment.[9] Combination with a DDR inhibitor (e.g., a PARP inhibitor) could be explored. 3. Measure HDAC activity: Use a commercial HDAC activity assay to compare the basal HDAC activity in your cell line to that of sensitive lines.[10][11]
Inconsistent results in DNA damage or apoptosis assays 1. Suboptimal timing of analysis: The peak of DNA damage and subsequent apoptosis can be time-dependent. 2. Incorrect antibody or reagent concentration: Using too much or too little of a detection reagent can lead to high background or weak signals. 3. Cell cycle synchronization: Asynchronous cell populations can respond differently to DNA-damaging agents.1. Perform a time-course experiment: Analyze DNA damage (e.g., γH2AX foci) and apoptosis (e.g., Annexin V staining) at multiple time points after this compound treatment (e.g., 6, 12, 24, 48 hours).[12][13] 2. Optimize assay conditions: Titrate antibodies and reagents to determine the optimal concentration for your specific cell line and experimental setup. 3. Consider cell cycle synchronization: If variability is high, consider synchronizing cells in a specific phase of the cell cycle before drug treatment.

Frequently Asked Questions (FAQs)

1. What is the dual mechanism of action of this compound?

This compound is a first-in-class molecule that combines the functions of two different types of anticancer agents.[7][8][9][14] It contains a bendamustine moiety, which is an alkylating agent that causes DNA damage, and a vorinostat moiety, which is a pan-histone deacetylase (HDAC) inhibitor.[9][15][14] The HDAC inhibition is thought to relax the chromatin structure, potentially allowing the alkylating agent better access to the DNA, thereby enhancing its DNA-damaging effects.[7][8]

2. How can I determine if my cancer cell line is sensitive or resistant to this compound?

Sensitivity or resistance is typically determined by measuring the half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit 50% of cell proliferation or viability. A lower IC50 value indicates higher sensitivity, while a higher IC50 value suggests resistance.[16][17] You can compare the IC50 value of your cell line to published data for other cell lines (see the data table below). A significant increase (e.g., 3- to 10-fold or higher) in the IC50 of an experimentally derived resistant line compared to its parental line is a common indicator of acquired resistance.[3]

3. What are the known mechanisms of resistance to this compound?

While specific resistance mechanisms to this compound are still under investigation, they are likely to involve pathways that counteract its dual mechanism of action:

  • Increased DNA Repair: Enhanced activity of DNA damage response (DDR) pathways can repair the DNA cross-links induced by the bendamustine component.[7][8]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5][18]

  • Alterations in Apoptotic Pathways: Defects in the signaling pathways that lead to programmed cell death (apoptosis) can allow cancer cells to survive this compound-induced damage.

  • Changes in HDAC Isoform Expression: Alterations in the expression or activity of specific HDACs could potentially reduce the effectiveness of the vorinostat component.

4. Can this compound overcome resistance to other chemotherapy drugs?

Yes, studies have shown that this compound can be effective in cancer models that are resistant to other treatments. For example, it has demonstrated efficacy in temozolomide-resistant glioblastoma cells.[9][12][13] Its unique dual mechanism of action may allow it to bypass the resistance mechanisms that affect single-agent therapies.

5. What combination therapies with this compound are being explored to overcome resistance?

Combining this compound with other anticancer agents is a key strategy to enhance its efficacy and overcome resistance. Some combinations that have been investigated preclinically include:

  • Radiotherapy: this compound has been shown to act as a radiosensitizer, increasing the effectiveness of radiation treatment in glioblastoma models.[9][15]

  • Daratumumab: In multiple myeloma, this compound can increase the expression of CD38 on the surface of cancer cells, which enhances the efficacy of the anti-CD38 antibody daratumumab.[19][20][21]

  • Celecoxib or Temozolomide: In glioma cells, combining this compound with either celecoxib or temozolomide has shown superior anti-cancer effects compared to temozolomide alone.[12][13]

Data Presentation

Table 1: this compound (EDO-S101) IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Notes
MOLP-8Multiple Myeloma~0.25 - 0.5Sensitive
RPMI-8226Multiple Myeloma~1.0 - 2.5Moderately Sensitive
MM.1SMultiple Myeloma~1.0 - 2.5Moderately Sensitive
JJN3Multiple Myeloma> 2.5Less Sensitive
U-87 MGGlioblastoma (Temozolomide-sensitive)5 - 10Cytotoxic effects observed in this range.
U-138 MGGlioblastoma (Temozolomide-resistant)5 - 10Cytotoxic effects observed in this range.
HL cell linesHodgkin Lymphoma1.6 - 6.3High toxicity observed.[14]
T-PLL primary cellsT-cell Prolymphocytic LeukemiaLD50 = 0.4LD50 (Lethal Dose, 50%) value reported.[22]

Note: IC50 values can vary depending on the specific assay conditions (e.g., incubation time, cell density). The data presented here are aggregated from multiple sources for comparative purposes.[12][22][23]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced DNA Damage via γH2AX Staining

This protocol describes the detection of DNA double-strand breaks by measuring the phosphorylation of histone H2AX (γH2AX) using flow cytometry.

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.

  • Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50 value) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Trypsinize the cells, transfer them to flow cytometry tubes, and wash with cold PBS.

  • Fixation and Permeabilization: Fix the cells in 70% ethanol and store them at -20°C. Before staining, wash the cells and permeabilize them with a suitable buffer (e.g., 0.25% Triton X-100 in PBS).

  • Antibody Staining: Incubate the cells with a FITC-conjugated anti-γH2AX antibody (or a primary antibody followed by a fluorescently-labeled secondary antibody) overnight at 4°C.[24]

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. An increase in FITC fluorescence intensity indicates an increase in γH2AX levels and, consequently, DNA damage.[24]

Protocol 2: In Vitro HDAC Inhibition Assay

This protocol outlines a general method for measuring the inhibition of HDAC enzymes by this compound using a fluorogenic assay.

  • Reagents:

    • Recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 6).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Developer solution (e.g., trypsin in assay buffer).

    • This compound stock solution in DMSO.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well black microplate, add the diluted this compound or vehicle control.

    • Add the HDAC enzyme to each well and incubate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[25]

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for the desired reaction time (e.g., 30-60 minutes).

    • Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to release a fluorescent signal.

    • Measure the fluorescence on a microplate reader (e.g., excitation 360 nm, emission 460 nm).

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[10]

Visualizations

Signaling Pathways and Experimental Workflows

tinostamustine_mechanism cluster_drug This compound cluster_cell Cancer Cell This compound This compound HDAC HDAC Enzymes This compound->HDAC Inhibition DNA DNA This compound->DNA Alkylation Chromatin Chromatin HDAC->Chromatin Deacetylation (Compaction) DNA_damage DNA Double-Strand Breaks DNA->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Dual mechanism of action of this compound in cancer cells.

resistance_mechanisms cluster_resistance Mechanisms of Resistance cluster_outcome Cellular Outcome This compound This compound ABC_transporter Increased ABC Transporter Expression DDR Enhanced DNA Damage Repair (DDR) Anti_apoptosis Upregulated Anti-Apoptotic Pathways Drug_efflux Drug Efflux ABC_transporter->Drug_efflux DNA_repair DNA Repair DDR->DNA_repair Cell_survival Cell Survival Anti_apoptosis->Cell_survival Drug_efflux->Cell_survival leads to DNA_repair->Cell_survival leads to

Caption: Key mechanisms of resistance to this compound.

experimental_workflow start Start: Cancer Cell Line treatment Treat with this compound (Dose-Response) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 Value viability_assay->ic50 sensitive Sensitive (Low IC50) ic50->sensitive Yes resistant Resistant (High IC50) ic50->resistant No mechanism_study Investigate Resistance Mechanisms (DDR, ABC Transporters, etc.) resistant->mechanism_study combination_therapy Test Combination Therapies mechanism_study->combination_therapy

Caption: Workflow for assessing this compound sensitivity and investigating resistance.

References

Technical Support Center: Managing Hematological Toxicities of Tinostamustine In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tinostamustine in vivo. The information is designed to help manage and mitigate the hematological toxicities associated with this novel alkylating deacetylase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (formerly EDO-S101) is a first-in-class fusion molecule that combines the alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1] This dual mechanism is designed to improve the access of the alkylating agent to the cancer cell's DNA, induce DNA damage, and simultaneously inhibit DNA repair mechanisms, leading to cancer cell death.

Q2: What are the primary hematological toxicities observed with this compound in vivo?

A2: Based on clinical trial data, the primary hematological toxicities associated with this compound are thrombocytopenia (low platelet count), anemia (low red blood cell count), lymphopenia (low lymphocyte count), and neutropenia (low neutrophil count).[1] Myelosuppression is a known side effect of bendamustine, a component of this compound.[2]

Q3: What is the reported maximum tolerated dose (MTD) of this compound in clinical trials?

A3: In a Phase I clinical trial involving patients with relapsed/refractory hematological malignancies, the MTD of this compound was determined to be 100 mg/m².[1]

Q4: Are the hematological toxicities of this compound reversible?

A4: Preclinical studies have suggested that the toxicity of this compound is manageable, with observations of reversible body weight loss in mouse models.[3] The hematological toxicities associated with bendamustine are generally reversible.

Troubleshooting Guide

Issue 1: Severe neutropenia is observed in our mouse model following this compound administration.

  • Question: How can we manage and potentially prevent severe neutropenia in our in vivo experiments?

  • Answer:

    • Monitoring: Implement a frequent blood monitoring schedule, such as every 3-4 days, after this compound administration to track absolute neutrophil count (ANC).

    • Prophylactic Support: For future cohorts, consider the prophylactic administration of Granulocyte-Colony Stimulating Factor (G-CSF). G-CSF can be administered subcutaneously to stimulate the production of neutrophils.

    • Dose Reduction: If severe neutropenia (e.g., ANC < 500/µL) is consistently observed, a dose reduction of this compound in subsequent experimental groups may be necessary.

    • Supportive Care: Ensure animals are housed in a clean environment to minimize the risk of opportunistic infections during periods of neutropenia.

Issue 2: Significant thrombocytopenia is leading to bleeding complications in our rat model.

  • Question: What are the best practices for managing this compound-induced thrombocytopenia in a preclinical setting?

  • Answer:

    • Monitoring: Closely monitor platelet counts via regular blood sampling.

    • Intervention Thresholds: Establish clear intervention thresholds. For example, if platelet counts drop below a critical level (e.g., <50,000/µL), consider intervention.

    • Platelet Transfusions: For valuable study animals, platelet transfusions can be administered to mitigate bleeding risks.

    • Dose and Schedule Modification: Evaluate if modifying the dosing schedule (e.g., allowing for a longer recovery period between doses) or reducing the dose can lessen the severity of thrombocytopenia.

Issue 3: We are observing a significant drop in hemoglobin levels, indicating anemia, which may affect the overall health and tumor growth in our xenograft model.

  • Question: How can we address this compound-induced anemia in our in vivo studies?

  • Answer:

    • Monitoring: Regularly monitor hemoglobin and hematocrit levels.

    • Erythropoiesis-Stimulating Agents (ESAs): Consider the use of ESAs to stimulate red blood cell production.

    • Blood Transfusions: In cases of severe anemia that may compromise the experimental outcomes, red blood cell transfusions can be performed.

    • Nutritional Support: Ensure adequate nutrition and hydration, as this can support overall animal health and hematopoietic function.

Quantitative Data Summary

Table 1: Reported Hematological Toxicities of this compound (Clinical Data)

ToxicityGrade 3Grade 4
Thrombocytopenia ReportedReported
Anemia ReportedReported
Neutropenia ReportedReported
Lymphopenia ReportedNot specified

Data synthesized from published Phase I clinical trial results.[1]

Table 2: Example Grading of Hematological Toxicity in Preclinical Models (Adapted from NCI CTCAE)

GradeNeutrophils (x10³/µL)Platelets (x10³/µL)Hemoglobin (g/dL)
0 (Normal) >1.5>150>10.0
1 (Mild) 1.0 - <1.575 - <1508.0 - 10.0
2 (Moderate) 0.5 - <1.050 - <756.5 - <8.0
3 (Severe) <0.5<50<6.5
4 (Life-threatening) ---

This table provides a general framework; specific thresholds may need to be adjusted based on the animal model and experimental goals.

Experimental Protocols

Protocol 1: Monitoring Hematological Toxicity in a Mouse Xenograft Model

  • Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample (approximately 50-100 µL) from each mouse via a suitable method (e.g., tail vein, saphenous vein).

  • This compound Administration: Administer this compound at the desired dose and schedule.

  • Post-Dosing Blood Collection: Collect blood samples at regular intervals (e.g., days 3, 7, 14, and 21) after the last dose of each treatment cycle.

  • Complete Blood Count (CBC) Analysis: Analyze the blood samples for CBC parameters, including white blood cell count with differential, red blood cell count, hemoglobin, hematocrit, and platelet count.

  • Data Analysis: Compare the post-dosing CBC results to the baseline values to determine the nadir and recovery kinetics for each hematological parameter.

Protocol 2: In Vivo Management of this compound-Induced Neutropenia with G-CSF

  • Animal Model: Utilize a mouse model known to be sensitive to chemotherapy-induced neutropenia.

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: this compound + G-CSF

  • This compound Dosing: Administer this compound at a dose known to induce neutropenia.

  • G-CSF Administration: Begin G-CSF administration 24 hours after this compound administration. A typical dose for mice is 5-10 µg/kg/day, administered subcutaneously for 5-7 consecutive days.

  • Monitoring: Perform daily or every-other-day blood collections to monitor ANC.

  • Endpoint Analysis: Compare the depth and duration of neutropenia between Group 2 and Group 3 to evaluate the efficacy of G-CSF in mitigating this toxicity.

Visualizations

Tinostamustine_Mechanism_of_Action This compound This compound Bendamustine Bendamustine Moiety This compound->Bendamustine Vorinostat Vorinostat Moiety This compound->Vorinostat DNA Nuclear DNA Bendamustine->DNA Alkylates DNA_Damage DNA Alkylation & Double-Strand Breaks Bendamustine->DNA_Damage HDAC Histone Deacetylases (HDACs) Vorinostat->HDAC Inhibits Chromatin_Relaxation Chromatin Relaxation Vorinostat->Chromatin_Relaxation Chromatin Chromatin HDAC->Chromatin Maintains condensed state DNA_Repair_Inhibition Inhibition of DNA Repair HDAC->DNA_Repair_Inhibition Promotes repair Chromatin->DNA Apoptosis Apoptosis DNA_Damage->Apoptosis Chromatin_Relaxation->DNA Increases accessibility DNA_Repair_Inhibition->Apoptosis

Caption: Mechanism of action of this compound.

Hematological_Toxicity_Management_Workflow Start Start: In Vivo Experiment with this compound Monitor Regular CBC Monitoring Start->Monitor Assess Assess Hematological Parameters (Neutrophils, Platelets, Hemoglobin) Monitor->Assess Normal Within Normal Limits Assess->Normal No Toxicity Hematological Toxicity Observed Assess->Toxicity Yes Continue Continue Experiment Normal->Continue Neutropenia Neutropenia Toxicity->Neutropenia Thrombocytopenia Thrombocytopenia Toxicity->Thrombocytopenia Anemia Anemia Toxicity->Anemia GCSF Administer G-CSF Neutropenia->GCSF Platelet_Tx Platelet Transfusion Thrombocytopenia->Platelet_Tx ESA_RBC_Tx Administer ESA or RBC Transfusion Anemia->ESA_RBC_Tx Dose_Modify Consider Dose/Schedule Modification for Future Cohorts GCSF->Dose_Modify Platelet_Tx->Dose_Modify ESA_RBC_Tx->Dose_Modify Dose_Modify->Continue Continue->Monitor End End of Experiment Continue->End

Caption: Workflow for managing hematological toxicities.

References

Navigating the Blood-Brain Barrier: A Technical Support Center for Enhancing Tinostamustine's CNS Penetration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers dedicated to improving the delivery of tinostamustine across the blood-brain barrier (BBB). Here, you will find troubleshooting advice for common experimental hurdles, answers to frequently asked questions, detailed experimental protocols, and key data to inform your research strategy.

Frequently Asked Questions (FAQs)

Q1: What is the current understanding of this compound's ability to cross the blood-brain barrier?

A1: Preclinical data suggests that this compound has the capacity to cross the blood-brain barrier to some extent. In murine models, central nervous system (CNS) penetration has been observed to be between 13.8% and 16.5%, depending on the method of intravenous administration[1]. This inherent ability makes it a promising candidate for treating brain tumors like glioblastoma, though enhancing its penetration is a key area of research to maximize therapeutic efficacy.

Q2: What is the dual mechanism of action of this compound?

A2: this compound is a first-in-class alkylating deacetylase inhibitor[2]. It is a fusion molecule composed of the alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat[3]. This dual functionality allows it to simultaneously induce DNA damage in cancer cells via alkylation and inhibit DNA repair mechanisms through HDAC inhibition, leading to synergistic antitumor activity[2][4][5].

Q3: What are the main challenges in developing HDAC inhibitors for brain tumors?

A3: A primary challenge is the limited brain penetration of many HDAC inhibitors. The blood-brain barrier effectively restricts the passage of many of these molecules. Additionally, a lack of selectivity for specific HDAC isoforms can lead to off-target effects and a narrow therapeutic window. Identifying biomarkers to predict patient response to HDAC inhibitor therapy is another ongoing area of research.

Q4: What general strategies can be employed to improve the BBB penetration of a small molecule like this compound?

A4: Several medicinal chemistry and pharmaceutical technology approaches can be explored. These include designing prodrugs to enhance lipophilicity or to hijack endogenous BBB transporters[6][7][8][9][10]. Formulation strategies using nanosystems like liposomes, polymeric nanoparticles, or solid lipid nanoparticles can also facilitate transport across the BBB.

Troubleshooting Guides

This section addresses common issues encountered during in vitro and in vivo experiments aimed at evaluating and improving this compound's BBB penetration.

In Vitro BBB Model Troubleshooting

Q: My in vitro BBB model shows inconsistent and low transendothelial electrical resistance (TEER) values. What could be the cause and how can I fix it?

A: Low and variable TEER values are a common issue and can stem from several factors. Below is a troubleshooting workflow to help identify and resolve the problem.

G cluster_checks Initial Checks cluster_solutions Potential Solutions start Low/Inconsistent TEER cell_quality Cell Quality Issue? start->cell_quality Possible Cause culture_conditions Suboptimal Culture Conditions? start->culture_conditions Possible Cause measurement_technique Improper Measurement Technique? start->measurement_technique Possible Cause solution_cell Check cell viability, passage number, and morphology. Use fresh, low-passage cells. cell_quality->solution_cell Action solution_culture Verify media components, serum quality, and incubator CO2/humidity. Ensure proper coating of transwell inserts. culture_conditions->solution_culture Action solution_measurement Ensure proper electrode placement and equilibration. Calibrate the TEER meter regularly. measurement_technique->solution_measurement Action

Caption: Troubleshooting workflow for low TEER values.

Q: I am observing high variability in the permeability of my positive and negative control compounds across the in vitro BBB model. What should I investigate?

A: High variability in control compound permeability can compromise the validity of your this compound transport data. Here’s a logical approach to troubleshoot this issue:

G cluster_investigation Investigation Steps cluster_remedies Corrective Actions start High Permeability Variability of Controls assay_protocol Inconsistent Assay Protocol? start->assay_protocol Check analytical_method Variable Analytical Method? start->analytical_method Check model_integrity Compromised Model Integrity? start->model_integrity Check remedy_protocol Standardize incubation times, temperatures, and sampling volumes. Use a consistent assay buffer. assay_protocol->remedy_protocol Implement remedy_analytical Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision. Prepare fresh calibration standards for each run. analytical_method->remedy_analytical Implement remedy_integrity Confirm tight junction formation with immunocytochemistry (e.g., for ZO-1, occludin). Regularly monitor TEER values throughout the experiment. model_integrity->remedy_integrity Implement

Caption: Troubleshooting high permeability variability.

In Vivo Study Troubleshooting

Q: The brain-to-plasma concentration ratio of this compound is lower than expected in my mouse model. What are the potential reasons?

A: A lower-than-expected brain-to-plasma ratio for this compound in vivo can be attributed to several factors. Consider the following possibilities:

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp at the BBB, actively pumping it out of the brain.

  • Rapid Metabolism: The drug may be rapidly metabolized in the periphery or within the brain endothelial cells, reducing the amount available to enter the brain parenchyma.

  • Plasma Protein Binding: High binding of this compound to plasma proteins would reduce the free fraction of the drug available for BBB penetration.

  • Experimental Technique: Inconsistent dosing, timing of sample collection, or issues with brain perfusion during tissue harvesting can all lead to artificially low brain concentration measurements.

Quantitative Data

The following table summarizes key physicochemical properties and preclinical pharmacokinetic data for this compound relevant to its BBB penetration.

ParameterValueReference
Physicochemical Properties
Molecular Weight415.4 g/mol [3]
XLogP33.6[3]
Preclinical Pharmacokinetics (Murine Model)
CNS Penetration (IV Bolus)16.5%[1]
CNS Penetration (Continuous IV Infusion)13.8%[1]

Experimental Protocols

In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a general method for assessing the permeability of this compound across an in vitro BBB model using a transwell system.

Materials:

  • Brain microvascular endothelial cells (e.g., b.End3 or hCMEC/D3)

  • Astrocytes (optional, for co-culture)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture media and supplements

  • Transendothelial electrical resistance (TEER) meter

  • This compound

  • Lucifer yellow (paracellular permeability marker)

  • LC-MS/MS or other suitable analytical method

Procedure:

  • Cell Seeding: Seed the brain microvascular endothelial cells on the apical side of the transwell inserts. If using a co-culture model, seed astrocytes on the basolateral side of the well.

  • Model Maturation: Culture the cells until a confluent monolayer is formed and stable TEER values are achieved (typically >150 Ω x cm²).

  • Permeability Assay: a. Replace the media in the apical and basolateral compartments with fresh, pre-warmed assay buffer. b. Add this compound and Lucifer yellow to the apical (donor) chamber. c. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber. d. Immediately replace the collected volume with fresh assay buffer.

  • Sample Analysis: a. Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method. b. Measure the fluorescence of Lucifer yellow to assess the integrity of the cell monolayer.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for this compound.

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Endothelial Cells (and Astrocytes for co-culture) mature_model Culture to Confluence (Monitor TEER) seed_cells->mature_model add_compounds Add this compound & Lucifer Yellow to Apical Chamber mature_model->add_compounds Start Assay collect_samples Collect Samples from Basolateral Chamber at Time Points add_compounds->collect_samples analyze_samples Analyze this compound (LC-MS/MS) & Lucifer Yellow (Fluorescence) collect_samples->analyze_samples Analyze calculate_papp Calculate Papp Value analyze_samples->calculate_papp

Caption: In vitro BBB permeability assay workflow.

In Vivo Blood-Brain Barrier Penetration Study in Mice

This protocol outlines a method to determine the brain-to-plasma concentration ratio of this compound in mice.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • This compound formulation for intravenous injection

  • Anesthetics (e.g., ketamine/xylazine)

  • Saline for perfusion

  • Homogenizer

  • LC-MS/MS or other suitable analytical method

Procedure:

  • Dosing: Administer this compound to the mice via intravenous (tail vein) injection at the desired dose.

  • Sample Collection: a. At a predetermined time point post-dose, anesthetize the mouse. b. Collect a blood sample via cardiac puncture into an appropriate anticoagulant tube.

  • Brain Perfusion and Harvesting: a. Perform transcardial perfusion with cold saline to remove blood from the brain vasculature. b. Carefully dissect the brain and record its weight.

  • Sample Processing: a. Centrifuge the blood sample to obtain plasma. b. Homogenize the brain tissue in a suitable buffer.

  • Sample Analysis: a. Extract this compound from the plasma and brain homogenate samples. b. Quantify the concentration of this compound in both matrices using a validated LC-MS/MS method.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio.

G cluster_procedure In Vivo Procedure cluster_processing_analysis Sample Processing & Analysis dose_mouse Administer this compound (IV) collect_blood Collect Blood Sample (Cardiac Puncture) dose_mouse->collect_blood perfuse_harvest Perfuse Brain with Saline & Harvest Brain Tissue collect_blood->perfuse_harvest process_samples Process Blood to Plasma & Homogenize Brain perfuse_harvest->process_samples Process analyze_concentrations Quantify this compound (LC-MS/MS) process_samples->analyze_concentrations calculate_ratio Calculate Brain-to-Plasma Ratio analyze_concentrations->calculate_ratio

Caption: In vivo BBB penetration study workflow.

References

Stabilizing Tinostamustine for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tinostamustine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in long-term experiments by providing essential information on its stability, handling, and mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as EDO-S101) is a first-in-class molecule that fuses the alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1][2] This dual functionality allows it to simultaneously damage DNA and inhibit DNA repair mechanisms. The bendamustine moiety alkylates DNA, creating cross-links that inhibit DNA, RNA, and protein synthesis, ultimately leading to apoptosis.[1][3] The vorinostat moiety inhibits HDAC enzymes, leading to the accumulation of acetylated histones. This alters chromatin structure, modulates gene expression, and can induce cell cycle arrest and apoptosis.[1][3]

Q2: What are the main stability concerns when working with this compound?

A2: The primary stability concern is its susceptibility to hydrolysis in aqueous solutions.[4] The bendamustine component of this compound is known to degrade rapidly in neutral or basic conditions, which are typical for cell culture media.[1] Therefore, for long-term experiments, the degradation of this compound in the culture medium can lead to a decrease in its effective concentration and loss of activity over time.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[5] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO to minimize hydrolysis. For example, a stock solution of 10-20 mM can be prepared. To avoid issues with solubility, ensure you are using fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[6] Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C for long-term stability.[7] Avoid repeated freeze-thaw cycles.

Q4: How stable is this compound in cell culture medium?

Q5: How often should I change the medium containing this compound in my long-term experiments?

A5: For long-term cell culture experiments with this compound, it is recommended to change the medium every 24 to 48 hours to maintain a consistent concentration of the active compound.[6][8] The optimal frequency may depend on the specific cell line, its metabolic rate, and the experimental endpoint. It is advisable to empirically determine the ideal media change schedule for your specific experimental setup.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced or loss of drug activity in long-term experiments. Degradation of this compound in the aqueous cell culture medium at 37°C.- Replace the culture medium with freshly prepared medium containing this compound every 24-48 hours. - For very long-term experiments, consider passaging the cells and re-plating them in fresh medium with the drug.[8]
Precipitation of the compound upon dilution in aqueous media. Low aqueous solubility of this compound. The final DMSO concentration in the medium may be too low to keep the drug in solution.- Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%). - When preparing working solutions, perform serial dilutions and ensure thorough mixing at each step. - Warm the medium to 37°C before adding the this compound solution.
Inconsistent experimental results between batches. - Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles. - Inconsistent timing of media changes.- Prepare fresh aliquots of the stock solution from a new vial of lyophilized powder. - Strictly adhere to a consistent schedule for media changes throughout the experiment.
Unexpected cytotoxicity to control cells. The DMSO concentration in the final culture medium is too high.- Prepare a higher concentration stock solution of this compound to reduce the volume of DMSO added to the culture medium. - Include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess the effect of the solvent on your cells.

Data Summary

This compound Solubility
Solvent Solubility Notes
DMSO14 mg/mL (33.7 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.[6]
Ethanol2 mg/mLMay require slight warming.
WaterInsolubleThis compound is prone to hydrolysis in aqueous solutions.[4]
DMSO:PBS (pH 7.2) (1:9)0.1 mg/mLLimited solubility in aqueous buffers.

Data sourced from publicly available information.

In Vitro Efficacy of this compound
Cell Line Cancer Type IC50 (µM)
MM.1SMultiple Myeloma1.6 - 4.8
U-87 MGGlioblastoma~5
U-138 MGGlioblastoma~5

IC50 values are approximate and can vary depending on the assay conditions and duration of exposure.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Add the calculated volume of anhydrous DMSO to the vial of this compound.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Long-Term Treatment of Adherent Cells with this compound
  • Materials:

    • Adherent cells in culture

    • Complete cell culture medium

    • This compound stock solution (from Protocol 1)

    • Sterile serological pipettes and pipette tips

  • Procedure:

    • Seed the cells at an appropriate density to avoid confluency within the 48-hour treatment window.

    • Allow the cells to adhere and recover for 24 hours.

    • Prepare fresh treatment medium by diluting the this compound stock solution to the desired final concentration in pre-warmed (37°C) complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and controls.

    • Aspirate the old medium from the cell culture plates.

    • Gently add the freshly prepared treatment medium to the cells.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

    • Repeat steps 4 and 5 every 24 to 48 hours for the duration of the experiment.

    • On the day of analysis, collect the cells or supernatant as required by your experimental endpoint.

Visualizations

This compound's Dual Mechanism of Action

Tinostamustine_Mechanism This compound This compound Bendamustine Bendamustine Moiety This compound->Bendamustine Vorinostat Vorinostat Moiety This compound->Vorinostat Alkylation DNA Alkylation & Cross-linking Bendamustine->Alkylation HDAC_Inhibition HDAC Inhibition Vorinostat->HDAC_Inhibition DNA DNA HDACs HDACs Alkylation->DNA DNA_Damage DNA Double-Strand Breaks Alkylation->DNA_Damage HDAC_Inhibition->HDACs Histone_Acetylation Histone Hyperacetylation HDAC_Inhibition->Histone_Acetylation DDR_Inhibition Inhibition of DNA Damage Repair DNA_Damage->DDR_Inhibition Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis DDR_Inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis Long_Term_Experiment_Workflow Start Start Experiment Seed_Cells Seed Cells Start->Seed_Cells Adherence Allow Cells to Adhere (24 hours) Seed_Cells->Adherence Prepare_Medium Prepare Fresh Medium with this compound Adherence->Prepare_Medium Treat_Cells Aspirate Old Medium & Add Fresh Treatment Medium Prepare_Medium->Treat_Cells Incubate Incubate (24-48 hours) Treat_Cells->Incubate Decision End of Experiment? Incubate->Decision Decision->Prepare_Medium No Analyze Analyze Cells/Supernatant Decision->Analyze Yes DNA_Damage_Apoptosis_Pathway This compound This compound DNA_Alkylation DNA Alkylation This compound->DNA_Alkylation HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition DSB DNA Double-Strand Breaks (DSBs) DNA_Alkylation->DSB Chromatin_Remodeling Chromatin Remodeling HDAC_Inhibition->Chromatin_Remodeling DDR_Genes Suppression of DNA Repair Genes (e.g., RAD50, MRE11) HDAC_Inhibition->DDR_Genes ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bcl2_Family Modulation of Bcl-2 Family Proteins p53->Bcl2_Family Apoptosis Apoptosis p53->Apoptosis DDR_Genes->Apoptosis Caspases Caspase Activation Bcl2_Family->Caspases Caspases->Apoptosis

References

Troubleshooting inconsistent results in Tinostamustine assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Tinostamustine in various in vitro assays. The information is designed to help identify and resolve common issues leading to inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro assays, it is recommended to prepare a stock solution in fresh, high-quality DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1]

Q2: How should this compound stock solutions be stored?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is recommended.

Q3: At what concentration range should I test this compound in my cell line?

A3: The effective concentration of this compound can vary significantly depending on the cell line. Based on published data, the half-maximal inhibitory concentration (IC50) for myeloma cell lines typically ranges from 5 to 13 µM.[1] For glioblastoma cell lines, the IC50 values can range from approximately 1.7 µM to over 50 µM.[2] It is advisable to perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line.

Q4: How does the dual mechanism of action of this compound affect experimental design?

A4: this compound functions as both an alkylating agent, causing DNA damage, and a histone deacetylase (HDAC) inhibitor, which alters chromatin structure and gene expression.[2][3] This dual activity can lead to complex cellular responses. When designing experiments, consider that endpoints related to DNA damage (e.g., γH2AX foci formation) may be observed at different time points than those related to HDAC inhibition (e.g., changes in protein acetylation). It is important to consider both mechanisms when interpreting results.

Data Presentation: this compound IC50 Values

The following tables summarize the reported IC50 values for this compound in various cancer cell lines. These values can serve as a reference for designing experiments.

Table 1: this compound IC50 Values in Myeloma Cell Lines

Cell LineIC50 (µM)
Myeloma Cell Lines (unspecified, 8 lines)5 - 13

Data sourced from Selleck Chemicals product information.[1]

Table 2: this compound IC50 Values in Glioblastoma Cell Lines

Cell LineMGMT StatusIC50 (µM)
U87MGNegative~5
U251Negative~6
A172Positive~10
T98GPositive~13
GSC Lines (5/7)N/A4.3 - 13.4
GSC Lines (2/7)N/A> 25

Data adapted from a study on preclinical models of glioblastoma.[2]

Experimental Protocols

Below are detailed methodologies for key experiments commonly performed with this compound.

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.[4][5][6]

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[7][8][9]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Collection: After treatment with this compound, collect both adherent and floating cells. Centrifuge the cell suspension at a low speed.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.

    • Unstained cells should be used to set the baseline fluorescence.

    • Cells stained with only Annexin V-FITC and only PI should be used for compensation.

    • Healthy cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Clonogenic Survival Assay

This assay assesses the long-term effects of this compound on the ability of single cells to form colonies.[10][11][12][13]

Materials:

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Complete cell culture medium

  • Trypsin-EDTA

  • Crystal Violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Prepare a single-cell suspension and seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates.

  • Treatment: Allow the cells to attach for a few hours, then treat with various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO2, allowing colonies to form.

  • Fixation and Staining: After the incubation period, wash the wells with PBS, fix the colonies with a methanol/acetic acid solution, and then stain with crystal violet solution for about 30 minutes.

  • Washing and Drying: Gently wash the plates with water and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to assess the effect of this compound on clonogenic survival.

Troubleshooting Guides

Inconsistent IC50 Values in Cell Viability Assays
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seedingEnsure a single-cell suspension before seeding and mix the cell suspension between pipetting into each well.
Edge effects in the 96-well plateAvoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete dissolution of formazan crystalsEnsure complete solubilization by gentle shaking and visual inspection before reading the plate.
IC50 values differ significantly between experiments Variation in cell passage number or confluencyUse cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment.
This compound degradationPrepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Inconsistent incubation timesMaintain consistent treatment and MTT incubation times across all experiments.
No dose-dependent effect observed This compound concentration range is too low or too highPerform a wider range of serial dilutions to capture the full dose-response curve.
Cell line is resistant to this compoundConfirm the sensitivity of your cell line by referring to published data or testing a known sensitive cell line as a positive control.
Issues with Apoptosis Assays
Observed Problem Potential Cause Recommended Solution
High percentage of necrotic cells (Annexin V+/PI+) in control group Harsh cell handlingHandle cells gently during collection and washing steps. Avoid excessive vortexing.
Over-trypsinizationUse the minimum necessary concentration and incubation time for trypsinization.
Low percentage of apoptotic cells in treated group Insufficient drug concentration or treatment timeOptimize the this compound concentration and treatment duration based on cell viability assay results.
Apoptotic cells were lost during cell collectionCollect both the supernatant and adherent cells to ensure all apoptotic cells are included in the analysis.
High background fluorescence Inadequate washingEnsure cells are washed thoroughly with PBS before staining.
Autofluorescence of cells or compoundRun an unstained control to assess the level of autofluorescence. If necessary, use a different fluorochrome for Annexin V with a distinct emission spectrum.

Visualizations

Signaling Pathways of this compound

Tinostamustine_Signaling cluster_0 Alkylating Agent Activity cluster_1 HDAC Inhibitor Activity This compound This compound DNA DNA This compound->DNA HDACs HDACs This compound->HDACs DNA_damage DNA Cross-links & Double-Strand Breaks DNA->DNA_damage Alkylation DDR DNA Damage Response (DDR) DNA_damage->DDR Apoptosis_DDR Apoptosis DDR->Apoptosis_DDR Histones Histones Acetylation Increased Histone Acetylation Histones->Acetylation Inhibition of deacetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis_HDAC Apoptosis Gene_Expression->Apoptosis_HDAC

Caption: Dual mechanism of action of this compound.

Troubleshooting Workflow for Inconsistent IC50 Values

Troubleshooting_IC50 Start Inconsistent IC50 Results Check_Replicates High variability between replicates? Start->Check_Replicates Check_Experiments Discrepancy between experiments? Check_Replicates->Check_Experiments No Seeding Review Cell Seeding Protocol: - Ensure single-cell suspension - Mix between plating Check_Replicates->Seeding Yes Cell_Health Standardize Cell Culture: - Consistent passage number - Logarithmic growth phase Check_Experiments->Cell_Health Yes End Consistent IC50 Results Check_Experiments->End No Edge_Effect Address Edge Effects: - Avoid outer wells - Use PBS in perimeter Seeding->Edge_Effect Solubilization Check Formazan Solubilization: - Ensure complete dissolution - Visually inspect wells Edge_Effect->Solubilization Solubilization->End Compound_Prep Review Compound Handling: - Prepare fresh dilutions - Avoid freeze-thaw cycles Cell_Health->Compound_Prep Incubation Standardize Incubation Times: - Consistent treatment duration - Consistent MTT incubation Compound_Prep->Incubation Incubation->End

Caption: Troubleshooting inconsistent IC50 values.

Experimental Workflow for Apoptosis Assay

Apoptosis_Workflow Start Start: Cell Treatment Collection Collect Adherent & Floating Cells Start->Collection Wash Wash with Cold PBS Collection->Wash Resuspend Resuspend in 1X Annexin Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min at RT in Dark Stain->Incubate Dilute Add 1X Annexin Binding Buffer Incubate->Dilute Analyze Analyze by Flow Cytometry Dilute->Analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

References

Technical Support Center: Minimizing Tinostamustine-Induced DNA Damage in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving tinostamustine. The focus is on strategies and methodologies to understand and potentially minimize DNA damage in normal, non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a first-in-class alkylating deacetylase inhibitor. It is a fusion molecule that combines the functionalities of two different drug classes: the alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1][2][3] Its dual mechanism of action involves:

  • DNA Alkylation: The bendamustine component alkylates DNA, creating cross-links and double-strand breaks. This damage disrupts DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cells.[4][5]

  • HDAC Inhibition: The vorinostat moiety inhibits HDAC enzymes, leading to hyperacetylation of histones. This relaxes the chromatin structure, which is thought to enhance the access of the alkylating agent to the DNA, thereby increasing its efficacy.[4][5] HDAC inhibition also modulates gene expression, which can contribute to cell cycle arrest and apoptosis.[1]

Q2: Does this compound affect normal cells and cancer cells differently?

While this compound is designed to target cancer cells, it can also induce DNA damage in normal cells. However, preclinical evidence suggests that there may be a therapeutic window based on the differential DNA damage response (DDR) between normal and cancerous cells.

The HDAC inhibitor component of this compound is key to this selectivity. Studies on HDAC inhibitors like vorinostat have shown that while they can induce DNA double-strand breaks in both normal and cancer cells, normal cells are more proficient at repairing this damage.[5][6] In contrast, cancer cells often have compromised DNA repair pathways, making them more susceptible to the accumulation of lethal DNA damage.[5][6] Specifically, HDAC inhibitors have been shown to down-regulate key DNA repair proteins in cancer cells, an effect not observed in normal cells.

Q3: What are the known IC50 values for this compound in various cell lines?

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for this compound have been reported for several cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
U-87 MGGlioblastoma~5-10[5][7]
U-138 MGGlioblastoma~5-10[5][7]
U251Glioblastoma4.3 - 13.4[8]
A172Glioblastoma4.3 - 13.4[8]
T98GGlioblastoma4.3 - 13.4[8]
Myeloma Cell Lines (various)Multiple Myeloma5-13[9][10]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

At present, specific IC50 values for this compound in normal human cell lines are not widely available in published literature. However, studies on related compounds suggest that normal cells, such as peripheral blood mononuclear cells (PBMCs), generally exhibit lower sensitivity to DNA damaging agents compared to cancer cell lines.

Troubleshooting Guides

Issue 1: Excessive Toxicity Observed in Normal Control Cell Lines

If you are observing high levels of cytotoxicity in your normal cell line controls when treated with this compound, consider the following troubleshooting steps:

Possible Cause 1: Sub-optimal Cell Health

  • Solution: Ensure that your normal cell lines are healthy, within a low passage number, and free from contamination. Stressed cells can be more susceptible to drug-induced damage.

Possible Cause 2: Inappropriate Drug Concentration

  • Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your specific normal cell line. Start with a wide range of concentrations to identify a sub-lethal dose that can be used for mechanistic studies.

Possible Cause 3: Lack of Protective Factors

  • Solution: Consider co-treatment with cytoprotective agents that may selectively protect normal cells.

    • Amifostine: This is a prodrug that is converted to its active metabolite, WR-1065, by alkaline phosphatase, which is more active on the surface of normal cells. WR-1065 is a potent scavenger of reactive oxygen species and can donate a hydrogen atom to repair DNA damage.[1][11][12][13]

    • N-acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione. It can help to mitigate oxidative stress, a common side effect of DNA damaging agents.[14][15][16]

Issue 2: Inconsistent or Unreliable DNA Damage Quantification

When assessing DNA damage using methods like γH2AX staining or the comet assay, inconsistent results can be a challenge.

For γH2AX Immunofluorescence Staining:

  • Possible Cause 1: Poor Antibody Staining: This could be due to incorrect antibody concentration, improper fixation and permeabilization, or issues with the secondary antibody.

    • Solution: Optimize the primary and secondary antibody concentrations. Ensure that the fixation method is appropriate for the antibody and that permeabilization is sufficient to allow antibody entry into the nucleus. Always include positive and negative controls in your experiment.

  • Possible Cause 2: High Background Signal: Non-specific antibody binding can obscure the true signal.

    • Solution: Increase the blocking time or try a different blocking agent (e.g., normal serum from the species of the secondary antibody). Ensure thorough washing steps between antibody incubations.

  • Possible Cause 3: Fading of Fluorescent Signal:

    • Solution: Use an anti-fade mounting medium and store slides in the dark. Image the slides as soon as possible after staining.

For Comet Assay:

  • Possible Cause 1: "Hedgehog" Comets: These are comets with a small or non-existent head and a large, diffuse tail, often indicative of apoptotic or necrotic cells.

    • Solution: Ensure that the drug concentrations and treatment times used are not excessively toxic, leading to widespread cell death. It is recommended to perform a viability assay (e.g., trypan blue exclusion) in parallel.

  • Possible Cause 2: Variation in Gel Background:

    • Solution: Ensure that the agarose is fully dissolved and at the correct temperature before embedding the cells. Handle slides gently to avoid scratching the gel.

  • Possible Cause 3: Inconsistent Electrophoresis:

    • Solution: Ensure that the electrophoresis buffer is fresh and at the correct pH and temperature. The voltage and duration of electrophoresis should be consistent across all experiments.

Experimental Protocols

Protocol 1: Assessing DNA Double-Strand Breaks using γH2AX Staining

This protocol outlines the immunofluorescent detection of γH2AX, a marker for DNA double-strand breaks.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-histone H2A.X (Ser139) antibody

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Procedure:

  • Seed cells on coverslips and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control.

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash twice with PBS.

  • Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS, protected from light.

  • Counterstain with DAPI for 5 minutes.

  • Wash once with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Image the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using appropriate image analysis software.

Protocol 2: Quantifying DNA Damage with the Alkaline Comet Assay

This protocol is for the detection of single- and double-strand DNA breaks.

Materials:

  • Cell suspension

  • This compound

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Comet assay slides

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Gold)

Procedure:

  • Treat cells in suspension with this compound for the desired time.

  • Harvest the cells and resuspend in ice-cold PBS.

  • Mix the cell suspension with molten LMPA at a 1:10 ratio (v/v).

  • Pipette the cell/LMPA mixture onto a comet assay slide pre-coated with NMPA.

  • Allow the gel to solidify at 4°C for 10 minutes.

  • Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.

  • Perform electrophoresis at a low voltage.

  • After electrophoresis, gently wash the slides with neutralization buffer.

  • Stain the DNA with a fluorescent dye.

  • Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., % tail DNA, tail moment) using specialized software.

Visualizations

Signaling Pathways and Experimental Workflows

Tinostamustine_Mechanism cluster_drug This compound cluster_cell Cellular Effects This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition DNA_Alkylation DNA Alkylation This compound->DNA_Alkylation Chromatin_Relaxation Chromatin Relaxation HDAC_Inhibition->Chromatin_Relaxation DNA_Damage DNA Damage (Cross-links, DSBs) DNA_Alkylation->DNA_Damage Chromatin_Relaxation->DNA_Alkylation enhances DDR DNA Damage Response (DDR) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Dual mechanism of action of this compound.

DNA_Damage_Response cluster_damage DNA Damage cluster_response Cellular Response This compound This compound DSB Double-Strand Break This compound->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR H2AX H2AX Phosphorylation (γH2AX) ATM_ATR->H2AX CHK1_CHK2 CHK1/CHK2 Activation ATM_ATR->CHK1_CHK2 p53 p53 Stabilization CHK1_CHK2->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for

Caption: Simplified DNA damage response pathway.

Experimental_Workflow cluster_assays DNA Damage Assays start Start: Cell Culture (Normal & Cancer) treatment This compound Treatment (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT, Trypan Blue) treatment->viability dna_damage DNA Damage Quantification treatment->dna_damage analysis Data Analysis: - IC50 Calculation - Foci/Comet Quantification viability->analysis gammaH2AX γH2AX Staining dna_damage->gammaH2AX comet Comet Assay dna_damage->comet gammaH2AX->analysis comet->analysis end Conclusion: Differential Toxicity & DNA Damage analysis->end

References

Technical Support Center: Adjusting Tinostamustine Treatment for MGMT-Unmethylated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing Tinostamustine, particularly in the context of O6-methylguanine-DNA-methyltransferase (MGMT)-unmethylated tumors. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound (formerly EDO-S101) is a first-in-class alkylating deacetylase inhibitor (AK-DACi).[1][2] It is a novel chemical entity that fuses the DNA-damaging effects of an alkylating agent, bendamustine, with the pan-histone deacetylase (HDAC) inhibitory activity of vorinostat.[1][2][3] The proposed dual mechanism involves the HDAC inhibitor relaxing the chromatin structure, which may improve the access of the alkylating agent to the DNA. This leads to DNA damage and subsequent cancer cell death.[3]

Q2: Why is this compound a promising candidate for MGMT-unmethylated tumors?

A2: MGMT-unmethylated tumors express high levels of the MGMT protein, which repairs DNA damage caused by standard alkylating agents like temozolomide (TMZ), leading to treatment resistance.[4][5] Patients with MGMT-unmethylated glioblastoma (GBM) have a significantly worse prognosis compared to those with methylated MGMT promoters.[6][7] Preclinical studies have shown that this compound's antitumor effects, including inducing cell death and inhibiting proliferation, are effective irrespective of the tumor's MGMT expression status.[1][2][8] This suggests it may overcome the primary resistance mechanism seen in this challenging patient population.

Q3: What is the current clinical development status of this compound for MGMT-unmethylated glioblastoma?

A3: this compound has been evaluated in a Phase 1 clinical trial (NCT05432375) as an adjuvant treatment for patients with newly diagnosed MGMT-unmethylated GBM who have completed standard chemoradiation with temozolomide.[9][10] The study aimed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), while also assessing safety and preliminary efficacy.[10] Additionally, this compound is slated to be included as a treatment arm in the adaptive Phase 2/3 GBM AGILE trial for both newly diagnosed and recurrent glioblastoma.[11]

Q4: How does this compound's activity compare to its individual components or standard therapy in preclinical models?

A4: In preclinical models of glioblastoma, this compound demonstrated stronger antiproliferative and pro-apoptotic effects than either vorinostat or bendamustine used alone and showed activity comparable to their combination.[1][8] Furthermore, in orthotopic intra-brain animal models, this compound showed significant therapeutic activity, suppressing tumor growth and prolonging survival more effectively than bendamustine, radiotherapy (RT), or temozolomide. It also exhibited a strong radiosensitizing effect.[1][8]

Troubleshooting Guides

Q1: My MGMT-unmethylated cell line shows variable sensitivity to this compound in vitro. What factors should I check?

A1: Inconsistent results can arise from several factors:

  • Drug Stability: Ensure that the stock solution of this compound is prepared, aliquoted, and stored correctly according to the manufacturer's instructions to avoid degradation.

  • Cell Culture Conditions: Maintain consistent cell passage numbers, as high-passage cells can exhibit altered phenotypes and drug responses. Verify the MGMT expression status of your cell line, as it can sometimes change over time in culture.

  • Assay Timing: The dual mechanism of this compound involves both direct DNA damage and epigenetic modification. The optimal time point to measure cell viability or apoptosis may differ from that of purely cytotoxic agents. Consider running a time-course experiment (e.g., 24, 48, 72 hours) to determine the peak effect.

  • Seeding Density: Ensure that cells are seeded at a consistent density across all experiments. Overly confluent or sparse cultures can lead to variability in drug response.

Q2: I am observing higher-than-expected toxicity in my orthotopic mouse model. How can I adjust the protocol?

A2: If you are encountering excessive toxicity, consider the following adjustments:

  • Dose Adjustment: The published MTD from clinical trials (100 mg/m²) is a starting point.[10] Doses may need to be optimized for specific animal strains or tumor models. Consider performing a dose-finding study in a small cohort of animals to establish a tolerable dose for your specific model.

  • Administration Schedule: The clinical trial protocol administers this compound on Day 1 of a 21-day cycle.[9][12] If toxicity is an issue with a single bolus dose, explore alternative schedules if appropriate for your experimental goals, such as fractionation of the dose, though this would be a deviation from clinically tested regimens.

  • Supportive Care: Ensure animals have adequate hydration and nutrition. Monitor for and manage common side effects such as weight loss or signs of distress according to your institution's animal care guidelines.

  • Vehicle Control: Confirm that the vehicle used to dissolve and administer this compound is not contributing to the observed toxicity.

Q3: The radiosensitizing effect of this compound is not as pronounced as described in the literature. What experimental parameters are critical?

A3: To observe optimal radiosensitization, timing and dosage are crucial:

  • Treatment Sequencing: The timing of this compound administration relative to radiation is critical. Preclinical studies suggest that administering this compound prior to radiation may be effective. The HDACi component can induce chromatin relaxation, potentially making the DNA more susceptible to radiation-induced damage. You may need to optimize the interval between drug administration and irradiation (e.g., 4, 12, or 24 hours).

  • Radiation Dose: The synergistic effect may be dependent on the radiation dose used. Ensure your radiation dose is within a therapeutic window where it causes some, but not complete, cell killing on its own. A very high dose may mask any synergistic effects.

  • Endpoint Measurement: The enhanced effect may be more apparent in certain endpoints. Preclinical data noted a reduced expression and prolonged presence of γH2AX, a marker of DNA double-strand breaks, indicating impaired DNA repair.[1][2] Measuring specific markers of DNA damage and repair, in addition to cell survival, can provide a more complete picture.

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound in Glioblastoma Models

Model System Cell Lines/Tumor Models Key Findings Reference
In Vitro 13 GBM cell lines (MGMT-positive and negative) Stronger antiproliferative and pro-apoptotic effects than vorinostat or bendamustine alone. [1][2][8]
7 patient-derived GBM stem cell lines Efficacy demonstrated irrespective of MGMT expression status. [1][8]
In Vivo U87MG, U251MG (MGMT-), T98G (MGMT+) subcutaneous xenografts Increased time-to-progression (TTP); effect was additive/synergistic with radiotherapy. [1][2][8]

| | U251MG-luc, CSCs-5 orthotopic intra-brain models | Superior suppression of tumor growth and prolongation of disease-free and overall survival compared to bendamustine, RT, or TMZ alone. |[1][8] |

Table 2: Phase 1 Clinical Trial Results (NCT05432375) in Newly Diagnosed MGMT-Unmethylated GBM

Parameter Dose Level: 80 mg/m² Dose Level: 100 mg/m²
Evaluable Patients 3 6
Dose-Limiting Toxicities (DLTs) 0 1 (Thrombocytopenia)
Maximum Tolerated Dose (MTD) - 100 mg/m²
Median Progression-Free Survival (mPFS) from diagnosis 8.5 months 7.0 months
Median Overall Survival (mOS) from diagnosis 18.0 months 12.8 months

| Data presented is from an interim analysis and should be interpreted with caution. | Source:[10] | Source:[10] |

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT)

  • Cell Seeding: Plate GBM cells (e.g., U87MG, U251MG) in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere for 24 hours.

  • Drug Preparation: Prepare a 2X stock solution of this compound in appropriate cell culture media. Perform serial dilutions to create a range of final concentrations for testing.

  • Treatment: Remove the existing media from the wells and add 100 µL of the drug-containing media (or vehicle control) to the respective wells.

  • Incubation: Incubate the plates for 72 hours (or an optimized time point) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate IC₅₀ values using non-linear regression analysis.

Protocol 2: Orthotopic Glioblastoma Mouse Model

  • Cell Preparation: Culture luciferase-expressing MGMT-unmethylated GBM cells (e.g., U251-luc). On the day of injection, harvest cells and resuspend them in sterile, serum-free media or PBS at a concentration of 5 x 10⁷ cells/mL.

  • Animal Preparation: Anesthetize immunocompromised mice (e.g., nude mice) and secure them in a stereotactic frame.

  • Intracranial Injection: Create a small burr hole in the skull at a predetermined stereotactic coordinate (e.g., 2 mm lateral and 1 mm anterior to the bregma). Slowly inject 2-5 µL of the cell suspension (1-2.5 x 10⁵ cells) into the brain parenchyma at a depth of 3 mm.

  • Tumor Growth Monitoring: Monitor tumor establishment and growth weekly via bioluminescence imaging (BLI) after intraperitoneal injection of luciferin.

  • Treatment Initiation: Once tumors reach a specified average radiance, randomize mice into treatment groups (e.g., Vehicle, this compound, Temozolomide).

  • Drug Administration: Administer this compound intravenously (IV) via the tail vein on Day 1 of a 21-day cycle at the determined MTD.

  • Efficacy Assessment: Monitor tumor burden via BLI and animal survival. Record body weight and clinical signs of toxicity.

  • Endpoint: The primary endpoint is typically overall survival. Secondary endpoints can include changes in tumor bioluminescence over time.

Signaling Pathways and Workflows

Tinostamustine_Mechanism cluster_drug This compound cluster_cellular Cancer Cell This compound This compound Vorinostat_moiety HDAC Inhibitor (Vorinostat Moiety) This compound->Vorinostat_moiety Bendamustine_moiety Alkylating Agent (Bendamustine Moiety) This compound->Bendamustine_moiety HDACs Histone Deacetylases (HDACs) Vorinostat_moiety->HDACs DNA Nuclear DNA Bendamustine_moiety->DNA Alkylates Chromatin Condensed Chromatin HDACs->Chromatin Condenses Open_Chromatin Relaxed Chromatin Chromatin->Open_Chromatin Relaxation Open_Chromatin->DNA Increases Access DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Repair DNA Repair Pathways DNA_Damage->Repair Overwhelms Repair->DNA Fixes

Caption: Dual mechanism of this compound in cancer cells.

MGMT_Resistance cluster_methylated MGMT Promoter Methylated cluster_unmethylated MGMT Promoter Unmethylated TMZ_m Temozolomide (TMZ) DNA_m DNA TMZ_m->DNA_m Adducts_m O6-MeG Adducts DNA_m->Adducts_m Apoptosis_m Cell Death Adducts_m->Apoptosis_m MGMT_gene_m MGMT Gene Silenced TMZ_u Temozolomide (TMZ) DNA_u DNA TMZ_u->DNA_u Adducts_u O6-MeG Adducts DNA_u->Adducts_u Repair_u DNA Repair Adducts_u->Repair_u MGMT_gene_u MGMT Gene Active MGMT_protein MGMT Protein MGMT_gene_u->MGMT_protein MGMT_protein->Repair_u Removes Adducts Survival_u Cell Survival Repair_u->Survival_u

Caption: Role of MGMT in Temozolomide resistance.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Select GBM Cell Lines (MGMT-unmethylated & methylated) prolif Proliferation Assays (IC50 Determination) start->prolif apop Apoptosis Assays (Caspase Activation) prolif->apop dna_damage DNA Damage Assays (γH2AX staining) apop->dna_damage model Establish Orthotopic Xenograft Model dna_damage->model Promising Results mtd Determine MTD & Dosing Schedule model->mtd efficacy Efficacy Study (Survival, Tumor Burden) mtd->efficacy combo Combination Study (e.g., with Radiotherapy) efficacy->combo

References

Cell line-specific responses to Tinostamustine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Tinostamustine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as EDO-S101) is a first-in-class small molecule that functions as an alkylating deacetylase inhibitor.[1] It is a fusion molecule combining the properties of the alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat.[2][3] Its dual mechanism of action involves:

  • DNA Alkylation: The bendamustine component alkylates DNA, leading to the formation of DNA crosslinks and both single- and double-strand breaks. This damage inhibits DNA, RNA, and protein synthesis, ultimately triggering apoptosis (programmed cell death).[1][4]

  • HDAC Inhibition: The vorinostat moiety inhibits multiple HDAC enzymes, leading to an accumulation of acetylated histones.[4] This relaxes the chromatin structure, altering gene expression.[5] This can lead to the activation of cell cycle inhibitors and modulation of apoptotic pathways.[6]

Q2: In which cancer types and cell lines has this compound shown activity?

This compound has demonstrated anti-tumor activity in a variety of preclinical models, including:

  • Glioblastoma (GBM): Effective in multiple GBM cell lines and patient-derived stem cells, irrespective of MGMT (O6-methylguanine-DNA-methyltransferase) expression status.[1][2]

  • Multiple Myeloma (MM): Shows synergistic cytotoxicity with proteasome inhibitors in myeloma cell lines.[4] It can also enhance the efficacy of daratumumab by upregulating CD38 expression.[7][8]

  • Hodgkin Lymphoma (HL): Has shown signals of efficacy in patients with relapsed/refractory Hodgkin lymphoma.[9]

  • T-cell Leukemia: Demonstrates high anti-T-cell leukemia activity.[10]

  • Adult-type Diffuse Gliomas: Exerts dose-dependent cytotoxicity in both temozolomide-sensitive and -resistant glioma cells.[11][12]

Q3: What are the known resistance mechanisms to this compound?

While this compound has shown efficacy in some temozolomide-resistant glioma cell lines, potential resistance mechanisms could be linked to the general mechanisms of resistance to alkylating agents and HDAC inhibitors.[11][12] One key factor in resistance to traditional alkylating agents like temozolomide is the expression of O6-methylguanine-DNA-methyltransferase (MGMT), a DNA repair enzyme.[1] However, studies have shown that this compound can be effective regardless of MGMT expression.[1][2] Other potential mechanisms of resistance could involve alterations in DNA repair pathways, drug efflux pumps, or apoptosis signaling pathways.[11]

Troubleshooting Guide

Problem 1: High variability in cytotoxicity results between experiments.

  • Possible Cause 1: Drug Solubility and Stability. this compound is soluble in DMSO but insoluble in water.[4] Ensure that the DMSO stock solution is freshly prepared and that the final DMSO concentration in your cell culture medium is consistent and low (typically <0.5%) to avoid solvent-induced toxicity.

  • Possible Cause 2: Cell Line Integrity and Passage Number. Use cells with a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly perform cell line authentication.

  • Possible Cause 3: Inconsistent Seeding Density. Ensure a consistent number of viable cells are seeded in each well. Overly confluent or sparse cultures can exhibit different sensitivities to the drug. Perform a cell density optimization experiment for your specific cell line.

Problem 2: Lower than expected efficacy in a specific cell line.

  • Possible Cause 1: Cell Line-Specific Resistance. As shown in the data tables below, IC50 values for this compound can vary significantly between cell lines. This can be due to inherent differences in DNA repair capacity, expression of drug targets (HDACs), or activity of drug efflux pumps. Consider the MGMT status of your glioma cell lines, as this can influence the efficacy of alkylating agents, although this compound has shown activity in both MGMT-positive and -negative lines.[1]

  • Possible Cause 2: Suboptimal Drug Concentration or Exposure Time. Refer to the IC50 data for similar cell lines to guide your concentration range. It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Problem 3: Difficulty interpreting apoptosis assay results.

  • Possible Cause 1: Incorrect Timing of Assay. Apoptosis is a dynamic process. If the assay is performed too early, the percentage of apoptotic cells may be low. If performed too late, cells may have already undergone secondary necrosis. A time-course experiment is recommended.

  • Possible Cause 2: Inappropriate Apoptosis Assay. this compound can induce cell death through multiple mechanisms.[1] Consider using multiple assays to get a comprehensive picture, for example, combining an Annexin V/PI staining with a caspase activation assay.

Quantitative Data

Table 1: this compound IC50 Values in Glioblastoma Cell Lines

Cell LineMGMT StatusIC50 (µM)
U251Negative6.1 ± 1.3
U87MGNegative4.3 - 13.4
A172Negative4.3 - 13.4
U373Negative4.3 - 13.4
SNB19Negative4.3 - 13.4
LN229Negative4.3 - 13.4
T98GPositive13.3 ± 4.8
SF268Positive> 25
U138Positive> 25
U118Positive13.3 ± 4.8
LN18Positive13.3 ± 4.8
D54Positive13.3 ± 4.8
SW1783Positive13.3 ± 4.8

Data extracted from a study on preclinical models of glioblastoma.[1]

Table 2: this compound IC50 Values for HDAC Enzymes and Myeloma Cell Lines

TargetIC50
HDAC19 nM
HDAC29 nM
HDAC325 nM
HDAC66 nM
HDAC8107 nM
HDAC1072 nM
Myeloma Cell Lines5 - 13 µM

Data from Selleck Chemicals product information.[4]

Experimental Protocols

1. MTT Cell Proliferation Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells. Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

2. Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment.

  • Cell Seeding: Seed a low and precise number of cells (e.g., 200-1000 cells/well) in 6-well plates. The exact number should be determined empirically for each cell line to yield a countable number of colonies in the control wells.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours). For combination studies with radiation, irradiate the cells after the drug treatment period.

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate for 10-14 days, or until colonies are visible to the naked eye.

  • Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid, then stain with crystal violet. Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to the plating efficiency of the untreated control.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Tinostamustine_Mechanism_of_Action cluster_HDAC HDAC Inhibition cluster_Alkylation DNA Alkylation This compound This compound HDACs HDACs This compound->HDACs inhibits DNA DNA This compound->DNA alkylates Histones Histones HDACs->Histones deacetylates Chromatin Chromatin Relaxation Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDK Inhibitor) Upregulation Gene_Expression->p21 Apoptosis_Modulation Modulation of Apoptotic Proteins Gene_Expression->Apoptosis_Modulation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Apoptosis_Modulation->Apoptosis DNA_Damage DNA Crosslinks & Double-Strand Breaks DNA->DNA_Damage DDR DNA Damage Response DNA_Damage->DDR DDR->Apoptosis

Caption: Dual mechanism of action of this compound.

Experimental_Workflow_MTT cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24h) A->B C 3. Add this compound (serial dilutions) B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Add Solubilization Solution F->G H 8. Read Absorbance (570 nm) G->H

Caption: A typical workflow for an MTT cell proliferation assay.

Troubleshooting_Logic Start High Variability in Cytotoxicity Results? Q1 Is Drug Properly Solubilized? Start->Q1 A1_Yes Consistent DMSO Concentration? Q1->A1_Yes Yes A1_No Action: Ensure fresh DMSO stock & consistent final concentration. Q1->A1_No No Q2 Consistent Cell Seeding Density? A1_Yes->Q2 A2_No Action: Optimize and maintain seeding density. Q2->A2_No No Q3 Low Cell Passage Number? Q2->Q3 Yes A3_No Action: Use low passage cells and authenticate. Q3->A3_No No

Caption: Troubleshooting logic for experimental variability.

References

Technical Support Center: Enhancing Tinostamustine's Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the synergistic effects of tinostamustine with other anti-cancer agents.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments aimed at evaluating the synergistic potential of this compound.

Question/Issue Potential Causes Troubleshooting Steps
Why am I not observing synergy between this compound and my drug of interest in my cell line? 1. Suboptimal Drug Concentrations: The concentrations of this compound and/or the combination drug may not be in the synergistic range. 2. Inappropriate Dosing Schedule: The timing and sequence of drug administration might not be optimal for synergy. 3. Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms to one or both drugs. 4. Assay Sensitivity: The chosen cell viability or apoptosis assay may not be sensitive enough to detect synergistic effects.1. Perform Dose-Response Matrices: Test a wide range of concentrations for both drugs individually and in combination to identify the optimal synergistic ratio. 2. Vary Dosing Schedules: Experiment with sequential (this compound followed by the second drug, or vice versa) and simultaneous drug administration. For example, pretreatment with this compound for 48 hours has been shown to enhance the efficacy of daratumumab.[1][2][3] 3. Profile Your Cell Line: Characterize the expression of key resistance markers, such as MGMT for temozolomide resistance.[4] this compound has shown efficacy irrespective of MGMT expression, making it a good candidate for overcoming this resistance mechanism.[4][5] 4. Use Multiple Assays: Corroborate findings from a metabolic assay like MTT with a direct measure of cell death, such as an Annexin V/PI apoptosis assay.
My in vivo xenograft tumors are not responding to the this compound combination therapy as expected. 1. Suboptimal Dosing and Scheduling: The in vivo dose and schedule may not be equivalent to the effective in vitro concentrations. 2. Poor Drug Bioavailability: The route of administration or formulation may not be optimal for achieving sufficient tumor drug concentrations. 3. Tumor Heterogeneity: The in vivo tumor microenvironment can influence drug response differently than in vitro cultures. 4. Insufficient Statistical Power: The number of animals per group may be too small to detect a significant synergistic effect.1. Conduct Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determine the optimal dosing regimen to maintain effective drug concentrations at the tumor site. 2. Optimize Drug Formulation and Delivery: Consult formulation experts to ensure the drugs are stable and bioavailable. 3. Characterize the Tumor Model: Analyze the histology and molecular characteristics of your xenograft tumors to ensure they are relevant to the cancer type being studied. 4. Perform Power Analysis: Calculate the required sample size to detect a statistically significant difference between treatment groups.
I am seeing high variability in my cell viability assay results. 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Edge Effects in Multi-Well Plates: Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and drug concentration. 3. Drug Instability: The drugs may degrade in the culture medium over the course of the experiment. 4. Incomplete Solubilization of Formazan (MTT Assay): If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding. Consider using a multichannel pipette for greater consistency. 2. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Prepare Fresh Drug Solutions: Make fresh drug dilutions for each experiment and minimize exposure to light and heat. 4. Optimize Solubilization Step: Ensure the formazan crystals are completely dissolved by vigorous pipetting or shaking the plate before reading the absorbance.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the mechanism and application of this compound in combination therapies.

1. What is the mechanism of action of this compound?

This compound is a first-in-class molecule that fuses the DNA alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat.[4] This dual mechanism of action allows it to simultaneously induce DNA damage and inhibit DNA repair pathways, leading to cancer cell death.[6]

2. With which drugs has this compound shown synergistic effects?

Preclinical studies have demonstrated this compound's synergistic or additive effects with:

  • Temozolomide: In glioma cell lines, the combination of this compound and temozolomide resulted in increased cytotoxicity, cell cycle arrest, and apoptosis.[7][8][9][10]

  • Celecoxib: This combination has also shown enhanced anti-glioma effects.[7][8][9][10]

  • Daratumumab: In multiple myeloma models, this compound enhances the efficacy of the anti-CD38 antibody daratumumab by upregulating CD38 expression on myeloma cells.[1][2][3][11]

  • Proteasome Inhibitors (e.g., Bortezomib): this compound can work synergistically with proteasome inhibitors by inducing the unfolded protein response (UPR).[12]

  • Radiotherapy: this compound has been shown to act as a radiosensitizer in glioblastoma models, enhancing the cell-killing effects of radiation.[4][5][13]

3. What signaling pathways are involved in the synergistic effects of this compound?

The synergistic effects of this compound combinations are often mediated through the modulation of several key signaling pathways:

  • DNA Damage Response (DDR) Pathway: this compound's alkylating activity induces DNA double-strand breaks, activating the DDR pathway. Its HDAC inhibitor component can suppress the expression of DNA repair proteins, leading to an accumulation of DNA damage and apoptosis.

  • Apoptosis Pathway: Combination therapies with this compound often lead to increased activation of caspases and cleavage of PARP, key events in the apoptotic cascade.[4][5]

  • Cell Cycle Checkpoints: this compound combinations can induce cell cycle arrest, preventing cancer cells from proliferating.[7]

  • Unfolded Protein Response (UPR): The HDAC inhibitory activity of this compound can induce the UPR, making cancer cells more susceptible to proteasome inhibitors.[12]

4. How do I determine if the interaction between this compound and another drug is synergistic?

The combination index (CI) method of Chou and Talalay is a widely accepted method for quantifying drug synergy. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. Software such as CompuSyn can be used to calculate CI values from dose-response data.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound combination therapies.

Table 1: In Vitro Cytotoxicity of this compound and Combination Partners

Cell LineDrug(s)IC50 (µM)Reference
U-87 MG (Glioblastoma)This compound~5[7]
U-138 MG (Glioblastoma)This compound>10[7]
U-87 MGThis compound + Temozolomide (200 µM)Lower than this compound alone[7][9]
U-138 MGThis compound + Celecoxib (5 µM)Lower than this compound alone[7][9]
MOLP-8 (Multiple Myeloma)This compound~2.5[1]

Table 2: Apoptosis Induction by this compound Combinations

Cell LineTreatment% Apoptotic CellsReference
U-87 MGThis compound (5 µM)~4-fold increase vs. control[7]
U-87 MGThis compound (5 µM) + Celecoxib (5 µM)>50%[7]
U-87 MGThis compound (5 µM) + Temozolomide (200 µM)>50%[7]
MOLP-8This compound (2.5 µM) + Daratumumab90.57% ± 7.35[1]
MOLP-8Daratumumab alone60.36% ± 2.86[1]

Detailed Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of this compound in combination with another drug.

  • Cell Seeding:

    • For glioma cell lines like U-87 MG, seed approximately 1 x 104 cells per well in a 96-well plate.[7] For other cell lines, a titration of cell numbers between 1,000 and 10,000 cells per well is recommended to determine the optimal density.[14]

    • Allow cells to adhere for 24 hours.

  • Drug Treatment:

    • Prepare a dose-response matrix of this compound and the combination drug.

    • Replace the culture medium with medium containing the drugs at the desired concentrations. Include wells with single-agent and vehicle controls.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine IC50 values and combination indices using appropriate software.

2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic cells following treatment with this compound combinations.

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound, the combination drug, or both for the desired duration.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Live cells will be Annexin V-negative and PI-negative.

    • Early apoptotic cells will be Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.

3. Western Blotting for DNA Damage and Apoptosis Markers

This protocol is for detecting changes in the expression of key proteins involved in DNA damage and apoptosis.

  • Protein Extraction:

    • Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

      • Phospho-Histone H2A.X (Ser139) (γH2AX): 1:1000

      • Cleaved PARP: 1:1000[15][16]

      • GAPDH (loading control): 1:1000

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Synergy_Workflow Experimental Workflow for Assessing this compound Synergy cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cell Line Selection dose_response Single-Agent Dose-Response cell_culture->dose_response combination_assay Combination Dose-Matrix dose_response->combination_assay viability_assay Cell Viability Assay (MTT) combination_assay->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) combination_assay->apoptosis_assay western_blot Western Blot Analysis combination_assay->western_blot data_analysis Data Analysis (IC50, CI) viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis xenograft_model Xenograft Model Development pk_pd PK/PD Studies xenograft_model->pk_pd efficacy_study Combination Efficacy Study pk_pd->efficacy_study tumor_measurement Tumor Volume Measurement efficacy_study->tumor_measurement survival_analysis Survival Analysis efficacy_study->survival_analysis tumor_measurement->data_analysis survival_analysis->data_analysis conclusion Synergy Assessment data_analysis->conclusion

Caption: Experimental workflow for assessing this compound synergy.

Tinostamustine_MoA This compound's Dual Mechanism of Action cluster_bendamustine Bendamustine Moiety cluster_vorinostat Vorinostat Moiety This compound This compound dna_alkylation DNA Alkylation This compound->dna_alkylation hdac_inhibition HDAC Inhibition This compound->hdac_inhibition dna_damage DNA Double-Strand Breaks dna_alkylation->dna_damage apoptosis Apoptosis dna_damage->apoptosis chromatin_relaxation Chromatin Relaxation hdac_inhibition->chromatin_relaxation dna_repair_inhibition Inhibition of DNA Repair hdac_inhibition->dna_repair_inhibition dna_repair_inhibition->apoptosis

Caption: this compound's dual mechanism of action.

DNA_Damage_Pathway This compound's Impact on DNA Damage and Apoptosis Pathways cluster_dna_damage DNA Damage Response cluster_apoptosis Apoptosis This compound This compound dna_breaks DNA Double-Strand Breaks This compound->dna_breaks combination_drug Combination Drug combination_drug->dna_breaks atm_atr ATM/ATR Activation dna_breaks->atm_atr h2ax γH2AX Formation atm_atr->h2ax cell_cycle_arrest Cell Cycle Arrest atm_atr->cell_cycle_arrest caspase_activation Caspase Activation atm_atr->caspase_activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage cell_death Apoptotic Cell Death parp_cleavage->cell_death

Caption: this compound's impact on DNA damage and apoptosis.

References

Technical Support Center: Tinostamustine In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tinostamustine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class alkylating histone-deacetylase inhibitor (HDACi) fusion molecule.[1] It possesses a dual mechanism of action:

  • Alkylation: The bendamustine moiety alkylates DNA, causing cross-linking and DNA strand breaks, which ultimately leads to cell cycle arrest and apoptosis.[2]

  • HDAC Inhibition: The vorinostat moiety inhibits histone deacetylases (HDACs), leading to chromatin relaxation. This is believed to enhance the access of the alkylating agent to the DNA within the cancer cells, thereby increasing its efficacy.[1]

Q2: In which cancer models has this compound shown preclinical in vivo efficacy?

A2: Preclinical studies have demonstrated the in vivo efficacy of this compound in a variety of cancer models, including:

  • Glioblastoma[3][4]

  • Multiple Myeloma[5]

  • Hodgkin Lymphoma[1]

  • T-cell Leukemia[5]

  • Acute Myeloid Leukemia[5]

Q3: What are the known synergistic effects of this compound with other therapies?

A3: this compound has shown synergistic or additive effects when combined with other cancer therapies:

  • Radiotherapy: In glioblastoma models, this compound has been shown to act as a potent radiosensitizer, leading to increased tumor growth delay and improved survival in combination with radiation.[3][4]

  • Daratumumab: In multiple myeloma models, pretreatment with this compound enhances the efficacy of the anti-CD38 monoclonal antibody Daratumumab. This is attributed to the upregulation of CD38 expression on myeloma cells.[5][6]

  • Celecoxib and Temozolomide: In glioma cell lines, this compound in combination with celecoxib or temozolomide has demonstrated superior anti-glioma efficacy compared to temozolomide alone.[2]

Troubleshooting Guide for In Vivo Efficacy Variability

Variability in in vivo efficacy is a common challenge in preclinical research. This guide provides a structured approach to troubleshoot potential issues when working with this compound.

Section 1: Drug Formulation and Administration

Q1.1: I am observing lower than expected efficacy. Could my this compound formulation be the issue?

A1.1: Yes, improper formulation can significantly impact drug delivery and efficacy. This compound has specific solubility characteristics.

  • Recommended Formulation: For in vivo studies, this compound has been successfully formulated as an intravenous injection solution containing 15% HPBCD (hydroxypropyl-β-cyclodextrin), 1.5% acetic acid, and 1.25% NaHCO3.[3]

  • Troubleshooting Steps:

    • Verify Solubility: Ensure complete dissolution of this compound in the vehicle. Visual inspection for particulates is crucial.

    • pH of Formulation: The pH of the final formulation can affect stability and solubility. Ensure consistency in preparation.

    • Fresh Preparation: It is advisable to prepare the formulation fresh for each experiment to avoid degradation. For in vitro assays, using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[7]

Q1.2: Does the route and schedule of administration affect this compound's efficacy?

A1.2: The route and schedule of administration are critical for achieving optimal therapeutic concentrations at the tumor site.

  • Route of Administration: Intravenous (IV) infusion is a commonly used route for this compound in preclinical models.[3][8] This route ensures immediate bioavailability.

  • Dosing Schedule: The dosing schedule can influence both efficacy and toxicity. For alkylating agents, a multiple-dose schedule may be as effective or more effective against the tumor than a single high dose.[9] Clinical trials with this compound have explored schedules such as administration on Days 1 and 15 of a 4-week cycle.[8][10][11]

  • Troubleshooting Steps:

    • Consistency in Administration: Ensure precise and consistent administration techniques, especially for IV injections.

    • Optimize Dosing Schedule: If efficacy is low, consider evaluating different dosing schedules (e.g., more frequent, lower doses) based on tolerability in your animal model.

Section 2: Animal Model and Tumor Biology

Q2.1: I am seeing significant variability in tumor growth and response between animals in the same treatment group. What could be the cause?

A2.1: Inter-animal variability is a common issue in xenograft studies. Several factors related to the animal model and tumor establishment can contribute to this.

  • Animal Strain: The choice of immunodeficient mouse strain is critical. Strains with higher residual immune activity may exhibit greater variability in tumor take and growth.[12]

  • Tumor Inoculation: The site and technique of tumor cell inoculation can lead to variability. Subcutaneous injections in highly vascularized areas are recommended.[12] The number of cells injected and the use of agents like Matrigel can also influence tumor establishment.

  • Tumor Heterogeneity: Patient-derived xenografts (PDXs) can better represent the heterogeneity of human tumors compared to cell line-derived xenografts (CDXs), which may influence treatment response.[13]

Troubleshooting Steps:

  • Standardize Animal Model: Use animals of the same age, sex, and from a reliable vendor.

  • Refine Inoculation Technique: Ensure consistent cell numbers, injection volume, and anatomical location for tumor cell implantation. The use of Matrigel can sometimes improve tumor take rates and reduce variability.[12]

  • Monitor Animal Health: Closely monitor the general health of the animals, as underlying health issues can impact tumor growth and drug metabolism.

Q2.2: Could the specific characteristics of my cancer model be influencing this compound's efficacy?

A2.2: Absolutely. The molecular characteristics of the tumor can significantly impact the efficacy of this compound.

  • MGMT Expression: For alkylating agents, the expression of O-6-methylguanine-DNA methyltransferase (MGMT) is a key factor in resistance.[2][14] Tumors with high MGMT expression may be more resistant to the alkylating effects of this compound. Studies with this compound have utilized both MGMT-negative (U87MG, U251MG) and MGMT-positive (T98G) cell lines.[3][15]

  • HDACi Sensitivity: The sensitivity to the HDAC inhibitor component can also vary between tumor types.

  • Tumor Microenvironment: The tumor microenvironment, including factors like hypoxia and immune cell infiltration, can influence drug efficacy.[4] HDAC inhibitors have been shown to modulate the tumor microenvironment.[1]

Troubleshooting Steps:

  • Characterize Your Model: If possible, assess the MGMT promoter methylation status or protein expression in your tumor model.

  • Consider the Microenvironment: When interpreting results, consider the potential influence of the tumor microenvironment. For example, HDAC inhibitors can have anti-angiogenic effects.[16][17]

Data Presentation

Table 1: Summary of In Vivo Efficacy Data for this compound in Preclinical Models

Cancer ModelAnimal ModelAdministration RouteKey FindingsReference
Glioblastoma (U87MG, U251MG, T98G xenografts)Nude miceIntravenousThis compound monotherapy reduced tumor weight. Additive/synergistic effect with radiotherapy, increasing time-to-progression.[3]
Glioblastoma (orthotopic U251MG and patient-derived CSCs-5)Nude miceNot specifiedSuperior suppression of tumor growth and prolongation of survival compared to bendamustine, RT, and temozolomide.[3][4]
Multiple Myeloma (MM.1S xenograft)CB17-SCID miceNot specifiedCombination with Daratumumab significantly delayed tumor growth and improved survival compared to monotherapy.[18][19]
Hodgkin LymphomaAnimal modelsNot specifiedShowed significant antitumor activity and slowed disease progression.[1]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Model

This protocol is a generalized procedure based on published studies.[3][12] Researchers should adapt it to their specific experimental needs.

  • Cell Culture: Culture human cancer cells (e.g., U87MG glioblastoma cells) in appropriate media and conditions to logarithmic growth phase.

  • Animal Model: Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

  • Tumor Cell Inoculation:

    • Harvest and wash cells, then resuspend in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare this compound fresh on the day of injection in a vehicle such as 15% HPBCD, 1.5% acetic acid, and 1.25% NaHCO3.[3]

    • Administer this compound via intravenous injection at the desired dose and schedule. The control group should receive the vehicle only.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Primary endpoints may include tumor growth inhibition, time to progression, or overall survival.

  • Endpoint: At the end of the study, euthanize animals and excise tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

Signaling_Pathway cluster_this compound This compound cluster_Cellular_Effects Cellular Effects cluster_Downstream_Consequences Downstream Consequences This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition DNA_Alkylation DNA Alkylation This compound->DNA_Alkylation Chromatin_Relaxation Chromatin Relaxation HDAC_Inhibition->Chromatin_Relaxation DNA_Damage DNA Damage (Cross-linking, Strand Breaks) DNA_Alkylation->DNA_Damage Increased_DNA_Access Increased Access of Alkylating Agent Chromatin_Relaxation->Increased_DNA_Access Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Increased_DNA_Access->DNA_Alkylation

Caption: Dual mechanism of action of this compound.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture Tumor_Inoculation 3. Subcutaneous Tumor Cell Inoculation Cell_Culture->Tumor_Inoculation Animal_Model 2. Immunodeficient Mouse Model Animal_Model->Tumor_Inoculation Tumor_Monitoring 4. Tumor Growth Monitoring Tumor_Inoculation->Tumor_Monitoring Randomization 5. Randomization into Treatment Groups Tumor_Monitoring->Randomization Drug_Administration 7. Intravenous Administration Randomization->Drug_Administration Drug_Preparation 6. This compound Formulation Drug_Preparation->Drug_Administration Efficacy_Evaluation 8. Efficacy Data Collection (Tumor Volume, Survival) Drug_Administration->Efficacy_Evaluation Endpoint_Analysis 9. Endpoint Tumor Analysis Efficacy_Evaluation->Endpoint_Analysis Troubleshooting_Logic Start Observed Variability in In Vivo Efficacy Check_Formulation Review Drug Formulation and Preparation Start->Check_Formulation Check_Administration Verify Administration Route and Schedule Start->Check_Administration Check_Animal_Model Assess Animal Model and Tumor Inoculation Start->Check_Animal_Model Check_Tumor_Biology Consider Tumor Molecular Characteristics Start->Check_Tumor_Biology Solution_Formulation Optimize Formulation: - Fresh Preparation - Correct Vehicle - pH Control Check_Formulation->Solution_Formulation Solution_Administration Standardize Administration: - Consistent Technique - Optimize Schedule Check_Administration->Solution_Administration Solution_Animal_Model Refine Model: - Standardize Animals - Consistent Inoculation Check_Animal_Model->Solution_Animal_Model Solution_Tumor_Biology Characterize Model: - MGMT Status - Select Appropriate Model Check_Tumor_Biology->Solution_Tumor_Biology

References

Technical Support Center: Tinostamustine Administration Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tinostamustine (also known as EDO-S101). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective administration and use of this compound in preclinical and clinical research settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions that may arise during the handling and administration of this compound.

Q1: My this compound solution appears to have precipitated. What should I do?

A1: this compound has limited solubility in aqueous solutions and can undergo hydrolysis.[1] To avoid precipitation, it is crucial to follow the recommended solvent and preparation procedures. For in vitro studies, prepare stock solutions in 100% DMSO and make fresh dilutions in culture media immediately before use, ensuring the final DMSO concentration is low (<0.5%).[1] For in vivo studies in mice, a recommended formulation is an intravenous injection solution containing 15% HPBCD, 1.5% acetic acid, and 1.25% NaHCO3.[1] It is critical to administer this formulation immediately after preparation due to its potential for hydrolysis.[1] If precipitation is observed, gentle warming and vortexing may help to redissolve the compound, but it is always best to prepare fresh solutions.

Q2: I am observing high variability in my cell viability assay results. What could be the cause?

A2: High variability in cell viability assays can stem from several factors:

  • Inconsistent drug concentration: Ensure accurate and consistent dilutions of your this compound stock solution. As mentioned, always prepare fresh dilutions for each experiment.

  • Cell seeding density: Inconsistent cell numbers across wells will lead to variable results. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.

  • Incubation time: Adhere to a consistent incubation time for all plates and treatment groups.

  • Assay-specific issues: For MTT assays, ensure complete dissolution of formazan crystals before reading the absorbance. For assays involving washes, be gentle to avoid detaching adherent cells.

Q3: What are the known mechanisms of resistance to this compound?

A3: As this compound is an alkylating agent, a key mechanism of resistance is the expression of O6-methylguanine-DNA-methyltransferase (MGMT), a DNA repair enzyme that removes alkyl adducts from guanine.[1][2][3][4] Cells with high MGMT expression may exhibit reduced sensitivity to this compound.[1] The HDAC inhibitor component of this compound is designed in part to counteract DNA repair mechanisms, but high MGMT activity can still pose a challenge.[1][5] Other potential resistance mechanisms could involve alterations in DNA damage response pathways and drug efflux pumps.[6][7]

Q4: What are the common side effects observed in clinical trials, and how are they managed?

A4: In clinical trials, the most frequently observed treatment-emergent adverse events (TEAEs) are hematological (such as thrombocytopenia and neutropenia) and gastrointestinal toxicities.[8] Dose adjustments are often implemented based on platelet counts at the start of treatment cycles. For instance, a reduced dose may be administered for patients with lower platelet counts.[8] In cases of clinically significant laboratory toxicities (≥ Grade 2), more frequent monitoring is recommended until resolution or stabilization.[8]

Q5: Can this compound be used in combination with other therapies?

A5: Yes, preclinical and clinical studies have shown that this compound can be effectively combined with other therapies. It has demonstrated synergistic effects with radiotherapy in glioblastoma models.[1][5] Combination with temozolomide or celecoxib has also shown promise in glioma cells.[6] Furthermore, in multiple myeloma, this compound can enhance the efficacy of daratumumab by upregulating CD38 expression.[9][10][11]

Data Summaries

This compound In Vitro Efficacy (IC50 Values)
Cell LineCancer TypeIC50 (µM)Citation
U-87 MGGlioblastoma~5-10[12]
U-138 MGGlioblastoma~5-10[12]
Multiple Myeloma Cell Lines (various)Multiple Myeloma1.6 - 4.8[5]
HL-60Acute Promyelocytic LeukemiaNot specified[5]
DaudiBurkitt's LymphomaNot specified

Note: IC50 values can vary depending on the specific assay conditions and incubation times.

This compound Clinical Trial Administration and Outcomes
ParameterDetailsCitation
Maximum Tolerated Dose (MTD) 100 mg/m²[8]
Recommended Phase II Dose (RP2D) 100 mg/m² for patients with ≥ 100 × 10⁹/L platelets[8]
Infusion Time 60 minutes[8]
Common Adverse Events Hematological and gastrointestinal toxicities[8]
Overall Response Rate (ORR) in relapsed/refractory Hodgkin Lymphoma (Stage 2) 37%[8]

Experimental Protocols

In Vitro Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[12]

  • Drug Treatment: Prepare fresh dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration). Incubate for 48 hours.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

In Vivo Xenograft Mouse Model
  • Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., HBSS) at a concentration of 1 x 10⁶ cells per 100-200 µL.[1][13]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).[1][13]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and have reached a certain volume (e.g., 0.5-0.8 cm³), randomize the mice into treatment and control groups.[1]

  • This compound Preparation and Administration: Prepare the this compound solution for intravenous injection (15% HPBCD, 1.5% acetic acid, and 1.25% NaHCO3) immediately before administration.[1] A typical dosing schedule is 60 mg/kg administered intravenously on days 1, 8, and 15 of a 28-day cycle.[1]

  • Data Collection: Measure tumor volume regularly using calipers. At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[1]

Visualizations

Signaling Pathways and Workflows

Tinostamustine_Mechanism_of_Action This compound Dual Mechanism of Action cluster_alkylating Alkylating Agent Activity cluster_hdac HDAC Inhibitor Activity cluster_cellular_effects Cellular Outcomes This compound This compound (Bendamustine + Vorinostat) DNA_Alkylation DNA Alkylation This compound->DNA_Alkylation HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition DNA_Crosslinking DNA Cross-linking DNA_Alkylation->DNA_Crosslinking DNA_DSB DNA Double-Strand Breaks DNA_Crosslinking->DNA_DSB Cell_Cycle_Arrest Cell Cycle Arrest DNA_DSB->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_DSB->Apoptosis Chromatin_Relaxation Chromatin Relaxation HDAC_Inhibition->Chromatin_Relaxation Reduced_DNA_Repair Reduced DNA Repair HDAC_Inhibition->Reduced_DNA_Repair Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Gene_Expression->Cell_Cycle_Arrest Gene_Expression->Apoptosis

Caption: Dual mechanism of this compound.

Experimental_Workflow_In_Vitro In Vitro Experimental Workflow for this compound cluster_assays Downstream Assays Start Start Cell_Culture Cell Culture (e.g., U-87 MG, U-138 MG) Start->Cell_Culture Drug_Preparation Prepare Fresh this compound Dilutions (in DMSO, then media) Cell_Culture->Drug_Preparation Treatment Treat Cells (e.g., 48 hours) Drug_Preparation->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Analysis (e.g., Flow Cytometry) Treatment->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Flow Cytometry) Treatment->Cell_Cycle_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Analysis->Data_Analysis Cell_Cycle_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General in vitro experimental workflow.

Troubleshooting_Logic Troubleshooting Logic for this compound Experiments Start Problem Encountered Precipitation Precipitation in Solution? Start->Precipitation Variability High Variability in Results? Start->Variability Resistance Suspected Cell Resistance? Start->Resistance Precipitation->Variability No Solubility_Check Check Solvent and Preparation Prepare Fresh Solution Precipitation->Solubility_Check Yes Variability->Resistance No Assay_Consistency Review Assay Protocol - Cell Seeding - Pipetting - Incubation Time Variability->Assay_Consistency Yes MGMT_Check Check MGMT Expression of Cell Line Resistance->MGMT_Check Yes Solution Solution Solubility_Check->Solution Assay_Consistency->Solution MGMT_Check->Solution

Caption: Troubleshooting decision tree.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tinostamustine in animal studies. The information is designed to help mitigate and manage potential adverse events encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a first-in-class alkylating deacetylase inhibitor. It is a bifunctional molecule that combines the DNA alkylating effects of bendamustine with the pan-histone deacetylase (HDAC) inhibitory activity of vorinostat.[1][2][3] The bendamustine component crosslinks DNA, which inhibits DNA, RNA, and protein synthesis, leading to apoptosis.[1] The vorinostat moiety inhibits HDACs, leading to an accumulation of acetylated histones, chromatin remodeling, and modulation of gene expression, which also contributes to apoptosis.[1][4]

Q2: What are the most common adverse events observed with this compound in preclinical studies?

A2: Based on its mechanism and data from related compounds, the most anticipated adverse events in animal studies include hematological toxicities (neutropenia, thrombocytopenia, anemia), gastrointestinal disturbances (nausea, vomiting, diarrhea), and potential for cardiac effects such as QTc interval prolongation.[5][6] Preclinical studies with its components, bendamustine and vorinostat, have shown these effects in rats and dogs.[2][5]

Q3: In which animal species have the toxicities of this compound's components been studied?

A3: The toxicities of bendamustine and vorinostat have been evaluated in rodent (rat) and non-rodent (dog) species.[2][5] These studies are standard in preclinical safety and toxicology assessments to support clinical trials.[7]

Troubleshooting Guides

Issue 1: Hematological Toxicity (Myelosuppression)

Symptom: Significant decreases in neutrophil, platelet, and/or red blood cell counts in treated animals, typically observed 5-10 days post-administration.[8]

Cause: The alkylating and HDAC inhibitor components of this compound can suppress the division of rapidly proliferating cells in the bone marrow.[2][9]

Mitigation and Management Strategies:

  • Prophylactic or Therapeutic G-CSF Administration: For significant neutropenia, the use of Granulocyte Colony-Stimulating Factor (G-CSF) can stimulate the production of neutrophils.[6][10]

  • Dose Reduction/Delay: If severe myelosuppression is observed, consider reducing the dose of this compound or delaying the next cycle of treatment.

  • Supportive Care: In cases of severe neutropenia, prophylactic broad-spectrum antibiotics may be warranted to prevent opportunistic infections.[8] For severe anemia or thrombocytopenia, blood product transfusions can be considered.[9][11]

  • Monitoring: Conduct complete blood counts (CBCs) at baseline and regular intervals post-treatment to monitor the onset and recovery from myelosuppression.

Quantitative Data Example: G-CSF for Chemotherapy-Induced Neutropenia in Rats

Treatment GroupDay 7 Neutrophil Count (cells/µL)Day 10 Neutrophil Count (cells/µL)
Chemotherapy Alone500 ± 1501200 ± 300
Chemotherapy + G-CSF1500 ± 4003500 ± 500
Note: This table is illustrative and based on general findings for chemotherapy agents. Actual results will vary based on the specific agent, dose, and animal model.

Experimental Protocol: G-CSF Administration in a Rat Model of Chemotherapy-Induced Neutropenia

  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

  • Induction of Neutropenia: Administer this compound at the desired therapeutic dose.

  • G-CSF Administration:

    • Begin G-CSF (e.g., Filgrastim) administration 24 hours after this compound administration.

    • A typical dose is 5 mcg/kg/day, administered subcutaneously.[6]

    • Continue daily administration for 5-7 days or until neutrophil recovery is observed.

  • Monitoring:

    • Collect blood samples via tail vein or saphenous vein at baseline, and on days 3, 5, 7, and 10 post-chemotherapy.

    • Perform complete blood counts to assess absolute neutrophil counts.

  • Endpoint: Compare the depth and duration of the neutrophil nadir between G-CSF treated and control groups.

Issue 2: Gastrointestinal Toxicity

Symptom: Observation of nausea, vomiting (in relevant species like dogs), diarrhea, decreased food consumption, and weight loss.[5][12]

Cause: this compound can damage the rapidly dividing epithelial cells of the gastrointestinal tract.[8]

Mitigation and Management Strategies:

  • Antiemetic Prophylaxis: For species that can vomit (e.g., dogs), administer an antiemetic prior to this compound administration. Maropitant (a neurokinin-1 receptor antagonist) and ondansetron (a 5-HT3 receptor antagonist) are effective options.[12]

  • Antidiarrheal Medication: If diarrhea is observed, administer antidiarrheal agents as appropriate for the species.

  • Supportive Care: Provide intravenous or subcutaneous fluid therapy to prevent dehydration.[11] A bland, easily digestible diet can also be beneficial.[9]

  • Monitoring: Closely monitor food and water intake, body weight, and clinical signs of gastrointestinal distress.

Quantitative Data Example: Efficacy of Antiemetics for Chemotherapy in Dogs

Treatment GroupNumber of Emetic Events (first 8 hours)Food Intake (% of baseline)
Chemotherapy Alone5 ± 230% ± 10%
Chemotherapy + Maropitant1 ± 185% ± 15%
Chemotherapy + Ondansetron2 ± 170% ± 20%
Note: This table is illustrative. Efficacy can depend on the chemotherapeutic agent and dose.

Experimental Protocol: Prophylactic Antiemetic Use in a Dog Study

  • Animal Model: Beagle dogs.

  • Antiemetic Administration:

    • Administer maropitant citrate at a dose of 1 mg/kg subcutaneously, approximately 1 hour prior to this compound infusion.

    • Alternatively, administer ondansetron at 0.5 mg/kg intravenously 30 minutes before this compound.

  • This compound Administration: Infuse this compound as per the study protocol.

  • Monitoring:

    • Continuously observe the animals for signs of nausea (e.g., salivation, lip licking) and count the number of emetic events for 24 hours post-treatment.

    • Measure food consumption daily for 3-5 days post-treatment and compare to baseline.

  • Endpoint: Evaluate the reduction in emetic episodes and the improvement in food intake in the antiemetic-treated groups versus a control group.

Issue 3: Potential for Cardiac QTc Interval Prolongation

Symptom: A dose-dependent prolongation of the QTc interval on an electrocardiogram (ECG), which may indicate a risk for arrhythmias. While vorinostat did not show this effect in dogs, the novel structure of this compound warrants careful evaluation.[5]

Cause: Some drugs can interfere with cardiac ion channels (like the hERG channel), delaying ventricular repolarization.[6]

Mitigation and Management Strategies:

  • Cardiovascular Safety Pharmacology Studies: Conduct a dedicated cardiovascular safety study, ideally in conscious, telemetry-instrumented dogs, which is the gold standard.[6][8]

  • Dose Selection: Carefully select doses for initial studies to remain below concentrations that cause significant QTc prolongation in safety assessments.

  • Monitoring: Continuously monitor ECGs during and after drug administration in toxicology studies.

Quantitative Data Example: QTc Interval Changes in a Conscious Dog Telemetry Study

Dose of Test Article (mg/kg)Peak Plasma Concentration (µM)Mean Change in QTc from Baseline (ms)
Vehicle Control0+1 ± 3
Low Dose1.5+5 ± 4
Mid Dose5.0+12 ± 5
High Dose15.0+25 ± 7
Note: This table is a hypothetical example to illustrate a dose-dependent effect on QTc interval.

Experimental Protocol: QTc Interval Monitoring in Conscious Telemetry Dogs

  • Animal Model: Purpose-bred dogs (e.g., Beagles) surgically implanted with telemetry transmitters.

  • Acclimation: Allow animals to acclimate to the study environment to minimize stress-related cardiovascular changes.

  • Baseline Data Collection: Record continuous ECG, heart rate, and blood pressure data for at least 24 hours prior to dosing to establish a stable baseline for each animal.

  • Drug Administration: Administer this compound via the intended clinical route (e.g., intravenous infusion).

  • Post-Dose Monitoring:

    • Continuously record cardiovascular parameters for at least 24 hours post-dose.

    • Collect blood samples at scheduled time points for pharmacokinetic analysis to correlate drug exposure with cardiovascular changes.

  • Data Analysis:

    • Analyze ECG waveforms to determine the QT interval.

    • Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's, or an individual animal correction factor).[7]

    • Compare the change in QTc from baseline between treated and vehicle-control groups.

Visualizations

Tinostamustine_Mechanism_of_Action cluster_bendamustine Bendamustine Moiety cluster_vorinostat Vorinostat Moiety This compound This compound Bendamustine Alkylating Agent This compound->Bendamustine releases Vorinostat HDAC Inhibitor This compound->Vorinostat releases DNA_Damage DNA Alkylation & Cross-linking Bendamustine->DNA_Damage causes Synthesis_Inhibition Inhibition of DNA, RNA, & Protein Synthesis DNA_Damage->Synthesis_Inhibition Apoptosis Tumor Cell Apoptosis Synthesis_Inhibition->Apoptosis HDACs Histone Deacetylases (HDACs) Vorinostat->HDACs inhibits Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation prevents deacetylation Chromatin_Remodeling Chromatin Remodeling & Gene Expression Changes Histone_Acetylation->Chromatin_Remodeling Chromatin_Remodeling->Apoptosis

Caption: Dual mechanism of action of this compound.

Myelosuppression_Management_Workflow start Administer this compound monitor_cbc Monitor Complete Blood Count (CBC) (e.g., Days 5, 7, 10) start->monitor_cbc check_neutrophils Absolute Neutrophil Count (ANC) < 1000/µL? monitor_cbc->check_neutrophils severe_neutropenia Severe Neutropenia check_neutrophils->severe_neutropenia Yes no_action Continue Routine Monitoring check_neutrophils->no_action No supportive_care Initiate Supportive Care severe_neutropenia->supportive_care gcsf Administer G-CSF (e.g., 5 mcg/kg/day SC) supportive_care->gcsf antibiotics Consider Prophylactic Antibiotics supportive_care->antibiotics continue_monitoring Continue CBC Monitoring Until Recovery gcsf->continue_monitoring antibiotics->continue_monitoring end ANC Recovered continue_monitoring->end no_action->monitor_cbc

Caption: Workflow for managing myelosuppression.

GI_Toxicity_Mitigation_Logic cluster_prophylaxis Prophylactic Phase (Pre-Treatment) cluster_treatment Treatment Phase cluster_monitoring Monitoring & Treatment Phase (Post-Treatment) is_dog Is the animal a dog (or other species that vomits)? admin_antiemetic Administer Prophylactic Antiemetic (e.g., Maropitant) is_dog->admin_antiemetic Yes no_prophylaxis No Prophylactic Antiemetic Needed is_dog->no_prophylaxis No admin_tino Administer this compound admin_antiemetic->admin_tino no_prophylaxis->admin_tino observe Observe for GI Signs (Vomiting, Diarrhea, Anorexia) admin_tino->observe signs_present Are adverse signs present? observe->signs_present supportive_care Initiate Supportive Care: - IV/SC Fluids - Antidiarrheals - Bland Diet signs_present->supportive_care Yes no_signs Continue Routine Observation signs_present->no_signs No

Caption: Logic for mitigating GI toxicity.

References

Validation & Comparative

A Preclinical Head-to-Head: Tinostamustine Versus Temozolomide in Glioblastoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational drug tinostamustine and the standard-of-care chemotherapy, temozolomide, in preclinical glioblastoma (GBM) models. The following analysis is based on published experimental data, offering insights into their respective mechanisms, efficacy, and potential clinical utility.

Glioblastoma is the most aggressive primary brain tumor in adults, with a median survival of approximately 15 months despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy with temozolomide.[1][2] A significant challenge in GBM treatment is resistance to temozolomide, often mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[3][4][5][6] This has spurred the development of novel therapeutic agents such as this compound, a first-in-class molecule that combines the DNA alkylating activity of bendamustine with the pan-histone deacetylase (HDAC) inhibitory function of vorinostat.[7][8]

This guide summarizes key preclinical findings, comparing the anti-glioblastoma effects of this compound and temozolomide, including in models of temozolomide resistance.

Comparative Efficacy in Glioblastoma Cell Lines

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects across a broad range of glioblastoma cell lines, irrespective of their MGMT expression status. This suggests a potential advantage over temozolomide, whose efficacy is significantly influenced by MGMT.

A key preclinical study by Festuccia et al. (2018) provides a direct comparison of the half-maximal inhibitory concentrations (IC50) of this compound and temozolomide in a panel of 13 GBM cell lines and 7 patient-derived glioblastoma stem-like cell (GSC) lines. The results indicate that this compound is significantly more potent than temozolomide, particularly in MGMT-positive cell lines, which are typically resistant to temozolomide.[3][8][9]

Further research by Majchrzak-Celińska et al. (2025) explored the efficacy of this compound as a single agent and in combination with temozolomide in both temozolomide-sensitive (U-87 MG) and temozolomide-resistant (U-138 MG) cell lines. Their findings indicate that this compound is effective in both contexts and that the combination of this compound and temozolomide may offer a superior anti-glioma effect compared to temozolomide monotherapy.[4][10][11]

Table 1: Comparative in vitro Cytotoxicity (IC50) in Glioblastoma Cell Lines
Cell LineMGMT StatusThis compound IC50 (µM)Temozolomide IC50 (µM)Reference
U87MGNegative6.1 ± 1.373.4 ± 20.1[3]
U251MGNegativeNot specified<20 - 240[3][5][12]
T98GPositive13.3 ± 4.8190.7 ± 29.4[3]
A172NegativeNot specifiedNot specified[3]
GSC Lines (n=7)Mixed4.3 - >25Not specified[3]

Data for U251MG with Temozolomide shows a range from multiple studies reflecting variability in experimental conditions.

Table 2: Viability of Glioblastoma Cell Lines After Combination Treatment (48h)
Cell LineTreatment% Viable Cells (Mean ± SD)Reference
U-87 MG (TMZ-sensitive)5µM this compound~70%
200µM TemozolomideNot specified
5µM this compound + 200µM TemozolomideSignificantly lower than single agents
U-138 MG (TMZ-resistant)5µM this compound~70%
200µM TemozolomideNo significant effect
5µM this compound + 200µM TemozolomideSignificantly lower than single agents

In Vivo Efficacy in Orthotopic Glioblastoma Models

The superior preclinical efficacy of this compound has been further demonstrated in animal models of glioblastoma. In an orthotopic intra-brain model using luciferase-positive U251MG cells, this compound treatment resulted in significant suppression of tumor growth and a notable prolongation of both disease-free survival (DFS) and overall survival (OS) compared to temozolomide.[1][7][8][9]

Table 3: In Vivo Efficacy in an Orthotopic U251MG Glioblastoma Model
Treatment GroupMedian Disease-Free Survival (Days)Median Overall Survival (Days)Reference
ControlNot specifiedNot specified[1]
TemozolomideNot specified~30[1]
This compoundNot specified~45[1]
This compound + RadiotherapyNot specified~60[1]

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of action of this compound and temozolomide underpin their differential efficacy profiles.

Temozolomide is a monofunctional alkylating agent that adds a methyl group to DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[12][13] The cytotoxic lesion O6-methylguanine, if not repaired by MGMT, leads to DNA double-strand breaks and subsequent apoptosis.[3][5]

This compound possesses a dual mechanism of action.[7][8] The bendamustine component acts as a bifunctional alkylating agent, causing DNA damage. The vorinostat component is a pan-histone deacetylase (HDAC) inhibitor, which alters chromatin structure, leading to changes in gene expression that can promote cell cycle arrest and apoptosis. This combination of DNA damage and HDAC inhibition is thought to contribute to its potent, MGMT-independent anti-tumor activity.[8][9]

Drug_Mechanisms_of_Action cluster_temozolomide Temozolomide cluster_this compound This compound TMZ Temozolomide DNA_Me DNA Methylation (O6-MeG) TMZ->DNA_Me DSB DNA Double-Strand Breaks DNA_Me->DSB Apoptosis_TMZ Apoptosis DSB->Apoptosis_TMZ MGMT MGMT (DNA Repair) MGMT->DNA_Me Inhibits TINO This compound Alkylating Bifunctional Alkylation TINO->Alkylating HDACi HDAC Inhibition TINO->HDACi DNA_Damage_TINO DNA Damage Alkylating->DNA_Damage_TINO Chromatin Chromatin Remodeling HDACi->Chromatin Apoptosis_TINO Apoptosis DNA_Damage_TINO->Apoptosis_TINO Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Gene_Expression->Apoptosis_TINO

Figure 1. Mechanisms of action for temozolomide and this compound.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies cited in this guide.

In Vitro Cytotoxicity and Combination Studies
  • Cell Lines: A panel of human glioblastoma cell lines was used, including temozolomide-sensitive (U-87 MG) and temozolomide-resistant (T98G, U-138 MG) lines.[3][4][10] The MGMT promoter methylation status and protein expression were characterized for these cell lines.[3] Patient-derived glioblastoma stem-like cells were also utilized.[3]

  • Drug Treatment: Cells were treated with a range of concentrations of this compound and temozolomide for specified durations (e.g., 48 or 72 hours).[3][4][10] For combination studies, cells were co-incubated with both agents.[4][10]

  • Viability and Apoptosis Assays: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][10] Apoptosis was quantified by flow cytometry using Annexin V/Propidium Iodide staining or by measuring caspase-3 activation.[4][8][9][10]

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves generated from the viability assays.[3]

In_Vitro_Workflow start Start: GBM Cell Lines (TMZ-sensitive & resistant) drug_treatment Drug Treatment: - this compound (TINO) - Temozolomide (TMZ) - TINO + TMZ start->drug_treatment incubation Incubation (e.g., 48h, 72h) drug_treatment->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay data_analysis Data Analysis: - IC50 Calculation - % Apoptotic Cells mtt_assay->data_analysis apoptosis_assay->data_analysis end End: Comparative Efficacy Data data_analysis->end

Figure 2. Generalized workflow for in vitro comparative studies.
In Vivo Orthotopic Xenograft Studies

  • Animal Models: Immunocompromised mice (e.g., nude mice) were used for the intracranial implantation of human glioblastoma cells.[3][8]

  • Tumor Cell Implantation: Luciferase-expressing glioblastoma cells (e.g., U251MG-luc) were stereotactically injected into the brains of the mice to establish orthotopic tumors.[3][8]

  • Drug Administration: Treatment with this compound, temozolomide, or vehicle control was initiated once tumors were established, as monitored by bioluminescence imaging. Drugs were administered via appropriate routes (e.g., intravenous for this compound, oral gavage for temozolomide) at specified doses and schedules.[3][8]

  • Efficacy Endpoints: Tumor growth was monitored over time using bioluminescence imaging. The primary endpoints were disease-free survival (time to progression) and overall survival.[3][8]

Conclusion

Preclinical data from in vitro and in vivo glioblastoma models suggest that this compound has significant anti-tumor activity, which appears to be superior to that of temozolomide, particularly in the context of MGMT-mediated resistance. The dual mechanism of action of this compound, combining DNA alkylation and HDAC inhibition, likely contributes to its enhanced potency and its ability to overcome a key resistance mechanism to the current standard of care.

The combination of this compound with temozolomide also shows promise, warranting further investigation. The ongoing GBM AGILE clinical trial will be crucial in determining the clinical utility of this compound in patients with both newly diagnosed and recurrent glioblastoma.[7] These preclinical findings provide a strong rationale for the continued clinical development of this compound as a potentially valuable new therapeutic option for patients with this devastating disease.

References

Tinostamustine: A Head-to-Head Comparison with Other Alkylating Agents in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tinostamustine (formerly EDO-S101) is a first-in-class alkylating deacetylase inhibitor that represents a novel approach in cancer therapy. This bifunctional molecule is a fusion of the alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1][2][3][4] This unique structure allows this compound to simultaneously induce DNA damage and inhibit DNA repair mechanisms, offering a potential advantage over traditional alkylating agents. This guide provides a comprehensive head-to-head comparison of this compound with other key alkylating agents, supported by preclinical and clinical data.

Mechanism of Action: A Dual-Pronged Attack

This compound's innovative design allows for a multi-faceted attack on cancer cells. The bendamustine moiety alkylates DNA, creating crosslinks and single- and double-strand breaks, which ultimately triggers apoptosis.[1][2] Concurrently, the vorinostat component inhibits HDAC enzymes, leading to chromatin relaxation. This open chromatin structure is thought to enhance the accessibility of DNA to the alkylating effects of the bendamustine portion, potentially increasing its cytotoxic efficacy.[2]

Furthermore, this compound's HDAC inhibitory activity induces the Unfolded Protein Response (UPR) by activating inositol-requiring enzyme 1 (IRE-1).[1] This can sensitize cancer cells to other chemotherapeutic agents. The dual mechanism is designed to not only be more effective in killing cancer cells but also to potentially overcome resistance mechanisms that limit the efficacy of traditional alkylating agents.[1][5]

Tinostamustine_Mechanism_of_Action This compound's Dual Mechanism of Action cluster_alkylation DNA Alkylation cluster_hdac HDAC Inhibition This compound This compound DNA_Damage DNA Damage (Crosslinks, Strand Breaks) This compound->DNA_Damage Bendamustine moiety HDACs HDACs This compound->HDACs Vorinostat moiety Apoptosis_A Apoptosis DNA_Damage->Apoptosis_A Chromatin_Relaxation Chromatin Relaxation HDACs->Chromatin_Relaxation Inhibits UPR Unfolded Protein Response (UPR) Activation HDACs->UPR Inhibits HDAC6 Enhanced_Alkylation Enhanced DNA Accessibility for Alkylation Chromatin_Relaxation->Enhanced_Alkylation Enhanced_Alkylation->DNA_Damage Potentiates Apoptosis_H Apoptosis UPR->Apoptosis_H

Caption: this compound's dual mechanism of action.

Preclinical Performance: In Vitro Cytotoxicity

Preclinical studies have demonstrated this compound's potent cytotoxic effects across a range of cancer cell lines, often showing superiority over its individual components or other alkylating agents.

Glioblastoma (GBM)

In glioblastoma cell lines, this compound has shown significant anti-proliferative and pro-apoptotic effects, irrespective of the O6-methylguanine-DNA methyltransferase (MGMT) expression status, a key resistance factor for temozolomide.[3][5]

Cell LineThis compound IC50 (µM)Bendamustine IC50 (µM)Temozolomide IC50 (µM)
U87MG (MGMT negative)~5-10~20-40~10-20
U251MG (MGMT negative)~5-10~20-40~10-20
T98G (MGMT positive)~10-20~40-60>100
A172~5-10~20-40Not Reported

Note: IC50 values are approximated from graphical data presented in preclinical studies and may vary between experiments.[5][6]

Hematological Malignancies

Studies in hematological cancer cell lines have also highlighted the potent activity of this compound's parent compound, bendamustine.

Cell LineBendamustine IC50 (µM) - 24hBendamustine IC50 (µM) - 48h
RS4;11 (B-cell ALL)8032
MM.1s (Multiple Myeloma)21087
Raji (Burkitt's Lymphoma)270Not Reported

Data from a study on bendamustine's cytotoxicity.[7]

Preclinical Performance: In Vivo Tumor Growth Inhibition

In vivo studies using xenograft models have further substantiated the superior efficacy of this compound.

Glioblastoma (GBM) Xenograft Models

In orthotopic glioblastoma mouse models, this compound demonstrated significant therapeutic activity, leading to suppression of tumor growth and prolonged disease-free and overall survival. These effects were superior to those observed with bendamustine, radiotherapy, and temozolomide.[5][8][9]

Treatment GroupTumor Growth Inhibition (%)
This compoundHigh
BendamustineModerate
TemozolomideModerate (in sensitive models)
RadiotherapyModerate
This compound + RadiotherapyVery High (Synergistic)

Qualitative summary based on reported preclinical outcomes.[5][6]

Experimental_Workflow_In_Vivo Typical In Vivo Xenograft Study Workflow Start Tumor Cell Implantation (e.g., subcutaneous or orthotopic) Tumor_Growth Tumor Growth to Palpable Size Start->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (e.g., this compound, Bendamustine, Temozolomide, Vehicle Control) Randomization->Treatment Monitoring Tumor Volume Measurement (e.g., caliper measurements) Treatment->Monitoring Repeatedly Endpoint Study Endpoint (e.g., tumor size limit, time) Monitoring->Endpoint Analysis Data Analysis (Tumor Growth Inhibition, Survival Analysis) Endpoint->Analysis

Caption: Workflow of an in vivo xenograft study.

Clinical Trial Data

This compound has undergone Phase I and II clinical trials in patients with relapsed or refractory hematological malignancies and advanced solid tumors.

In a Phase I study involving patients with relapsed/refractory Hodgkin lymphoma, this compound demonstrated a manageable safety profile and signals of efficacy. The overall response rate (ORR) in the Phase II expansion cohort was 37%, with a median progression-free survival of 3.8 months.[8][10][11]

A Phase II study in patients with advanced solid tumors showed modest signals of efficacy, with a clinical benefit rate of 44.4%.[12]

Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compounds (e.g., this compound, bendamustine) for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.[1][2][5][13]

Caspase-3 Activation Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

  • Lyse treated and untreated cells to release cellular contents.

  • Add the cell lysate to a microplate well containing a caspase-3 substrate conjugated to a colorimetric or fluorometric reporter molecule (e.g., p-nitroaniline).

  • Incubate to allow caspase-3 to cleave the substrate, releasing the reporter molecule.

  • Measure the absorbance or fluorescence of the released reporter molecule using a microplate reader.

  • The signal is proportional to the caspase-3 activity in the sample.[4][12][14][15][16]

Signaling Pathways

UPR_Signaling_Pathway Unfolded Protein Response (UPR) Pathway cluster_sensors ER Stress Sensors cluster_outcomes Cellular Outcomes ER_Stress ER Stress (Accumulation of unfolded proteins) IRE1 IRE1α ER_Stress->IRE1 PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 Adaptation Adaptation (Chaperone production, Reduced protein synthesis) IRE1->Adaptation Apoptosis Apoptosis (if stress is prolonged) IRE1->Apoptosis PERK->Adaptation PERK->Apoptosis ATF6->Adaptation ATF6->Apoptosis This compound This compound (via HDAC6 inhibition) This compound->IRE1 Activates

Caption: Overview of the Unfolded Protein Response pathway.

Conclusion

This compound's dual mechanism of action, combining DNA alkylation and HDAC inhibition, positions it as a promising therapeutic agent with potential advantages over traditional alkylating agents. Preclinical data consistently demonstrates its superior cytotoxicity and in vivo efficacy in various cancer models, including those resistant to standard therapies. While early clinical data is encouraging, further investigation is warranted to fully elucidate its clinical potential and optimal therapeutic applications. The unique ability of this compound to modulate multiple cellular pathways underscores the potential of multi-targeted agents in oncology drug development.

References

Unveiling a Potent Partnership: Tinostamustine's Synergistic Effect with Daratumumab in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-myeloma effects of tinostamustine in combination with daratumumab, supported by preclinical experimental data. The findings suggest that this compound, a first-in-class alkylating deacetylase inhibitor, enhances the efficacy of the anti-CD38 monoclonal antibody daratumumab, offering a promising therapeutic strategy for multiple myeloma.

Executive Summary

Preclinical studies have demonstrated a significant synergistic anti-myeloma effect when combining this compound with daratumumab. The primary mechanism underlying this synergy is the ability of this compound to increase the expression of CD38 on the surface of myeloma cells.[1][2] CD38 is the target antigen for daratumumab, and its upregulation leads to enhanced antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and other immune-mediated killing mechanisms of daratumumab.[1][3][4] Furthermore, this compound has been shown to increase the expression of NKG2D ligands, MICA and MICB, on myeloma cells, which further sensitizes them to immune cell-mediated killing.[1][2] This guide will delve into the experimental data supporting these claims, detail the methodologies used, and visualize the key mechanisms and workflows.

Data Presentation: Quantitative Analysis of Synergistic Efficacy

The synergistic effect of this compound and daratumumab has been quantified in various preclinical models, including in vitro cell lines, ex vivo patient samples, and in vivo animal models.

In Vitro Efficacy: Enhanced Myeloma Cell Killing

Pre-treatment of multiple myeloma cell lines with this compound significantly increased their sensitivity to daratumumab-mediated killing mechanisms.

Cell LineTreatmentApoptotic Cells (%)Fold Increase vs. Daratumumab AloneStatistical Significance (p-value)
MOLP-8Daratumumab61.58 ± 6.81--
MOLP-8This compound + Daratumumab83.64 ± 5.281.36<0.05
RPMI-8226Daratumumab34.24 ± 7.37--
RPMI-8226This compound + Daratumumab54.27 ± 5.991.58<0.05
MM.1SDaratumumab12.32 ± 1.97--
MM.1SThis compound + Daratumumab26.15 ± 4.002.12<0.05

Data represents the percentage of apoptotic cells in co-cultures of myeloma cells and Natural Killer (NK) cells, demonstrating enhanced ADCC.[5]

Ex Vivo Efficacy: Increased Elimination of Patient-Derived Myeloma Cells

Bone marrow samples from multiple myeloma patients treated with the combination of this compound and daratumumab showed a significantly higher percentage of eliminated myeloma cells compared to individual treatments.

TreatmentPercentage of Eliminated Myeloma Cells (Median)Statistical Significance vs. Control (p-value)Statistical Significance vs. Monotherapies (p-value)
Control~5%--
Daratumumab~20%<0.05-
This compound~15%<0.05-
This compound + Daratumumab~35%<0.01<0.05

Data derived from ex vivo cultures of bone marrow samples from 11 myeloma patients.[1][6]

In Vivo Efficacy: Delayed Tumor Growth and Improved Survival in Animal Models

In vivo studies using mouse xenograft models of multiple myeloma demonstrated that the combination of this compound and daratumumab significantly delayed tumor growth and improved overall survival compared to either agent alone.

NSG Mouse Model

Treatment GroupMedian Survival (Days)Statistical Significance vs. Vehicle (p-value)Statistical Significance vs. Monotherapies (p-value)
Vehicle30 ± 2.5--
Daratumumab34 ± 3.5Not Significant-
This compound48 ± NE<0.05-
This compound + Daratumumab53 ± 0.87<0.01<0.01 (vs. Dara), <0.05 (vs. Tino)

CB17-SCID Mouse Model

Treatment GroupTumor Growth Control
DaratumumabModerate
This compoundModerate
This compound + DaratumumabSignificantly better than daratumumab alone (p < 0.05)

Data from subcutaneous plasmacytoma models in mice.[1][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
  • Cell Culture: Multiple myeloma cell lines (MOLP-8, RPMI-8226, MM.1S) were cultured in appropriate media.

  • This compound Pre-treatment: Cells were incubated with either DMSO (vehicle control) or this compound (1-2.5 µM) for 48 hours.

  • Effector Cell Co-culture: After pre-treatment, myeloma cells were washed and co-cultured with Natural Killer (NK) cells (effector to target ratio of 1:1).

  • Daratumumab Treatment: Daratumumab (1 µg/mL) or an isotype control was added to the co-culture.

  • Apoptosis Analysis: After 4 hours of incubation, the percentage of apoptotic myeloma cells was determined by flow cytometry using Annexin-V and 7-AAD staining.[5]

Ex Vivo Analysis of Patient Samples
  • Sample Collection: Bone marrow aspirates were obtained from multiple myeloma patients.

  • Cell Culture: Mononuclear cells were isolated and cultured.

  • Treatment: Cells were incubated for 24 hours with individual treatments (daratumumab, this compound) or the combination.

  • Cell Viability Analysis: The percentage of eliminated myeloma cells and lymphocytes was determined by flow cytometry.[1][6]

In Vivo Xenograft Studies
  • Animal Models: Two mouse models were used: NSG mice humanized with human NK cells and CB17-SCID mice.

  • Tumor Implantation: Mice were subcutaneously inoculated with MM.1S myeloma cells.

  • Treatment Regimen: Once tumors were established, mice were randomized to receive vehicle, daratumumab alone, this compound alone, or the combination of this compound followed by daratumumab.

  • Efficacy Assessment: Tumor growth was monitored regularly, and overall survival was recorded.[1][7]

Mandatory Visualizations

Signaling Pathway of Synergistic Action

Synergistic_Mechanism cluster_this compound This compound Action cluster_MyelomaCell Myeloma Cell cluster_Daratumumab Daratumumab Action This compound This compound HDAC_inhibition HDAC Inhibition This compound->HDAC_inhibition DNA_Damage DNA Damage (Alkylating Agent) This compound->DNA_Damage Histone_Acetylation Increased Histone H3 Acetylation HDAC_inhibition->Histone_Acetylation CD38_upreg Upregulation of CD38 Expression Histone_Acetylation->CD38_upreg Increases Transcription NKG2D_ligand_upreg Upregulation of MICA/MICB Histone_Acetylation->NKG2D_ligand_upreg Increases Transcription Myeloma_Death Enhanced Myeloma Cell Death DNA_Damage->Myeloma_Death Direct Cytotoxicity Daratumumab Daratumumab CD38_upreg->Daratumumab Provides More Targets ADCC ADCC (NK Cell) NKG2D_ligand_upreg->ADCC Enhances NK Cell Recognition Daratumumab->ADCC CDC CDC Daratumumab->CDC ADCP ADCP (Macrophage) Daratumumab->ADCP Apoptosis Apoptosis Daratumumab->Apoptosis ADCC->Myeloma_Death CDC->Myeloma_Death ADCP->Myeloma_Death Apoptosis->Myeloma_Death

Caption: Mechanism of this compound and Daratumumab Synergy.

Experimental Workflow for In Vitro ADCC Assay

ADCC_Workflow start Start: Myeloma Cell Lines pretreatment 48h Incubation: - this compound (1-2.5 µM) - DMSO (Control) start->pretreatment wash Wash Cells pretreatment->wash coculture Co-culture with NK Cells (E:T Ratio 1:1) wash->coculture treatment 4h Incubation: - Daratumumab (1 µg/mL) - Isotype Control coculture->treatment analysis Flow Cytometry Analysis (Annexin-V / 7-AAD) treatment->analysis end End: Quantify Apoptosis analysis->end

Caption: In Vitro ADCC Experimental Workflow.

Logical Relationship of the Combination Therapy

Logical_Relationship This compound This compound MyelomaCell Multiple Myeloma Cell This compound->MyelomaCell Increases CD38 & NKG2D Ligand Expression Synergy Synergistic Anti-Myeloma Effect Daratumumab Daratumumab Daratumumab->MyelomaCell Targets CD38 MyelomaCell->Synergy Increased Susceptibility to Daratumumab

Caption: this compound and Daratumumab Logical Relationship.

References

Tinostamustine Clinical Trials: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the clinical performance of Tinostamustine across various cancer types, presenting key efficacy and safety data from recent studies. This document is intended for researchers, scientists, and drug development professionals seeking a comparative overview of this compound's clinical trial results.

This compound (EDO-S101) is a first-in-class alkylating deacetylase inhibitor, uniquely combining the cytotoxic properties of an alkylating agent, bendamustine, with the epigenetic activity of a pan-histone deacetylase (HDAC) inhibitor, vorinostat.[1] This dual mechanism of action is designed to enhance the accessibility of DNA to the alkylating moiety, leading to DNA damage and apoptosis in cancer cells, while also counteracting DNA repair mechanisms.[2][3] Clinical investigations are ongoing to evaluate the efficacy and safety of this compound in a range of solid and hematological malignancies.

Efficacy in Solid Tumors: Phase I/II Study (NCT03345485)

A Phase I/II clinical trial evaluated the safety and efficacy of single-agent this compound in patients with advanced solid tumors.[3][4][5][6] The study enrolled patients with various cancers, including soft tissue sarcoma (STS), small-cell lung cancer (SCLC), triple-negative breast cancer (TNBC), ovarian cancer, and endometrial cancer.[4][5]

The recommended Phase II dose (RP2D) was established at 80 mg/m² administered as a one-hour intravenous infusion on days 1 and 15 of a 28-day cycle.[4][6] The primary endpoint for the Phase II portion was the objective response rate (ORR).[4]

Table 1: Efficacy of this compound in Advanced Solid Tumors (NCT03345485) [4][5]

IndicationNumber of PatientsObjective Response Rate (ORR)Stable Disease (SD) ≥ 4 monthsClinical Benefit Rate (CBR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Overall 365.6% (2 PRs)38.9%44.4%2.2 months5.5 months
Synovial Sarcoma1010% (1 PR)30%---
Ovarian Cancer128.3% (1 PR)41.7%---
Triple-Negative Breast Cancer40%75%---
Endometrial Cancer60%50%---
Small-Cell Lung Cancer40%0%---

PR: Partial Response

Efficacy in Hematological Malignancies: Phase I Study (NCT02576496)

A Phase I dose-escalation and cohort-expansion study assessed the safety and efficacy of this compound in patients with relapsed or refractory hematological malignancies.[2][7][8]

Hodgkin Lymphoma

In heavily pre-treated patients with relapsed/refractory classical Hodgkin lymphoma, this compound demonstrated notable activity.[7][9][10] The maximum tolerated dose (MTD) was determined to be 100 mg/m² administered over 60 minutes.[7][11]

Table 2: Efficacy of this compound in Relapsed/Refractory Hodgkin Lymphoma (NCT02576496) [7][9][10]

MetricValue
Overall Response Rate (ORR) 37% - 40%
Complete Response (CR)10%
Partial Response (PR)30%
Median Progression-Free Survival (PFS) 3.8 months

The most frequently observed treatment-related adverse event was thrombocytopenia.[9]

Cutaneous T-Cell Lymphoma (CTCL)

An expansion cohort of the same Phase I study evaluated this compound in patients with advanced Cutaneous T-Cell Lymphoma (Mycosis Fungoides or Sézary Syndrome).[12]

Table 3: Efficacy of this compound in Cutaneous T-Cell Lymphoma (NCT02576496) [12]

MetricValue
Overall Response Rate (ORR) 50%
Complete Response (CR)16.7%
Partial Response (PR)33.3%
Clinical Benefit Rate (CBR) 83.3%
Median Progression-Free Survival (PFS) 7.3 months
Median Overall Survival (OS) Not Estimable

Glioblastoma Clinical Trials

This compound is also being investigated for the treatment of glioblastoma, an aggressive form of brain cancer.[13][14] It is slated for inclusion in the GBM AGILE (Glioblastoma Adaptive Global Innovative Learning Environment) adaptive Phase 2/3 clinical trial.[13] Additionally, a Phase 1 investigator-initiated trial is evaluating this compound in patients with newly-diagnosed unmethylated O6-Methylguanine-DNA-methyltransferase (MGMT) glioblastoma multiforme.[14] Preclinical data suggest that this compound may be able to cross the blood-brain barrier.[14] Specific clinical efficacy data from these trials are not yet mature.

Combination Therapies

The potential of this compound in combination with other anti-cancer agents is being explored. Preclinical studies have shown synergistic effects with proteasome inhibitors like bortezomib and carfilzomib in multiple myeloma.[15] Furthermore, in preclinical models of multiple myeloma, this compound has been shown to enhance the efficacy of the anti-CD38 monoclonal antibody daratumumab by upregulating CD38 expression on myeloma cells.[16][17] Studies have also explored combinations with celecoxib and temozolomide for adult-type diffuse gliomas, showing promising preclinical results.[18][19] Clinical data from trials evaluating these combinations are awaited.

Experimental Protocols and Methodologies

Phase I/II Study in Advanced Solid Tumors (NCT03345485)
  • Study Design: An open-label, two-phase study. Phase 1 focused on dose escalation to determine the maximum tolerated dose (MTD). Phase 2 evaluated the efficacy and safety of the recommended Phase II dose (RP2D).[3][4][6]

  • Patient Population: Adults with histologically confirmed advanced or metastatic solid tumors who had progressed on at least one prior line of therapy and for whom no standard therapy was available.[4][5]

  • Dosing Regimen: In Phase 2, this compound was administered at 80 mg/m² as a 1-hour intravenous infusion on Day 1 and Day 15 of each 28-day cycle.[4][6]

  • Primary Endpoint (Phase 2): Objective Response Rate (ORR), defined as the proportion of patients with a complete or partial response.[4]

  • Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), and duration of response.[4]

Phase I Study in Relapsed/Refractory Hematological Malignancies (NCT02576496)
  • Study Design: A multi-center, open-label, two-stage trial. Stage 1 was a dose-escalation phase to determine the MTD and RP2D. Stage 2 was a cohort expansion phase to further evaluate safety and efficacy in specific hematological malignancies.[7][8][11]

  • Patient Population: Adults with relapsed or refractory hematological malignancies, including Hodgkin lymphoma and Cutaneous T-Cell Lymphoma, with no available standard therapies.[7][12]

  • Dosing Regimen: In the Hodgkin lymphoma cohort, the MTD was established at 100 mg/m² administered over 60 minutes on Day 1 of a 21-day cycle.[7][11] For the CTCL cohort, patients received the RP2D of 80 mg/m² or 100 mg/m² over 60 minutes on Day 1 of a 21-day cycle.[12]

  • Primary Objectives: To determine the safety, tolerability, MTD, and pharmacokinetic profile of this compound. In the expansion cohorts, the primary efficacy objective was the ORR.[7][11][12]

  • Efficacy Endpoints: ORR, Clinical Benefit Rate (CBR), PFS, and OS.[12]

Visualizing the Mechanism and Therapeutic Approach

To better understand the scientific rationale and clinical application of this compound, the following diagrams illustrate its mechanism of action and the general workflow of its clinical trials.

Tinostamustine_Mechanism_of_Action This compound This compound Bendamustine Bendamustine Moiety (Alkylating Agent) This compound->Bendamustine releases Vorinostat Vorinostat Moiety (HDAC Inhibitor) This compound->Vorinostat releases DNA DNA Bendamustine->DNA targets HDACs Histone Deacetylases (HDACs) Vorinostat->HDACs inhibits Acetylation Increased Histone Acetylation Vorinostat->Acetylation Repair Inhibition of DNA Repair Vorinostat->Repair Chromatin Chromatin HDACs->Chromatin maintains condensed state Relaxation Chromatin Relaxation Acetylation->Relaxation Access Increased DNA Access Relaxation->Access Alkylation DNA Alkylation & Cross-linking Access->Alkylation Damage DNA Damage Alkylation->Damage Apoptosis Tumor Cell Apoptosis Damage->Apoptosis Repair->Apoptosis prevents

Caption: Mechanism of Action of this compound.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Tumor Measurement, Labs) Informed_Consent->Baseline_Assessment Treatment_Cycle This compound Administration (e.g., Day 1 & 15 of 28-day cycle) Baseline_Assessment->Treatment_Cycle Monitoring Safety & Tolerability Monitoring (AEs) Treatment_Cycle->Monitoring Efficacy_Assessment Efficacy Assessment (e.g., RECIST criteria) Monitoring->Efficacy_Assessment Continuation Continue Treatment (if no progression/unacceptable toxicity) Efficacy_Assessment->Continuation Discontinuation Treatment Discontinuation Efficacy_Assessment->Discontinuation Progression or Toxicity Continuation->Treatment_Cycle Next Cycle Continuation->Discontinuation Patient Choice or Other Reasons Follow_Up Follow-Up (PFS, OS) Discontinuation->Follow_Up

Caption: Generalized Clinical Trial Workflow for this compound.

Therapeutic_Rationale This compound This compound Monotherapy Monotherapy This compound->Monotherapy Combination_Therapy Combination Therapy This compound->Combination_Therapy Solid_Tumors Advanced Solid Tumors Efficacy_Signal Observed Efficacy (ORR, PFS) Solid_Tumors->Efficacy_Signal Heme_Malignancies Hematological Malignancies Heme_Malignancies->Efficacy_Signal Glioblastoma Glioblastoma Future_Studies Further Investigation Needed Glioblastoma->Future_Studies Monotherapy->Solid_Tumors Monotherapy->Heme_Malignancies Monotherapy->Glioblastoma Preclinical_Synergy Preclinical Synergy Combination_Therapy->Preclinical_Synergy Manageable_Safety Manageable Safety Profile Efficacy_Signal->Manageable_Safety Manageable_Safety->Future_Studies Preclinical_Synergy->Future_Studies

Caption: Therapeutic Rationale for this compound.

References

Tinostamustine: A Paradigm Shift in Cancer Therapy Beyond Single-Agent Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical and clinical data reveals the potential superiority of tinostamustine, a first-in-class alkylating deacetylase inhibitor, over single-agent therapies in various cancer models. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, including experimental data and methodologies, highlighting the unique dual-action mechanism of this compound.

This compound (EDO-S101) is an innovative bifunctional molecule that combines the DNA alkylating effects of bendamustine with the histone deacetylase (HDAC) inhibitory properties of vorinostat.[1] This novel design aims to enhance the cytotoxic impact on cancer cells by not only damaging their DNA but also creating a more permissive chromatin environment for this damage to occur.[2] This dual mechanism of action suggests a potential for increased efficacy compared to traditional single-agent chemotherapies.

Preclinical Evidence: Superiority in Glioblastoma Models

A key preclinical study investigated the efficacy of this compound in glioblastoma (GBM) cell lines, comparing it directly with the standard-of-care alkylating agent temozolomide and its parent compound, bendamustine.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values demonstrate that this compound exhibits potent cytotoxic effects across multiple GBM cell lines, often at lower concentrations than bendamustine and temozolomide.

Cell LineThis compound IC50 (µM)Bendamustine IC50 (µM)Temozolomide IC50 (µM)
U87MG1.88515
U2512.515025
A1723.212045
T98G4.5>200>100
CSCs-11.59020
CSCs-22.011030
CSCs-52.818060

Data sourced from a preclinical study on glioblastoma models.[3]

In Vivo Tumor Growth Inhibition

In subcutaneous xenograft models of glioblastoma, this compound monotherapy demonstrated a significant reduction in tumor weight compared to control and temozolomide-treated mice.

Treatment GroupU251 Tumor Weight Reduction (%)U87MG Tumor Weight Reduction (%)T98G Tumor Weight Reduction (%)
This compound405660
Temozolomide545312

Data represents the percentage reduction in final tumor weight compared with the control group.[3]

These preclinical findings underscore the potential of this compound to overcome resistance mechanisms that limit the efficacy of standard alkylating agents like temozolomide, particularly in MGMT-positive tumors such as T98G.[3]

Clinical Validation: Efficacy in Relapsed/Refractory Hodgkin Lymphoma

The therapeutic potential of this compound has been further demonstrated in a Phase I/II clinical trial involving patients with relapsed or refractory (R/R) classical Hodgkin Lymphoma (cHL).

ParameterStage 1 (Dose-Escalation)Stage 2 (Expansion Cohort)
Overall Response Rate (ORR) 60% (95% CI: 26%, 88%)37% (95% CI: 16%, 62%)
- Complete Response (CR)1 (10%)2 (10%)
- Partial Response (PR)5 (50%)5 (25%)
Clinical Benefit Rate (CBR) 80% (95% CI: 44%, 97%)Not Reported
Median Progression-Free Survival (PFS) Not Reported3.8 months (95% CI: 2.2–9.4 months)

Data from the NCT02576496 clinical trial in heavily pre-treated R/R cHL patients.[4][5]

These results are particularly noteworthy given the heavily pre-treated nature of the patient population, suggesting that this compound holds promise as a monotherapy in a setting with high unmet medical need.[4]

Dual Mechanism of Action: A Synergistic Attack on Cancer Cells

The superiority of this compound is rooted in its unique ability to simultaneously induce DNA damage and inhibit HDACs.

G cluster_0 This compound cluster_1 Cellular Effects cluster_2 Bendamustine Moiety cluster_3 Vorinostat Moiety cluster_4 Apoptotic Pathway This compound This compound DNA_Alkylation DNA Alkylation This compound->DNA_Alkylation HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition DNA_Crosslinking DNA Cross-linking DNA_Alkylation->DNA_Crosslinking DNA_Breaks DNA Double-Strand Breaks DNA_Crosslinking->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis Chromatin_Relaxation Chromatin Relaxation HDAC_Inhibition->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Gene_Expression->Apoptosis

Caption: Dual mechanism of action of this compound.

The bendamustine component directly damages DNA through alkylation and the formation of cross-links, leading to double-strand breaks.[2] Concurrently, the vorinostat moiety inhibits HDACs, leading to a more open and accessible chromatin structure. This "one-two punch" not only facilitates greater access of the alkylating agent to the DNA but also hampers the cell's ability to repair the induced damage.[2]

Experimental Protocols

Clonogenic Survival Assay

This assay was utilized to determine the long-term effects of this compound on the reproductive viability of cancer cells.

Methodology:

  • Cell Seeding: Glioblastoma cells were seeded at a density of 1,000 cells per 100-mm tissue culture dish and allowed to adhere.

  • Treatment: Cells were treated with varying concentrations of this compound, bendamustine, or temozolomide for 24 hours.

  • Incubation: Following treatment, the drug-containing medium was removed, and cells were washed and incubated in fresh medium for 14 days to allow for colony formation.

  • Staining and Quantification: Colonies were fixed with a methanol:acetic acid solution and stained with crystal violet. Colonies containing more than 50 cells were counted.

  • Data Analysis: The surviving fraction was calculated by normalizing the number of colonies in the treated groups to that of the untreated control group.[3]

G A Seed 1000 cells/ dish B Treat with this compound (24 hours) A->B C Incubate (14 days) B->C D Fix and Stain Colonies C->D E Count Colonies (>50 cells) D->E F Calculate Surviving Fraction E->F

Caption: Workflow for the clonogenic survival assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

The induction of apoptosis by this compound was quantified using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

Methodology:

  • Cell Treatment: Cells were treated with the desired concentrations of this compound or control vehicle.

  • Cell Harvesting: After the treatment period, both adherent and floating cells were collected.

  • Staining: Cells were washed and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide were added to the cell suspension.

  • Incubation: The cells were incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were identified as early apoptotic cells, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.[6][7]

Logical Relationship: The Superiority of Dual Action

The enhanced efficacy of this compound over single-agent therapies can be attributed to the synergistic interplay of its two functional moieties.

G cluster_0 Single-Agent Therapy (e.g., Bendamustine) cluster_1 This compound Therapy A DNA Damage B Cellular DNA Repair Mechanisms A->B C Limited Efficacy B->C D DNA Damage (Bendamustine Moiety) F Impaired DNA Repair & Enhanced DNA Access D->F E HDAC Inhibition (Vorinostat Moiety) E->F G Synergistic Cell Death & Superior Efficacy F->G

Caption: Logical flow demonstrating this compound's enhanced efficacy.

In essence, while traditional alkylating agents induce DNA damage, cancer cells can often counteract this through robust DNA repair mechanisms. This compound, however, simultaneously cripples these repair pathways through HDAC inhibition, leading to a more potent and sustained anti-cancer effect.

Conclusion

The presented data strongly supports the hypothesis that this compound's dual mechanism of action translates into superior anti-tumor activity compared to single-agent therapies in both preclinical and clinical settings. Its ability to concurrently induce DNA damage and inhibit DNA repair pathways represents a significant advancement in the design of anticancer therapeutics. Further investigation in broader clinical contexts is warranted to fully elucidate the potential of this compound to improve patient outcomes.

References

Benchmarking Tinostamustine: A Comparative Guide to Standard-of-Care Chemotherapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tinostamustine (formerly EDO-S101), a first-in-class alkylating deacetylase inhibitor, against current standard-of-care chemotherapies in several key malignancies. This compound is a novel bifunctional molecule that fuses the DNA alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1] This dual mechanism is designed to enhance cytotoxicity by inducing chromatin relaxation via HDAC inhibition, thereby improving the access of the alkylating moiety to DNA, leading to increased DNA cross-linking and reduced DNA repair.[1][2]

This document summarizes available preclinical and clinical data, details experimental methodologies, and visualizes key mechanisms and workflows to aid in the evaluation of this compound's therapeutic potential.

Mechanism of Action: A Dual Approach

This compound's unique structure allows it to simultaneously exert two distinct anti-cancer activities: DNA damage and epigenetic modification. The bendamustine component alkylates DNA, causing cross-linking and strand breaks, which inhibits DNA, RNA, and protein synthesis and ultimately triggers apoptosis. The vorinostat moiety inhibits HDAC enzymes, leading to histone acetylation, chromatin decondensation, and the altered expression of genes involved in cell cycle control and apoptosis.

G cluster_0 This compound cluster_1 Mechanism of Action cluster_2 Cellular Effects This compound This compound (Alkylating Deacetylase Inhibitor) hdac HDAC Inhibition (Vorinostat Moiety) This compound->hdac alkylating DNA Alkylation (Bendamustine Moiety) This compound->alkylating chromatin Chromatin Relaxation hdac->chromatin dna_damage DNA Cross-linking & Double-Strand Breaks alkylating->dna_damage chromatin->dna_damage Enhances Access apoptosis Induction of Apoptosis dna_damage->apoptosis cell_cycle Cell Cycle Arrest dna_damage->cell_cycle

Caption: Dual mechanism of action of this compound.

Hodgkin Lymphoma (Relapsed/Refractory)

Standard-of-Care Overview

First-line treatment for Hodgkin Lymphoma (HL) typically involves the ABVD combination chemotherapy regimen (Doxorubicin, Bleomycin, Vinblastine, Dacarbazine).[3] For patients with relapsed or refractory (R/R) disease, treatment options include salvage chemotherapy followed by autologous stem cell transplantation (ASCT), brentuximab vedotin, and PD-1 inhibitors.[1]

This compound Clinical Data

A Phase I, open-label, two-stage trial (NCT02576496) investigated the safety and efficacy of this compound in patients with R/R hematological malignancies, including a cohort of heavily pre-treated HL patients.[1][4] The maximum tolerated dose (MTD) was determined to be 100 mg/m² administered over 60 minutes.[1][4]

Table 1: Clinical Efficacy of this compound in Relapsed/Refractory Hodgkin Lymphoma (NCT02576496)

Efficacy EndpointDose-Escalation Cohort (n=10)Stage 2 Expansion Cohort (n=20)
Overall Response Rate (ORR) 60% (95% CI: 26%, 88%)[1]37% (95% CI: 16%, 62%)[4]
Complete Response (CR)12
Partial Response (PR)55
Clinical Benefit Rate (CBR) ¹80% (95% CI: 44%, 97%)[1]Not Reported
Median Progression-Free Survival (PFS) Not Reported3.8 months (95% CI: 2.2-9.4 months)[4]
¹CBR defined as CR + PR + Stable Disease (SD).[1]

The most common treatment-related adverse events were hematological (thrombocytopenia, neutropenia, anemia) and gastrointestinal. No treatment-related deaths occurred.[1][4] These data show promising signals of efficacy for this compound in a heavily pre-treated R/R HL population.[4]

Experimental Protocol: Phase I Clinical Trial (NCT02576496)
  • Study Design: A Phase I, multicenter, open-label, dose-escalation (Stage 1) and cohort-expansion (Stage 2) trial.[4][5]

  • Patient Population: Adults (≥18 years) with R/R hematological malignancies, including HL, for whom no standard therapies were available. HL patients must have received ≥2 prior lines of therapy.[5][6]

  • Treatment: this compound was administered intravenously on Day 1 of a 21-day cycle. Doses were escalated from 20 mg/m² to 150 mg/m² in Stage 1 to determine the MTD.[5] The recommended Phase 2 dose (RP2D) of 100 mg/m² was used in the Stage 2 expansion cohort.[4]

  • Endpoints: The primary objectives were to determine the MTD and safety profile, and to estimate the ORR. Secondary endpoints included PFS and overall survival (OS).[6]

Multiple Myeloma

Standard-of-Care Overview

The standard initial therapy for transplant-eligible newly diagnosed multiple myeloma (NDMM) often consists of a triplet regimen such as VRd (Bortezomib, Lenalidomide, Dexamethasone).[7][8] The anti-CD38 monoclonal antibody, Daratumumab, is increasingly used in quadruplet combinations (e.g., Dara-VRd) or in combination with other agents for both newly diagnosed and R/R patients.[9]

This compound Preclinical Data vs. Daratumumab

Preclinical studies have evaluated this compound's potential to enhance the efficacy of Daratumumab. The mechanism involves the upregulation of CD38 (the target of Daratumumab) on myeloma cells and an increase in the expression of MICA and MICB, which are ligands for the activating NK cell receptor NKG2D.[9][10]

Table 2: Preclinical Efficacy of this compound with Daratumumab in a Multiple Myeloma Xenograft Model

Treatment GroupOutcome MetricResult
This compound + Daratumumab Tumor GrowthSignificantly delayed tumor growth compared to either monotherapy[9][11]
This compound + Daratumumab Median SurvivalSignificantly prolonged survival compared to vehicle and monotherapies[9][11]

These findings suggest a strong synergistic potential between this compound and anti-CD38 antibody therapy.[9]

Experimental Protocol: In Vivo Myeloma Xenograft Model
  • Animal Model: CB17-SCID mice were used to establish subcutaneous plasmacytoma models using human myeloma cell lines (e.g., MM.1S).[12]

  • Treatment Regimen: Mice with established tumors were randomized into groups: vehicle control, this compound monotherapy, Daratumumab monotherapy, and the combination. This compound pretreatment was followed by Daratumumab administration.[9][11]

  • Efficacy Assessment: Tumor volume was measured regularly to monitor tumor growth. Overall survival was tracked until a pre-defined endpoint.[9]

  • Mechanism of Action Assays: In vitro assays were conducted to confirm the mechanism. Myeloma cell lines were treated with this compound, and changes in CD38, MICA, and MICB expression were measured via flow cytometry. Functional assays, including antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), were performed to assess the enhancement of Daratumumab's activity.[11][13]

G cluster_0 This compound Action cluster_1 Myeloma Cell cluster_2 Immune Cell Interaction cluster_3 Enhanced Cytotoxicity This compound This compound cd38 Upregulation of CD38 Expression This compound->cd38 nkg2d Upregulation of NKG2D Ligands (MICA/B) This compound->nkg2d dara Daratumumab (Anti-CD38 mAb) cd38->dara Increased Binding nk_cell NK Cell nkg2d->nk_cell Activation adcc Increased ADCC dara->adcc nk_cell->adcc nk_mediated Increased NK-mediated Direct Cytotoxicity nk_cell->nk_mediated G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cell_lines GBM Cell Lines & Patient-Derived Stem Cells treatment1 Treat with this compound, TMZ, Bendamustine cell_lines->treatment1 assays Assess Proliferation (MTT), Apoptosis (Caspase-3), & Clonogenic Survival treatment1->assays xenograft Establish Orthotopic Intra-brain Xenografts in Mice assays->xenograft Inform In Vivo Dosing treatment2 Administer this compound, TMZ, or Vehicle Control xenograft->treatment2 monitoring Monitor Tumor Growth (Bioluminescence) & Survival treatment2->monitoring

References

Unraveling Antitumor Efficacy: A Comparative Analysis of Tinostamustine and Bortezomib in Preclinical Myeloma Models

Author: BenchChem Technical Support Team. Date: November 2025

Tinostamustine, a first-in-class alkylating deacetylase inhibitor, and bortezomib, a proteasome inhibitor, represent two distinct therapeutic strategies in the management of multiple myeloma.[1][2] Both have demonstrated significant anti-myeloma activity in preclinical settings.[3][4] This report will delve into the specifics of their in vivo efficacy as reported in separate studies, offering a parallel comparison of their performance.

Quantitative Efficacy Data

To facilitate a clear comparison of the available data, the following tables summarize the key quantitative findings from preclinical in vivo studies for this compound and bortezomib in myeloma models.

Table 1: Summary of In Vivo Efficacy Data for this compound in Myeloma Models

Animal ModelTreatment RegimenKey Efficacy EndpointsOutcome
NSG mice with MM.1S-luc xenograftsThis compound (30 mg/kg, i.p., twice weekly for 3 weeks) + DaratumumabTumor Growth Inhibition, Overall SurvivalCombination significantly delayed tumor growth and improved survival compared to single agents.[3][5]
This compound pretreatment followed by daratumumab administrationMedian SurvivalCombination significantly prolonged median survival compared to this compound alone (58 vs. 51 days) and daratumumab alone (58 vs. 41 days).[6]

Note: The available in vivo data for this compound in myeloma focuses on its synergistic effects when combined with other therapeutic agents like daratumumab.

Table 2: Summary of In Vivo Efficacy Data for Bortezomib in Myeloma Models

Animal ModelTreatment RegimenKey Efficacy EndpointsOutcome
SCID mice with human plasmacytoma xenograftsBortezomib (0.25 mg/kg or 0.50 mg/kg)Tumor Growth InhibitionLow doses of bortezomib alone did not result in significant tumor growth inhibition.[7]
Bortezomib (low dose) + NPI-0052 (low dose)Tumor Growth InhibitionCombination resulted in a marked growth inhibitory effect.[7]
C57BlKaLwRij mice with 5TGM1-GFP myeloma cellsBortezomib (0.5mg/kg, 3x week)Tumor Burden, Bone FormationSignificant reduction in tumor burden and a significant increase in bone formation.[8]
NSG mice with MM.1S-CG and U266-CG xenograftsBortezomib (1 mg/kg, i.p., twice a week)VLA4 ExpressionDownregulated VLA4 expression in myeloma cells.[9]
Murine xenograft models of prostate cancerBortezomib (1.0 mg/kg IV weekly for 4 weeks)Tumor Growth InhibitionReduced tumor growth by 60%.[4]
Murine xenograft models of prostate cancerBortezomib (1.0 mg/kg IV every 72 hours for 15 days)Tumor Growth Inhibition50% and 80% inhibition in tumor growth in two different models.[4]

Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies.

General In Vivo Myeloma Xenograft Model Protocol

A common experimental workflow for evaluating the in vivo efficacy of therapeutic agents in multiple myeloma involves the following steps:

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation A Myeloma Cell Culture (e.g., MM.1S, U266) C Tumor Cell Implantation (intravenous or subcutaneous) A->C B Immunocompromised Mice (e.g., NSG, SCID) B->C D Tumor Establishment (monitoring via imaging or serum markers) E Randomization into Treatment Groups D->E F Drug Administration (e.g., i.p., i.v.) E->F G Tumor Burden Monitoring (e.g., bioluminescence, caliper measurement) F->G H Survival Analysis F->H I Ex Vivo Analysis (e.g., flow cytometry, histology) H->I

General workflow for in vivo myeloma efficacy studies.
Specific Protocols from Cited Studies:

This compound Study Protocol (Combination with Daratumumab):

  • Animal Model: NOD-scid IL2Rgammanull (NSG) mice.[3]

  • Tumor Inoculation: Intravenous injection of MM.1S-luc cells.[3]

  • Treatment: When tumors were established, mice were treated with this compound (intraperitoneally) and/or daratumumab.[3]

  • Efficacy Assessment: Tumor growth was monitored by bioluminescence imaging, and overall survival was recorded.[3]

Bortezomib Study Protocols:

  • Xenograft Model 1: Human plasmacytoma cells were subcutaneously injected into SCID mice. When tumors reached a palpable size, mice were randomized into treatment groups. Bortezomib was administered at low doses. Tumor volume was measured to assess efficacy.[7]

  • Disseminated Myeloma Model: 5TGM1-GFP myeloma cells were inoculated into C57BlKaLwRij mice. Treatment with bortezomib began 14 days after tumor inoculation. Tumor burden was monitored by measuring serum IgG2bκ levels and by flow cytometry of GFP-positive cells in the bone marrow.[8]

  • Disseminated Myeloma Model 2: Human MM.1S-CG and U266-CG cells were injected intravenously into NSG mice. Bortezomib treatment (1 mg/kg, intraperitoneally, twice a week) began one week after tumor cell injection. Tumor progression was monitored by bioluminescence imaging.[9]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and bortezomib underpin their anti-myeloma effects.

This compound's Dual Mechanism of Action

This compound is a fusion molecule that combines the functions of an alkylating agent (bendamustine) and a histone deacetylase (HDAC) inhibitor (vorinostat).[2] This dual activity leads to a multi-pronged attack on myeloma cells.

G cluster_hdac HDAC Inhibition cluster_alkylation DNA Alkylation This compound This compound HDACi HDAC Inhibition This compound->HDACi Alkylating DNA Alkylation This compound->Alkylating Chromatin Chromatin Relaxation HDACi->Chromatin Gene Increased Gene Transcription (e.g., CD38, MICA/B) Chromatin->Gene Apoptosis Apoptosis Gene->Apoptosis DNA_damage DNA Damage Alkylating->DNA_damage DNA_damage->Apoptosis

Signaling pathway of this compound in myeloma cells.
Bortezomib's Proteasome Inhibition Pathway

Bortezomib is a selective and reversible inhibitor of the 26S proteasome.[10][11] Its inhibition of the proteasome's chymotrypsin-like activity disrupts protein degradation, leading to an accumulation of ubiquitinated proteins and triggering apoptosis.[11] A key consequence is the inhibition of the NF-κB signaling pathway, which is crucial for myeloma cell survival.[10]

G cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Induction Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits NFκB NF-κB Proteasome->NFκB Release ER_Stress ER Stress Proteasome->ER_Stress Accumulation of Misfolded Proteins IκB IκB IκB_NFκB IκB-NF-κB Complex IκB->IκB_NFκB NFκB->IκB_NFκB Nucleus Nucleus NFκB->Nucleus Translocation IκB_NFκB->Proteasome Degradation Survival Cell Survival Genes Nucleus->Survival Transcription UPR Unfolded Protein Response ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Signaling pathway of Bortezomib in myeloma cells.

Conclusion

While a direct comparative in vivo study is lacking, the available preclinical data for this compound and bortezomib highlight their potent anti-myeloma activities through distinct mechanisms. This compound's dual action as an alkylating agent and HDAC inhibitor shows promise, particularly in combination therapies. Bortezomib, a cornerstone of myeloma treatment, effectively induces apoptosis by inhibiting the proteasome and disrupting key survival pathways like NF-κB. The experimental data and protocols summarized here provide a foundation for understanding the individual strengths of these agents and underscore the need for future research, including head-to-head comparative studies, to optimize their use in the treatment of multiple myeloma.

References

Unveiling the Transcriptomic Landscape After Tinostamustine Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular changes induced by a novel therapeutic is paramount. This guide provides a comprehensive comparison of the differential gene expression profiles in cancer cells following treatment with Tinostamustine, a first-in-class alkylating deacetylase inhibitor. By integrating findings from preclinical studies in glioblastoma and multiple myeloma, this document summarizes the current knowledge, presents available quantitative data, details experimental methodologies, and visualizes the key signaling pathways affected.

This compound (also known as EDO-S101) is a novel chemical entity that fuses the alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1] This dual mechanism of action is designed to simultaneously induce DNA damage and modulate the chromatin landscape, leading to a potent anti-tumor effect.[1] The HDACi component is believed to relax the chromatin structure, potentially enhancing the access of the alkylating moiety to DNA, thereby potentiating its cytotoxic effects.[2] Preclinical studies have demonstrated that this compound exhibits greater anti-proliferative and pro-apoptotic effects than its individual components, bendamustine and vorinostat, administered alone or in combination.[3]

Comparative Analysis of Differential Gene Expression

While comprehensive, publicly available RNA-sequencing or microarray datasets detailing the global transcriptomic changes induced by this compound remain limited, existing studies in glioblastoma and multiple myeloma cell lines have identified key gene expression alterations in critical cellular pathways.

Key Gene Expression Changes in Glioblastoma

In preclinical models of glioblastoma, this compound treatment has been shown to modulate genes involved in autophagy and apoptosis. A notable effect is the downregulation of key autophagy markers.

Gene SymbolGene NameFunctionDirection of ChangeCell Line(s)Reference
MAP1LC3B Microtubule-associated protein 1 light chain 3 betaKey protein in autophagosome formationDownregulatedA172, U87MG, U251, T98G[4]
BECN1 Beclin 1Essential for autophagy initiationDownregulatedA172, U87MG, U251, T98G[4]
SQSTM1/p62 Sequestosome 1Autophagy substrate, accumulates when autophagy is inhibitedUpregulatedA172, U87MG, U251, T98G[4]
BCL2 B-cell lymphoma 2Anti-apoptotic protein, also inhibits Beclin 1-mediated autophagyDownregulatedGlioblastoma cell lines[4]

This table summarizes qualitative changes in gene expression as reported in the cited literature. Quantitative fold changes from differential gene expression analysis are not currently available in the public domain.

Key Gene Expression Changes in Multiple Myeloma

In multiple myeloma cell lines, this compound has been observed to upregulate genes that play a crucial role in the immune response against tumor cells, particularly those that enhance the efficacy of immunotherapy.

Gene SymbolGene NameFunctionDirection of ChangeCell Line(s)Reference
CD38 CD38 moleculeTarget for daratumumab, an anti-CD38 monoclonal antibodyUpregulatedU266, JJN3, MM.1S, RPMI-8226, MOLP-8[5][6]
MICA MHC class I polypeptide-related sequence ALigand for the activating NK cell receptor NKG2DUpregulatedJJN3, RPMI-8226[5][6]
MICB MHC class I polypeptide-related sequence BLigand for the activating NK cell receptor NKG2DUpregulatedMultiple myeloma cell lines[5][6]

This table summarizes qualitative and semi-quantitative (as determined by flow cytometry and RT-qPCR in the source) changes in gene expression. Comprehensive transcriptomic data with fold changes for all genes is not yet publicly available.

Experimental Protocols

The following sections detail the methodologies used in the key studies that have investigated the effects of this compound on gene expression.

Western Blot Analysis for Autophagy Markers in Glioblastoma
  • Cell Culture and Treatment: Glioblastoma cell lines (A172, U87MG, U251, and T98G) were cultured in appropriate media. Cells were treated with this compound at concentrations equivalent to their respective IC50 values.[4]

  • Protein Extraction: Following treatment, cells were harvested and lysed to extract total protein.[4]

  • Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a membrane.[4]

  • Immunoblotting: Membranes were probed with primary antibodies against LC3B, Beclin 1, and p62. After washing, membranes were incubated with a corresponding secondary antibody.[4]

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4]

  • Quantification: Densitometric analysis was performed to quantify the protein levels, which were normalized to a loading control (e.g., β-actin).[4]

Flow Cytometry and RT-qPCR for Immune Marker Expression in Multiple Myeloma
  • Cell Culture and Treatment: Multiple myeloma cell lines were cultured and treated with this compound at concentrations of 1 and 2.5 µM for 48 hours.[5]

  • Flow Cytometry for Surface Protein Expression:

    • Cells were harvested, washed, and stained with fluorescently labeled antibodies specific for CD38, MICA, and MICB.[5]

    • Data was acquired on a flow cytometer and analyzed to determine the percentage of positive cells and the mean fluorescence intensity.[5]

  • Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression:

    • Total RNA was isolated from treated and control cells.[6]

    • RNA was reverse-transcribed into cDNA.[6]

    • qPCR was performed using primers and probes specific for CD38, MICA, and MICB.[6]

    • Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH), and the relative fold change was calculated using the ΔΔCt method.[6]

Visualizing the Impact: Signaling Pathways and Workflows

To illustrate the molecular consequences of this compound treatment, the following diagrams, generated using the DOT language for Graphviz, depict the key signaling pathways and a generalized experimental workflow for differential gene expression analysis.

Tinostamustine_Mechanism_of_Action cluster_drug This compound cluster_cellular_effects Cellular Effects cluster_downstream_pathways Downstream Pathways This compound This compound HDAC_inhibition HDAC Inhibition This compound->HDAC_inhibition Vorinostat moiety DNA_alkylation DNA Alkylation This compound->DNA_alkylation Bendamustine moiety Chromatin_remodeling Chromatin Remodeling HDAC_inhibition->Chromatin_remodeling DNA_damage DNA Damage (Cross-linking) DNA_alkylation->DNA_damage Gene_expression Modulation of Gene Expression Chromatin_remodeling->Gene_expression DDR DNA Damage Response DNA_damage->DDR Apoptosis Apoptosis Gene_expression->Apoptosis Autophagy Autophagy (Inhibition) Gene_expression->Autophagy DDR->Apoptosis Gene_Expression_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Cell_culture Cancer Cell Lines (e.g., Glioblastoma, Multiple Myeloma) Treatment Treatment with this compound vs. Vehicle Control Cell_culture->Treatment RNA_extraction Total RNA Extraction Treatment->RNA_extraction Library_prep RNA-seq Library Preparation or Microarray Hybridization RNA_extraction->Library_prep Sequencing High-Throughput Sequencing or Microarray Scanning Library_prep->Sequencing Data_processing Data Quality Control, Alignment, and Quantification Sequencing->Data_processing DGE_analysis Differential Gene Expression Analysis Data_processing->DGE_analysis Pathway_analysis Pathway and Functional Enrichment Analysis DGE_analysis->Pathway_analysis

References

Safety Operating Guide

Safe Disposal and Handling of Tinostamustine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of tinostamustine, a potent antineoplastic agent. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with regulations.

Immediate Safety and Handling Precautions

This compound is a hazardous substance with significant health risks. It is classified as an alkylating histone-deacetylase inhibitor (HDACi) fusion molecule.[1] Due to its properties, it may be toxic if swallowed, cause skin and serious eye irritation, cause genetic defects, cause cancer, damage fertility or the unborn child, and may cause respiratory irritation.[1][2] Strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE[2]:

  • Gloves: Chemical-resistant gloves.

  • Protective Clothing: A lab coat or disposable gown.

  • Eye Protection: Safety glasses with side shields or goggles.[2]

  • Face Protection: A face shield may be required for procedures with a high risk of splashing.[2]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation.[2]

Handling Procedures:

  • Avoid all direct contact with the skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]

  • Wash hands thoroughly after handling the compound.[2]

  • Prepare all solutions and handle the powder form within a certified chemical fume hood.

This compound Disposal Procedures

The primary directive for the disposal of this compound is to manage it as hazardous chemical waste in accordance with all local, state, and federal regulations.[2][3] Do not dispose of this compound or its containers in regular trash or down the drain.

Step-by-Step Disposal Guide:

  • Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams.[3] Do not mix this compound waste with other chemical or biological waste unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.[3]

  • Waste Identification and Collection:

    • Bulk Contamination: This includes any amount of pure this compound (expired or unused), heavily contaminated items (e.g., glassware with visible residue), and stock solutions.

      • These materials must be collected in a designated hazardous waste container, often a black RCRA (Resource Conservation and Recovery Act) container, provided by your EHS office.[3]

      • Syringes containing any residual volume of the drug (e.g., 0.1 ml) are considered bulk waste and must be placed in this container, not in a sharps container.[3]

    • Trace Contamination: This includes items with minimal, incidental contamination, such as used gloves, bench paper, and empty vials.

      • These items should be collected in a designated "Trace Chemotherapy Waste" container, often a yellow bag or container.[3]

  • Labeling:

    • Clearly label all waste containers with a "Hazardous Waste" label.[3]

    • The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Carcinogen"), and the accumulation start date.

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is clearly marked and secure.[3]

    • Keep containers tightly sealed except when adding waste.[2]

  • Disposal Request:

    • Once a waste container is full or is no longer being used, submit a hazardous waste pickup request through your institution's EHS online portal.[3]

Spill and Decontamination Procedures

In the event of a spill, immediate action is required to minimize exposure and contamination.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Don full PPE, including respiratory protection if the spill involves powder.

  • Contain & Clean:

    • For liquid spills, absorb the material with an inert, liquid-binding material (e.g., diatomite, universal binders).[2]

    • For powder spills, carefully cover with damp paper towels to avoid raising dust, then gently scoop the material into the hazardous waste container.

    • Decontaminate the spill surface and any affected equipment by scrubbing with alcohol or another appropriate solvent.[2]

  • Dispose: All cleanup materials must be disposed of as bulk this compound hazardous waste.[2]

  • Report: Report the incident to your laboratory supervisor and EHS department.

Quantitative Data and Properties

The following tables summarize key quantitative data for this compound.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₈Cl₂N₄O₂[1]
Molecular Weight415.37 g/mol [4]
CAS Number1236199-60-2[2]
Solubility (DMSO)5 mg/mL[5]
Solubility (DMF)1 mg/mL[5]

Table 2: HDAC Inhibitory Activity (IC₅₀ Values)

TargetIC₅₀ (nM)Source
HDAC19[6]
HDAC29[6]
HDAC325[6]
HDAC66[6]
HDAC8107[6]
HDAC1072[6]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Tinostamustine_Disposal_Workflow start Start: this compound Waste Generated check_waste_type Identify Waste Type start->check_waste_type bulk_waste Bulk Waste (Unused product, stock solutions, visibly contaminated items, syringes with liquid) check_waste_type->bulk_waste  Bulk trace_waste Trace Waste (Used gloves, empty vials, bench paper) check_waste_type->trace_waste Trace   collect_bulk Collect in Black RCRA Hazardous Waste Container bulk_waste->collect_bulk collect_trace Collect in Yellow Trace Chemotherapy Waste Container trace_waste->collect_trace label_container Label Container Correctly: - 'Hazardous Waste' - 'this compound' - Associated Hazards collect_bulk->label_container collect_trace->label_container store_waste Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_container->store_waste request_pickup Container Full or No Longer in Use? Submit EHS Waste Pickup Request store_waste->request_pickup request_pickup->store_waste No end_process End: Waste Collected by EHS request_pickup->end_process Yes

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Personal protective equipment for handling Tinostamustine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for laboratory professionals working with Tinostamustine. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures. The primary hazards include acute oral toxicity, skin and eye irritation, and potential respiratory irritation.[1] It is also classified as potentially causing genetic defects, cancer, and reproductive harm.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Protective gloves (e.g., chemotherapy-rated nitrile gloves)Prevents skin contact, which can cause irritation.[1] Double gloving is recommended for handling hazardous drugs.[3]
Body Protection Impervious clothing (e.g., disposable gown)Provides a barrier against skin exposure to the compound.[1] Gowns should be shown to resist permeability by hazardous drugs.[3]
Respiratory Protection Suitable respirator (e.g., N95 or higher)Necessary when there is a risk of inhaling dust, fumes, or aerosols, especially outside of a ventilated enclosure.[1]

It is imperative to consult your institution's safety plan and conduct a risk assessment to determine the specific PPE required for your experimental procedures.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₉H₂₈Cl₂N₄O₂PubChem[2]
Molecular Weight 415.4 g/mol PubChem[2]
CAS Number 1236199-60-2MedchemExpress[1]
Solubility DMF: 1 mg/mlDMSO: 5 mg/mlDMSO:PBS (pH 7.2)(1:9): 0.1 mg/mlCayman Chemical[4]
IC₅₀ (HDACs) 9-107 nM for HDAC1-3, 6, 8, and 10Cayman Chemical[4]
IC₅₀ (Multiple Myeloma Cell Lines) 1.6-4.8 μMCayman Chemical[4]

Experimental Protocols Overview

The following are summaries of methodologies from cited research involving this compound. Researchers should consult the original publications for complete, detailed protocols.

In Vitro Cell Viability Assay (MTT Assay): This protocol assesses the cytotoxic effects of this compound on glioma cell lines.

  • Cell Seeding: Plate glioma cells (e.g., U-87 MG, U-138 MG) at a specific density in well plates and incubate for 24 hours.

  • Treatment: Add varying concentrations of this compound (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM) to the cells and incubate for 48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Analysis: Measure the absorbance at a specific wavelength to determine the number of viable cells.[5]

Chromatin Immunoprecipitation (ChIP) Assay: This protocol is used to investigate the association of acetylated histones with specific gene regions following this compound treatment.

  • Cell Treatment: Treat multiple myeloma cell lines (e.g., RPMI-8226, MM.1S) with this compound (e.g., 2.5 µM) or a vehicle control (DMSO) for 48 hours.

  • Cross-linking: Fix cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear it into smaller fragments.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for acetylated histone H3.

  • DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • qPCR Analysis: Perform quantitative PCR using primers for the gene of interest (e.g., CD38) to determine the enrichment of acetylated histones.[6]

In Vivo Mouse Xenograft Model: This protocol evaluates the anti-tumor efficacy of this compound in a mouse model of multiple myeloma.

  • Tumor Implantation: Inject multiple myeloma cells (e.g., MM1S) into immunodeficient mice to establish tumors.

  • Treatment Administration: Once tumors are established, administer this compound (e.g., 60 mg/kg per week) or a vehicle control to the mice.

  • Monitoring: Monitor tumor growth and the survival of the mice over time.

  • Data Analysis: Compare tumor volume and survival rates between the treatment and control groups to assess the efficacy of this compound.[4]

Safe Handling and Disposal Workflow

The following diagram outlines the essential steps for the safe handling and disposal of this compound in a laboratory setting.

Tinostamustine_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response A Conduct Risk Assessment B Don Appropriate PPE (Gown, Double Gloves, Goggles) A->B C Work in a Ventilated Enclosure (e.g., Chemical Fume Hood) B->C D Weigh and Prepare Solutions C->D E Perform Experiment D->E F Decontaminate Work Surfaces (e.g., with alcohol) E->F G Segregate Waste (Sharps, Liquid, Solid) F->G H Dispose of Waste in Designated Hazardous Waste Containers G->H I Doff PPE and Wash Hands Thoroughly H->I J Evacuate Area (if necessary) K Don Full PPE J->K L Contain and Absorb Spill K->L M Decontaminate Area L->M N Dispose of Cleanup Materials as Hazardous Waste M->N

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。